molecular formula C9H14BrN B1270759 1-Butylpyridinium bromide CAS No. 874-80-6

1-Butylpyridinium bromide

Cat. No.: B1270759
CAS No.: 874-80-6
M. Wt: 216.12 g/mol
InChI Key: KVBQNFMTEUEOCD-UHFFFAOYSA-M
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Description

1-Butylpyridinium bromide is a useful research compound. Its molecular formula is C9H14BrN and its molecular weight is 216.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butylpyridinium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQNFMTEUEOCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047933
Record name 1-Butylpyridinium bromide
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Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-80-6
Record name 1-Butylpyridinium bromide
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Record name 1-Butylpyridinium bromide
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Record name 1-Butylpyridinium bromide
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Record name 1-BUTYLPYRIDINIUM BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butylpyridinium bromide, a versatile ionic liquid with applications in various fields, including as a catalyst, solvent, and in electrochemical applications.[1][2] This document details established experimental protocols, presents quantitative data for comparison of different synthetic methodologies, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

1-Butylpyridinium bromide (C9H14BrN) is a quaternary ammonium salt consisting of a pyridinium cation N-substituted with a butyl group and a bromide anion.[1][2] It is typically a white to off-white crystalline solid or a viscous liquid at room temperature, depending on its purity.[2] The primary route for its synthesis is the quaternization of pyridine with 1-bromobutane, a type of SN2 reaction.[1] This guide will explore both conventional heating and microwave-assisted synthesis methods, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Methodologies

The synthesis of 1-butylpyridinium bromide is achieved through the direct alkylation of pyridine with 1-bromobutane. This reaction can be carried out using conventional heating methods or accelerated using microwave irradiation.

General Reaction Scheme

The fundamental reaction for the synthesis of 1-butylpyridinium bromide is as follows:

G cluster_reactants Reactants cluster_product Product Pyridine Pyridine Product 1-Butylpyridinium Bromide Pyridine->Product + 1-Bromobutane Bromobutane 1-Bromobutane

Caption: General reaction for the synthesis of 1-butylpyridinium bromide.

Conventional Heating Method

The conventional synthesis of 1-butylpyridinium bromide involves heating a mixture of pyridine and 1-bromobutane, often in the presence of a solvent. This method is straightforward and requires standard laboratory equipment.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromobutane.

  • Solvent Addition: Add a suitable solvent such as acetonitrile, ethanol, or toluene. The choice of solvent can influence the reaction rate and yield.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction time can vary from several hours to days depending on the solvent and temperature.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent mixture (e.g., ethanol/ethyl acetate) or by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials. The purified product is then dried under vacuum.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry approach that can significantly reduce reaction times and improve yields compared to conventional heating.[3][4] The direct interaction of microwaves with the polar reactants leads to rapid and uniform heating.

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine pyridine and 1-bromobutane. The reaction can be performed with or without a solvent. For solvent-free conditions, a solid support like silica gel can be used.[5]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and for a set duration. The reaction time is typically in the range of minutes.

  • Product Isolation and Purification: After the reaction, the product is isolated and purified using similar methods as described for the conventional protocol.

Quantitative Data Comparison

The choice of synthesis method and reaction conditions has a significant impact on the yield and reaction time. The following tables summarize the available quantitative data for the synthesis of 1-butylpyridinium bromide and related pyridinium salts under various conditions.

Method Solvent Temperature (°C) Time Yield (%) Reference
Conventional HeatingAcetonitrileReflux48 h-(Implied from similar syntheses)
Conventional HeatingToluene8018 h72-82[6]
Microwave-AssistedSolvent-free (silica)-7 min96[5]
Microwave-Assisted--minutes10-30% higher than conventional[3][4]

Note: The yield for the acetonitrile reaction was not explicitly stated in the available resources but is a commonly used solvent. The microwave-assisted data with a 96% yield is for a similar pyridinium bromide synthesis and indicates the potential for high efficiency.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-butylpyridinium bromide.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Pyridine & 1-Bromobutane B Add Solvent (Optional) A->B C Heat (Conventional or Microwave) B->C D Cool Reaction Mixture C->D E Isolate Crude Product D->E F Wash with Non-polar Solvent E->F G Recrystallize F->G H Dry under Vacuum G->H I Characterization (NMR, MS, etc.) H->I

Caption: Experimental workflow for 1-butylpyridinium bromide synthesis.

Conclusion

The synthesis of 1-butylpyridinium bromide can be effectively achieved through both conventional heating and microwave-assisted methods. The choice between these protocols will depend on the desired reaction time, energy efficiency, and available equipment. Microwave-assisted synthesis offers a significantly faster and often higher-yielding alternative to conventional heating, aligning with the principles of green chemistry. Careful purification is crucial to obtain a high-purity product suitable for its intended applications. This guide provides the necessary details for researchers to successfully synthesize and purify 1-butylpyridinium bromide.

References

physicochemical properties of 1-butylpyridinium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Physicochemical Properties of 1-Butylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the , an ionic liquid of significant interest in diverse research and development areas. The content herein is structured to deliver not just data, but also actionable insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Foundational Overview of 1-Butylpyridinium Bromide

1-Butylpyridinium bromide is a quaternary ammonium salt, which is comprised of a 1-butylpyridinium cation and a bromide anion.[1] Depending on its purity, it typically presents as a white to off-white crystalline solid or a viscous liquid at room temperature.[1] As an ionic liquid, its characteristically low volatility, thermal stability, and utility as a solvent and electrolyte underpin its applications in electrochemistry, organic synthesis, and materials science.[2][3]

Core Physicochemical Characteristics

A summary of the key is presented below, compiled from various authoritative sources.

PropertyValue
Molecular Formula C₉H₁₄BrN[1][4]
Molecular Weight 216.12 g/mol [1][4]
CAS Number 874-80-6[1]
Appearance White to beige crystalline powder or crystals[1][5]
Melting Point 98-108 °C[2] (other sources report ranges between 103-109 °C[6] and 104-107 °C[5][7])
Water Solubility Soluble[1][8]
Density 0.963 g/cm³[3]

Experimental Protocols: Synthesis and Characterization

The reliable application of 1-butylpyridinium bromide necessitates robust and verifiable methods for its synthesis and characterization.

Synthesis of 1-Butylpyridinium Bromide

The synthesis of 1-butylpyridinium bromide is achieved through the quaternization of pyridine with 1-bromobutane. This is a classic Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in a suitable aprotic solvent such as acetonitrile or ethanol.

  • Reagent Addition: Slowly add an equimolar amount of 1-bromobutane to the stirring pyridine solution. The reaction is exothermic, so controlled addition is crucial to manage the reaction temperature.

  • Reaction Conditions: The mixture is then heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Product Isolation: Upon cooling, the 1-butylpyridinium bromide will typically precipitate out of the solution. The solid product is then collected by vacuum filtration.

  • Purification: The crude product is washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.[9]

  • Drying: The purified white solid is dried under vacuum to remove any residual solvent. The final product should be stored in a desiccator as it is hygroscopic.[8]

synthesis_workflow reactants Pyridine + 1-Bromobutane in Acetonitrile reaction Reflux (Several Hours) reactants->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry under Vacuum washing->drying product Pure 1-Butylpyridinium Bromide drying->product

Caption: A generalized workflow for the synthesis of 1-butylpyridinium bromide.

Physicochemical Characterization

To confirm the identity and purity of the synthesized 1-butylpyridinium bromide, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The spectrum will show characteristic peaks for the protons on the pyridinium ring and the butyl chain. The protons on the pyridinium ring will be shifted downfield due to the positive charge on the nitrogen atom.

  • ¹³C NMR: The spectrum will show the corresponding carbon signals.

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for the pyridinium ring and the C-H bonds of the butyl group are expected.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (1-butylpyridinium).

characterization_workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_validation Validation product 1-Butylpyridinium Bromide nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ir->purity ms->structure ms->purity

Sources

1-butylpyridinium bromide structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Characterization of 1-Butylpyridinium Bromide

Introduction: The Profile of a Versatile Ionic Liquid

1-Butylpyridinium bromide, with the chemical formula C₉H₁₄BrN, is a quaternary pyridinium salt that exists as a white to off-white crystalline solid or a viscous liquid at room temperature, depending on its purity.[1] As a member of the ionic liquid (IL) family, it is characterized by a melting point below 100°C, low volatility, and high thermal stability.[2][3][4][5] Its structure consists of a positively charged pyridinium ring with a butyl group attached to the nitrogen atom, and a bromide anion serving as the counterion.[1] This unique combination of a bulky organic cation and an inorganic anion prevents the formation of a stable crystal lattice, imparting its liquid-state properties over a wide temperature range.[4][6]

First developed in the latter half of the 20th century during research into pyridinium-based surfactants and ionic liquids, 1-butylpyridinium bromide has become a significant compound in various scientific fields.[1] Its tunable properties make it a valuable asset in electrochemistry as an electrolyte for batteries and supercapacitors, in organic synthesis as a phase-transfer catalyst, and in materials science for the formulation of advanced materials.[1][3] This guide provides a comprehensive overview of its synthesis, structural elucidation, and physicochemical characterization from the perspective of a senior application scientist, emphasizing the rationale behind the chosen methodologies and the interpretation of their results.

Part 1: Synthesis and Structural Elucidation

The confirmation of a chemical's identity is a foundational step in any research endeavor. For 1-butylpyridinium bromide, this involves a straightforward synthesis followed by a suite of spectroscopic techniques to verify its molecular structure.

Synthesis via Menschutkin Reaction

The most common and efficient method for preparing 1-butylpyridinium bromide is the quaternization of pyridine with 1-bromobutane, a classic Sₙ2 reaction known as the Menschutkin reaction.[1][7]

Reaction Scheme: Pyridine + 1-Bromobutane → 1-Butylpyridinium bromide

This reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic primary carbon of 1-bromobutane, displacing the bromide ion. The bromide ion then associates with the newly formed 1-butylpyridinium cation.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of freshly distilled pyridine and 1-bromobutane.

  • Solvent Addition: Add a suitable aprotic solvent, such as acetonitrile or ethanol, to facilitate the reaction.[1] The choice of an aprotic solvent is crucial as it can solvate the cation, allowing the reaction to proceed efficiently without interfering with the nucleophile.

  • Reaction Conditions: Heat the mixture under reflux with constant stirring. The reaction temperature is typically controlled and maintained for several hours to ensure completion.

  • Product Isolation: After cooling to room temperature, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to remove any unreacted starting materials. The purified product should be dried under vacuum to remove residual solvent and moisture, as the compound is hygroscopic.[1][8]

Structural Verification: A Multi-Technique Approach

A self-validating system of characterization is essential. No single technique is sufficient; instead, a combination of methods provides an unambiguous confirmation of the structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

    Experimental Protocol:

    • Dissolve a small amount (~5-10 mg) of the purified 1-butylpyridinium bromide in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

    Expected Spectrum and Interpretation: The spectrum will show distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the butyl chain. The positively charged nitrogen atom deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).

    Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
    H-2, H-6 (Pyridinium)~9.0 - 9.5Doublet (d)2H
    H-4 (Pyridinium)~8.5 - 8.8Triplet (t)1H
    H-3, H-5 (Pyridinium)~8.0 - 8.3Triplet (t)2H
    N-CH₂ (Butyl)~4.5 - 5.0Triplet (t)2H
    N-CH₂-CH₂ (Butyl)~1.9 - 2.2Sextet/Multiplet (m)2H
    -CH₂-CH₃ (Butyl)~1.3 - 1.6Sextet/Multiplet (m)2H
    -CH₃ (Butyl)~0.9 - 1.1Triplet (t)3H
  • ¹³C NMR Spectroscopy: This provides information on the different carbon environments within the molecule.[9]

    Expected Spectrum and Interpretation: Similar to ¹H NMR, the carbons of the pyridinium ring are deshielded and appear downfield.

    Carbon Assignment Expected Chemical Shift (δ, ppm)
    C-2, C-6 (Pyridinium)~145
    C-4 (Pyridinium)~144
    C-3, C-5 (Pyridinium)~128
    N-CH₂ (Butyl)~60
    N-CH₂-CH₂ (Butyl)~33
    -CH₂-CH₃ (Butyl)~19
    -CH₃ (Butyl)~13

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionic components. Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it gently transfers ions from solution to the gas phase.[10][11][12]

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the ESI source via a syringe pump.

  • Acquire spectra in both positive and negative ion modes.

Expected Spectrum and Interpretation:

  • Positive Ion Mode: The primary peak will correspond to the 1-butylpyridinium cation (C₉H₁₄N⁺).

    • Calculated Molecular Weight of Cation: 136.21 g/mol

    • Expected m/z: ~136.1

  • Negative Ion Mode: The spectrum will show peaks for the bromide anion (Br⁻), which has two major isotopes.

    • Expected m/z: ~79 and ~81

  • Aggregate Ions: A characteristic feature of ionic liquids in ESI-MS is the formation of cluster ions.[12] It is common to observe species like [C₂A]⁺ (two cations, one anion) or [C₃A₂]⁺ in the positive ion mode, which further confirms the ionic nature of the compound.

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13][14]

Experimental Protocol:

  • Prepare the sample using either the KBr pellet method or by placing a small amount on an Attenuated Total Reflectance (ATR) crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectrum and Interpretation: The spectrum will show characteristic bands corresponding to the vibrations of the aromatic ring and the aliphatic butyl chain.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100-3000C-H StretchAromatic (Pyridinium ring)
~2960-2850C-H StretchAliphatic (Butyl chain)
~1630-1450C=C and C=N StretchAromatic ring vibrations
~1470-1450C-H BendCH₂ scissoring (Butyl chain)

Part 2: Physicochemical Characterization

Beyond structural confirmation, understanding the physical properties of 1-butylpyridinium bromide is critical for its application. Thermal analysis techniques like TGA and DSC provide key insights into its stability and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.

Experimental Protocol:

  • Place a small, known mass of the sample (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Expected Results and Interpretation: The TGA thermogram will show a stable baseline with minimal mass loss until the onset of decomposition. The decomposition temperature (T_onset) is a critical parameter for determining the upper-temperature limit for its application.[15] For 1-butylpyridinium bromide, decomposition is expected to begin above 200 °C. Any significant mass loss at lower temperatures would likely indicate the presence of impurities such as water or residual solvent.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, glass transitions (T_g), and enthalpies of phase transitions.[16][17]

Experimental Protocol:

  • Seal a small amount of the sample (typically 2-5 mg) in an aluminum DSC pan.

  • Use an empty, sealed pan as a reference.

  • Subject the sample to a controlled temperature program, such as heating at 10 °C/min, cooling, and then reheating. This heat-cool-heat cycle helps to erase the thermal history of the sample.

Expected Results and Interpretation:

  • Melting Point (T_m): The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. For 1-butylpyridinium bromide, the melting point is reported in the range of 104-107 °C.[2][8]

  • Glass Transition (T_g): If the sample is cooled rapidly from the melt, it may form an amorphous glass instead of recrystallizing. Upon reheating, a step-like change in the baseline indicates the glass transition, which is the temperature at which the amorphous solid transitions to a viscous liquid.

Summary of Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₄BrN[18][19]
Molecular Weight 216.12 g/mol [13][18][19]
Appearance White to off-white crystalline powder or crystals[1][2][8]
Melting Point 104-107 °C[2][8]
CAS Number 874-80-6[13][18][19]
Sensitivity Hygroscopic[1][8]

Visualizations

// Nodes Synthesis [label="Synthesis\n(Menschutkin Reaction)", fillcolor="#4285F4"]; Purification [label="Purification\n(Recrystallization & Drying)", fillcolor="#EA4335"]; Characterization [label="Characterization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR\n(¹H & ¹³C)", fillcolor="#34A853"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#34A853"]; FTIR [label="FTIR", fillcolor="#34A853"]; Thermal [label="Thermal Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TGA [label="TGA", fillcolor="#34A853"]; DSC [label="DSC", fillcolor="#34A853"];

// Edges Synthesis -> Purification [label="Crude Product"]; Purification -> Characterization [label="Pure Product"]; Characterization -> NMR; Characterization -> MS; Characterization -> FTIR; Purification -> Thermal; Thermal -> TGA; Thermal -> DSC; } dot Caption: Experimental workflow for synthesis and characterization.

References

  • Le, H. T. T., et al. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164. Retrieved from [Link]

  • Gupta, G. R., et al. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. Retrieved from [Link]

  • Rutledge, P. J., & Licence, P. (n.d.). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. Retrieved from [Link]

  • Ho, T. D., et al. (2014). Recent advances of ionic liquids in separation science and mass spectrometry. RSC Advances. Retrieved from [Link]

  • Al-Saad, K. A., & Al-Mulla, E. A. J. (2021). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 26(15), 4478. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-n-Butylpyridinium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butyl-4-methylpyridinium bromide. Retrieved from [Link]

  • Ji, J.-X., et al. (2006). N-n-Butylpyridinium bromide. Acta Crystallographica Section E, 62(2), o516-o517. Retrieved from [Link]

  • Štejfa, M., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, 23(7), 5221–5235. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

  • Henan Allgreen Chemical Co., Ltd. (n.d.). 1-butylpyridinium Bromide [bpy]br Cas No.874-80-6. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. Retrieved from [Link]

  • Štejfa, M., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Domańska, U., & Marciniak, A. (2009). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1-BUTYLPIRIDINIUM BROMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Calorimetric Determination of the Enthalpy of 1-Butyl-3-methylimidazolium Bromide Synthesis: A Key Quantity in Thermodynamics of Ionic Liquids. Retrieved from [Link]

  • NIST. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectrum of pure N -butylpyridinium bromide. Retrieved from [Link]

  • Chaires, J. B. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Retrieved from [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Retrieved from [Link]

Sources

1-butylpyridinium bromide CAS number 874-80-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Butylpyridinium Bromide (CAS No. 874-80-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-butylpyridinium bromide, an ionic liquid with significant and expanding applications across various scientific domains. As a quaternary pyridinium salt, its unique combination of properties—including thermal stability, ionic conductivity, and low volatility—makes it a compound of great interest to researchers in materials science, electrochemistry, and green chemistry.[1] This document will delve into its fundamental characteristics, synthesis, key applications, and essential safety protocols, offering field-proven insights for its effective use in a laboratory and developmental setting.

Core Physicochemical & Structural Characteristics

1-Butylpyridinium bromide, also known as N-butylpyridinium bromide, is an organic salt existing as a white to off-white or beige crystalline solid at room temperature.[1][2][3][4] Its structure consists of a central pyridinium cation, where the nitrogen atom is quaternized by a butyl group, and a bromide anion serves as the counterion.[2] This ionic composition is fundamental to its classification as an ionic liquid and dictates its physical and chemical behavior. One of its most critical handling properties is its hygroscopic nature, readily absorbing moisture from the atmosphere.[2][5] This necessitates stringent storage conditions, typically in a cool, dry, and well-ventilated place under an inert atmosphere, to preserve its integrity for reproducible experimental outcomes.[4][5][6][7]

Key Properties Summary

The following table summarizes the essential quantitative data for 1-butylpyridinium bromide, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 874-80-6[1][2][6][8]
Molecular Formula C₉H₁₄BrN[1][2][4][8]
Molecular Weight 216.12 g/mol [1][4][8]
Appearance White to beige crystalline powder or crystals[2][3][4]
Melting Point 98-108 °C[1][3][4]
Water Solubility Soluble; results in a nearly transparent solution[2][3][4]
Stability Stable under normal temperatures and pressures[2][5]

Synthesis of 1-Butylpyridinium Bromide: A Validated Protocol

The synthesis of 1-butylpyridinium bromide is a straightforward and scalable quaternization reaction, a classic example of nucleophilic substitution.[2] The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromobutane. This process forms the quaternary ammonium salt. The choice of an aprotic solvent like acetonitrile or ethanol is deliberate; it effectively solvates the reactants without participating in the reaction, facilitating a clean and efficient conversion.[2]

Visualizing the Synthesis Pathway

The diagram below illustrates the direct alkylation reaction for synthesizing 1-butylpyridinium bromide.

Synthesis_Pathway Pyridine Pyridine (C₅H₅N) Reaction_Step + Pyridine->Reaction_Step Bromobutane 1-Bromobutane (C₄H₉Br) Bromobutane->Reaction_Step Product 1-Butylpyridinium Bromide (C₉H₁₄BrN) Reaction_Step->Product Alkylation (Heat, Aprotic Solvent)

Caption: Synthesis of 1-butylpyridinium bromide via alkylation.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for the laboratory-scale synthesis of 1-butylpyridinium bromide.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of pyridine and 1-bromobutane. A common solvent, such as acetonitrile, can be used to facilitate mixing, though the reaction can also be run neat.

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring. The reaction temperature is typically maintained at the boiling point of the solvent or the neat mixture. The reaction is generally allowed to proceed for several hours until the formation of a solid or a viscous liquid is complete.

  • Product Isolation: After cooling the reaction mixture to room temperature, the product often precipitates or solidifies. If a solvent was used, it can be removed via filtration if the product is solid, or under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product should be washed multiple times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[9] This step is critical for achieving high purity.

  • Drying & Verification: The purified product is then dried under vacuum to remove residual solvents.[9] The final product's identity and purity (>98%) should be confirmed using analytical techniques such as NMR spectroscopy and HPLC.[10]

Core Applications & Mechanistic Insights

The utility of 1-butylpyridinium bromide stems from its unique properties as an ionic liquid. Its non-volatile nature makes it an environmentally friendlier alternative to many traditional volatile organic compounds (VOCs).[1][11][12]

A. Electrochemistry and Energy Storage

In electrochemical applications, 1-butylpyridinium bromide serves as a highly effective electrolyte.[1] Its ionic nature provides a medium for ion transport, while its thermal stability and wide liquid range allow for operation under diverse conditions.[1][13]

  • Mechanism of Action: As an electrolyte, the dissociated 1-butylpyridinium cations and bromide anions are mobile charge carriers. This mobility under an applied potential is what facilitates electrical conductivity, a crucial function in batteries, supercapacitors, and fuel cells.[1][13] Its favorable ionic conductivity makes it a candidate for developing safer and more efficient energy storage devices.[1]

B. Organic Synthesis and Catalysis

1-butylpyridinium bromide is a versatile tool in organic synthesis, primarily functioning as a phase-transfer catalyst (PTC) and a recyclable reaction medium.[1][2]

  • Phase-Transfer Catalysis: In heterogeneous reaction systems (e.g., immiscible aqueous and organic phases), the pyridinium cation can pair with an anionic reactant from the aqueous phase. This new ion pair has sufficient organic character to be soluble in the organic phase, where it can then react with the organic substrate. This shuttling mechanism dramatically increases reaction rates between reagents in separate phases.

  • Green Chemistry Solvent: Its ability to dissolve a wide array of organic and inorganic compounds, combined with its negligible vapor pressure, makes it a valuable "green" solvent.[1] It can replace hazardous VOCs, simplifying product isolation and enabling the recycling of the solvent/catalyst system.[1]

C. Materials Science and Biotechnology

The applications of 1-butylpyridinium bromide are expanding into advanced materials and biotechnology.

  • Nanomaterial Synthesis: It acts as a stabilizing agent and a reaction medium in the synthesis of various nanomaterials.[1]

  • Biomolecule Processing: In biotechnology, it is employed in the extraction and purification of biomolecules like proteins and enzymes, offering a more efficient alternative to traditional methods.[1]

Application Workflow Example: Phase-Transfer Catalysis

The following diagram illustrates the logical workflow of using 1-butylpyridinium bromide as a phase-transfer catalyst.

PTC_Workflow start Start | Heterogeneous System (Aqueous & Organic Phases) step1 Step 1: Introduction of [C₄Py]Br 1-Butylpyridinium Bromide ([C₄Py]Br) is added to the biphasic system. start->step1 step2 Step 2: Ion Exchange Aqueous reactant anion (Nu⁻) pairs with [C₄Py]⁺ at the interface. step1->step2 Interfacial Process step3 Step 3: Phase Transfer The lipophilic ion pair [C₄Py]⁺[Nu]⁻ migrates to the organic phase. step2->step3 step4 Step 4: Organic Reaction Nucleophile (Nu⁻) reacts with the organic substrate (R-X). step3->step4 Reaction Occurs step5 Step 5: Catalyst Regeneration [C₄Py]⁺ pairs with the leaving group (X⁻) and returns to the aqueous phase. step4->step5 step5->step2 Catalytic Cycle end End | Product Formed Catalyst Regenerated step5->end

Caption: Workflow of 1-butylpyridinium bromide in phase-transfer catalysis.

Safety, Handling, and Hazard Mitigation

While offering significant advantages, 1-butylpyridinium bromide is a chemical that requires careful handling in accordance with established laboratory safety practices. Its toxicological properties have not been fully investigated, warranting a cautious approach.[2][5]

GHS Hazard Classification

The compound is classified with several hazards under the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[8]
Serious Eye Damage H318Causes serious eye damage[8]
Skin Irritation H315Causes skin irritation[8]
Mandatory Safety & Handling Protocols

Adherence to the following protocols is essential to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety goggles or a face shield.[2][5][6] A dust mask or respirator should be used when handling the solid to avoid inhalation.[14]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[4][5][6] Due to its hygroscopic nature, storage away from moisture is critical.[2][5] It should also be kept away from strong oxidizing agents.[2][5]

  • Spill & Disposal: In case of a spill, use an inert absorbent material to clean it up and place it in a suitable, closed container for disposal.[5] Disposal must be carried out through a licensed disposal company, often via incineration with a combustible solvent.[6]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][6]

    • Skin: Wash off with soap and plenty of water.[5][6]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5][6]

Conclusion

1-Butylpyridinium bromide (CAS 874-80-6) stands out as a highly versatile and valuable ionic liquid for the modern researcher. Its well-defined physicochemical properties, coupled with a straightforward synthesis, provide a reliable platform for innovation. From enhancing the efficiency of electrochemical devices to enabling greener synthetic pathways in organic chemistry, its potential is vast. However, its utility must be balanced with a thorough understanding and implementation of appropriate safety and handling protocols. This guide serves as a foundational resource for professionals seeking to harness the capabilities of this important compound in their research and development endeavors.

References

thermal stability of 1-butylpyridinium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1-Butylpyridinium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the ([C₄Py][Br]), an ionic liquid of significant interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind its thermal behavior, the experimental methodologies used for its characterization, and the practical implications for its application.

Introduction: The Context of 1-Butylpyridinium Bromide

1-Butylpyridinium bromide is a quaternary pyridinium salt that exists as a white to off-white crystalline solid at room temperature.[1] As an ionic liquid (IL), it possesses a unique combination of properties, including low volatility, high ionic conductivity, and the ability to dissolve a wide array of organic and inorganic compounds, making it highly valuable.[2][3] Its applications are diverse, ranging from its use as an electrolyte in batteries and supercapacitors to a phase-transfer catalyst in organic synthesis and a medium for the extraction of biomolecules.[1][2][4]

For any of these applications, particularly those involving elevated temperatures, a thorough understanding of the material's thermal stability is not merely an academic exercise—it is a prerequisite for safe and effective implementation. Thermal decomposition can lead to the formation of hazardous byproducts, loss of performance, and compromised experimental integrity.[1][5] This guide elucidates the factors governing the thermal limits of 1-butylpyridinium bromide and provides the technical framework for its reliable assessment.

Foundational Principles of Ionic Liquid Thermal Stability

The thermal stability of an ionic liquid is not an absolute value but is profoundly influenced by a combination of intrinsic structural factors and extrinsic experimental conditions.

  • Intrinsic Factors (Molecular Structure) : The stability of an IL is primarily dictated by the nature of its constituent ions.[6][7] While both the cation and anion play a role, the anion's nucleophilicity is often the dominant factor.[7][8] For salts like 1-butylpyridinium bromide, the bromide anion (Br⁻) is more nucleophilic than anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which generally leads to lower thermal stability. The decomposition is often initiated by the anion attacking an electrophilic site on the cation.[6] Pyridinium-based cations are also typically less thermally stable than their imidazolium-based counterparts.[8][9]

  • Extrinsic Factors (Impurities & Conditions) : The presence of impurities, especially water and halides from synthesis, can significantly lower the decomposition temperature.[8][10] 1-Butylpyridinium bromide is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can catalyze decomposition pathways.[5][11][12] Furthermore, the measured stability is highly dependent on the analytical method used, including parameters like the heating rate, sample mass, and the surrounding atmosphere (e.g., inert nitrogen vs. reactive air).[6][7][8]

Physicochemical and Thermal Properties of [C₄Py][Br]

A baseline understanding of the material's properties is essential before delving into its thermal decomposition.

PropertyValueSource(s)
Chemical Formula C₉H₁₄BrN[2][13]
Molecular Weight 216.12 g/mol [13][14]
Appearance Off-white to white solid powder or crystals[1][2][12]
Melting Point 98-108 °C[2][11]
Purity (Typical) ≥98% - ≥99%[2][12]
Key Impurities Water (≤0.2% in high-purity samples)
Solubility Soluble in water[1]

Experimental Workflow for Thermal Stability Assessment

To ensure trustworthy and reproducible data, a rigorous, self-validating experimental approach is required. The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing a direct measure of decomposition.

  • Sample Preparation (The Causality of Purity):

    • Step 1.1: Place 5-10 mg of 1-butylpyridinium bromide in a clean, tared TGA pan (platinum or alumina).

    • Rationale: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.

    • Step 1.2: Dry the sample in situ within the TGA furnace by holding at a temperature below its melting point (e.g., 80 °C) under a high-flow rate of dry nitrogen (100 mL/min) for 30-60 minutes, or until the mass stabilizes.

    • Rationale: This is a critical self-validating step. Because the compound is hygroscopic, removing adsorbed water is essential.[5] Failure to do so will result in an initial mass loss that can be mistaken for early decomposition, leading to an artificially low stability reading.

  • Instrument Setup and Execution:

    • Step 2.1: Purge the TGA furnace with dry nitrogen at a constant flow rate (e.g., 50-90 mL/min) throughout the experiment.[15]

    • Rationale: An inert atmosphere prevents oxidative decomposition, which occurs at lower temperatures than pyrolytic (thermal) decomposition and would not represent the intrinsic stability of the material.

    • Step 2.2: Heat the sample from ambient temperature to an upper limit well above the expected decomposition (e.g., 600 °C).

    • Step 2.3: Employ a linear heating ramp of 10 °C/min.

    • Rationale: This heating rate is a widely accepted standard that balances experimental efficiency with data resolution.[15] Significantly faster rates can shift the apparent decomposition temperature to higher values, while slower rates provide greater accuracy but are more time-consuming.[6][7]

  • Data Analysis:

    • Step 3.1: Plot the percentage mass loss versus temperature.

    • Step 3.2: Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which the tangent to the steepest point of the mass loss curve intersects the initial mass baseline.

    • Step 3.3: Note other key metrics, such as T₅% (temperature at 5% mass loss), which can indicate the beginning of significant decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Execution cluster_analysis Data Analysis p1 Weigh 5-10 mg [C₄Py][Br] p2 Dry in-situ (e.g., 80°C under N₂) p1->p2 Hygroscopic Nature r1 Purge with N₂ (50-90 mL/min) p2->r1 Load Sample r2 Ramp Temperature (10 °C/min to 600 °C) r1->r2 a1 Plot Mass % vs. Temp r2->a1 Generate Data a2 Determine T_onset and T₅% a1->a2

TGA workflow for 1-butylpyridinium bromide.
Differential Scanning Calorimetry (DSC)

DSC complements TGA by measuring the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like melting and decomposition.

  • Sample Preparation:

    • Step 1.1: Hermetically seal 2-5 mg of 1-butylpyridinium bromide in an aluminum DSC pan.

    • Rationale: Hermetic sealing is crucial to prevent the loss of any volatile decomposition products during the experiment, which would affect the measured heat flow. It also contains the sample if it decomposes energetically.

  • Instrument Setup and Execution:

    • Step 2.1: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge with dry nitrogen (20-50 mL/min).

    • Rationale: The reference pan allows for the subtraction of the instrument's heat capacity, isolating the thermal events occurring in the sample. The inert atmosphere prevents oxidative side reactions.

    • Step 2.2: Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Step 2.3: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition.

    • Rationale: This ramp will reveal the endothermic melting peak followed by a potentially complex series of exothermic or endothermic peaks corresponding to decomposition.

DSC_Workflow cluster_run DSC Execution prep Hermetically Seal 2-5 mg Sample r1 Load Sample & Reference Purge with N₂ prep->r1 Load into Cell r2 Equilibrate at 25 °C r1->r2 r3 Heat at 10 °C/min r2->r3 analysis Analyze Heat Flow Curve (Melting, Decomposition) r3->analysis Generate Data

DSC workflow for 1-butylpyridinium bromide.

Decomposition Pathway and Products

The thermal decomposition of 1-butylpyridinium bromide is expected to proceed via a nucleophilic substitution reaction (Sₙ2 mechanism). The bromide anion, being a reasonably good nucleophile, attacks one of the electrophilic carbon atoms of the butyl group on the pyridinium cation.

The most likely point of attack is the α-carbon (the carbon attached to the nitrogen atom). This reaction would yield pyridine and 1-bromobutane as the primary, neutral decomposition products. At higher temperatures, these initial products can undergo further breakdown.

Hazardous Decomposition Products: Under fire conditions or complete thermal decomposition, the material is expected to break down into hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[1][5][11]

Decomposition_Pathway cluster_reactants 1-Butylpyridinium Bromide cluster_mechanism Decomposition Mechanism cluster_products Primary Products cluster_secondary Hazardous Byproducts (Further Heating) reactant [C₄H₉-Py]⁺ Br⁻ mech Heat (Δ) Nucleophilic Attack (Sₙ2) reactant->mech p1 Pyridine mech->p1 p2 1-Bromobutane mech->p2 s1 NOx, CO, CO₂, HBr p1->s1 Oxidation p2->s1 Breakdown

Proposed thermal decomposition of [C₄Py][Br].

Practical Implications and Safe Handling

  • Storage and Handling : Due to its hygroscopic nature, 1-butylpyridinium bromide must be stored in a cool, dry place, tightly sealed, and preferably under an inert atmosphere (e.g., in a desiccator or glove box).[5][11] Exposure to moist air will lead to water absorption, which can compromise its thermal stability and performance.[5]

  • Application Limits : The thermal stability defines the maximum operating temperature for any application. For high-temperature syntheses or in energy storage devices that may experience thermal cycling, operating well below the T_onset is critical to prevent degradation, which could lead to electrolyte failure or the generation of impurities that poison catalysts.[4][16]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][11][17] All handling, especially of the powder form, should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.[5][11]

Conclusion

The is a critical parameter governed by its pyridinium bromide structure, the presence of impurities like water, and the conditions under which it is analyzed and used. While possessing moderate thermal stability compared to more robust ionic liquids, its utility in a vast range of applications is undeniable. By employing rigorous, self-validating analytical protocols such as TGA and DSC, researchers can accurately determine its operational limits. Adherence to proper storage and handling procedures is paramount to preserving its integrity and ensuring safe, reproducible results in both research and industrial settings.

References

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • Ionic liquid synthesis: safety and good working practices | EXIL - USC. [Link]

  • How do I handle with ionic liquids? - ResearchGate. [Link]

  • 1-Ethylpyridinium bromide - SIELC Technologies. [Link]

  • Thermal Stability of Ionic Liquids - ResearchGate. [Link]

  • Unlocking the Potential: Applications of N-Butylpyridinium Bromide in Advanced Materials. [Link]

  • Thermal Stability of Ionic Liquids: Effect of Metals - MDPI. [Link]

  • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. [Link]

  • Ionic Liquids - YouTube. [Link]

  • Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems - ResearchGate. [Link]

  • 1-BUTYLPIRIDINIUM BROMIDE - the NIST WebBook. [Link]

  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - MDPI. [Link]

  • (PDF) N-n-Butylpyridinium bromide - ResearchGate. [Link]

  • Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices | Chemical Reviews - ACS Publications. [Link]

  • 1-Butylpyridinium bromide | C9H14BrN | CID 2734238 - PubChem. [Link]

Sources

solubility of 1-butylpyridinium bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Butylpyridinium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Butylpyridinium Bromide

1-Butylpyridinium bromide is a quaternary ammonium salt consisting of a pyridinium cation with a butyl substituent on the nitrogen atom and a bromide anion.[3] It is a white to beige crystalline solid at room temperature.[4][5] Like many ionic liquids, it exhibits low vapor pressure, high thermal stability, and the ability to dissolve a variety of organic and inorganic compounds.[6] Its properties make it a subject of interest for applications as a "green" solvent and in electrochemical processes.[6] Understanding its solubility in organic solvents is paramount for its effective use in reaction engineering, separations, and materials science.

Solubility of 1-Butylpyridinium Bromide in Organic Solvents

Quantitative data on the solubility of 1-butylpyridinium bromide in a wide array of organic solvents is notably scarce in publicly accessible literature. While its high solubility in water is well-documented, specific solubility values in common organic solvents are not compiled in extensive databases.[7][8]

However, studies on the phase equilibria of binary systems containing 1-butylpyridinium bromide provide some insights. For instance, research on solid-liquid equilibria (SLE) is crucial for understanding the solubility limits of this ionic liquid in various solvents. One study investigated the physicochemical and thermodynamic properties of the {1-butylpyridinium bromide + water} binary system, indicating complete miscibility at certain conditions.[7] While this study focuses on an aqueous system, the methodology is relevant for organic solvents as well.

Based on the general principles of ionic liquid solubility, it is expected that 1-butylpyridinium bromide will exhibit higher solubility in polar protic and aprotic solvents compared to nonpolar solvents. The pyridinium cation can engage in various intermolecular interactions, including hydrogen bonding (with protic solvents) and dipole-dipole interactions.

Due to the limited availability of specific quantitative data, the following table is presented as a template for researchers to populate as they generate or encounter experimental solubility data.

Table 1: Solubility of 1-Butylpyridinium Bromide in Organic Solvents (Template)

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/kg solvent)Solubility (Mole Fraction, x)Reference
Alcohols Methanol
Ethanol
1-Propanol
1-Butanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Butyl Acetate
Ethers Tetrahydrofuran
Diethyl Ether
Nitriles Acetonitrile
Hydrocarbons Toluene
Hexane

Experimental Protocols for Solubility Determination

The determination of the solubility of an ionic liquid like 1-butylpyridinium bromide in an organic solvent typically involves establishing the solid-liquid equilibrium (SLE) of the binary mixture at a given temperature and pressure. A common and reliable technique is the dynamic method (synthetic method) , which involves visual observation of phase transitions.

Dynamic Method for Solid-Liquid Equilibria Determination

This method involves preparing mixtures of the ionic liquid and the solvent at various known compositions and then determining the temperature at which the last solid crystals disappear upon heating (dissolution temperature) or the first crystals appear upon cooling (crystallization temperature).

Detailed Methodology:

  • Sample Preparation:

    • Precisely weigh known masses of 1-butylpyridinium bromide and the desired organic solvent into a sealed glass vessel. The ionic liquid should be dried under vacuum prior to use to remove any absorbed water, which can significantly affect solubility.

    • A range of mixtures with varying mole fractions of the ionic liquid should be prepared to construct the solubility curve.

  • Apparatus:

    • A thermostatically controlled bath with a transparent window for observation. The bath should be capable of controlled heating and cooling rates.

    • A magnetic stirrer or a mechanical stirrer to ensure homogeneity of the mixture.

    • A calibrated thermometer or temperature probe with high precision (e.g., ±0.1 K) to measure the temperature of the mixture.

  • Procedure:

    • The sealed vessel containing the mixture is placed in the thermostatic bath.

    • The mixture is heated slowly (e.g., at a rate of 0.1-0.2 K/min) while being continuously stirred.

    • The temperature at which the last solid crystal of 1-butylpyridinium bromide dissolves is recorded as the equilibrium temperature for that specific composition.

    • To ensure accuracy, the process can be repeated by slowly cooling the clear solution until the first crystal appears. The temperature of the first crystal appearance should be close to the dissolution temperature. The average of these two temperatures is often taken as the equilibrium temperature.

  • Data Analysis:

    • The experiment is repeated for all prepared mixtures to obtain a set of data points (temperature vs. mole fraction of the ionic liquid).

    • These data points are then plotted to construct the solid-liquid phase diagram. The curve represents the solubility of 1-butylpyridinium bromide in the solvent as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 1-butylpyridinium bromide in an organic solvent using the dynamic method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Dry 1-Butylpyridinium Bromide (under vacuum) B Weigh Ionic Liquid and Solvent A->B C Prepare Mixtures of Known Composition B->C D Place Mixture in Thermostatic Bath C->D Transfer Mixture E Controlled Heating/Cooling with Stirring D->E F Observe Phase Transition (Dissolution/Crystallization) E->F G Record Equilibrium Temperature F->G Record Data H Repeat for All Compositions G->H I Plot Solubility Curve (Temperature vs. Composition) H->I

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the core physicochemical properties of 1-butylpyridinium bromide ([C4Py]Br), a prominent ionic liquid. This document offers a detailed exploration of its melting point and density, underpinned by experimental methodologies and field-proven insights, ensuring scientific integrity and practical applicability.

Introduction to 1-Butylpyridinium Bromide

1-Butylpyridinium bromide (CAS No. 874-80-6) is a quaternary pyridinium salt that exists as a white to off-white crystalline solid at room temperature.[1] As an ionic liquid, it is characterized by its low vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[2] These properties make it a versatile compound in various scientific and industrial applications, including electrochemistry, organic synthesis, and materials science.[2] Its role as a phase-transfer catalyst and as a precursor for functionalized ionic liquids is of particular interest in advancing green chemistry principles.[1]

Physicochemical Properties: A Detailed Analysis

The utility of 1-butylpyridinium bromide in specific applications is dictated by its distinct physicochemical properties. This section provides a comprehensive overview of its melting point and density.

Melting Point

The melting point of a substance is a critical parameter that defines its transition from a solid to a liquid state. For ionic liquids, this property is influenced by factors such as the structure of the cation and anion, and the purity of the compound. The reported melting point of 1-butylpyridinium bromide exhibits some variation across different sources, which is common for ionic liquids and can be attributed to differences in purity and measurement techniques.

PropertyReported ValueSource(s)
Melting Point98-108 °CChem-Impex[2]
Melting Point104-107 °CECHEMI[3], ChemicalBook[4]
Melting Point (clear melt)103.0-109.0 °CThermo Scientific Chemicals[5]

This range indicates that 1-butylpyridinium bromide is a solid at room temperature and requires heating to transition into its liquid phase. The sharpness of the melting point range can be an indicator of the sample's purity, with purer samples exhibiting a narrower range.

Density

Given the absence of a reported value, experimental determination is necessary for applications requiring precise density data. The standard method for measuring the density of ionic liquids is using an oscillating U-tube densimeter.[6]

Experimental Protocols

To ensure the accurate and reproducible determination of the melting point and density of 1-butylpyridinium bromide, the following detailed experimental protocols are provided.

Determination of Melting Point

The melting point of 1-butylpyridinium bromide can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 1-butylpyridinium bromide is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10-20 °C/min initially.

  • Observation: As the temperature approaches the expected melting range, the heating rate is reduced to 1-2 °C/min to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder dry 1-butylpyridinium bromide prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly to ~10°C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Observe and record T_onset and T_clear meas3->meas4 result1 Melting Point Range meas4->result1

Workflow for Melting Point Determination
Determination of Density

The density of liquid 1-butylpyridinium bromide can be accurately measured using an oscillating U-tube densimeter.

Methodology:

  • Sample Preparation: 1-butylpyridinium bromide is heated to a temperature above its melting point (e.g., 115 °C) to ensure it is in a fully liquid state. The sample should be degassed to remove any dissolved gases.

  • Instrument Calibration: The densimeter is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature.

  • Sample Injection: The molten 1-butylpyridinium bromide is carefully injected into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.

  • Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature within the instrument.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The measurement should be repeated until a stable reading is obtained.

  • Data Recording: The density value is recorded. It is recommended to perform measurements at multiple temperatures to determine the temperature dependence of the density.

Density_Workflow cluster_prep Sample & Instrument Preparation cluster_measurement Measurement cluster_result Result prep1 Heat [C4Py]Br above MP (e.g., 115°C) and degas prep2 Calibrate densimeter with air and water at T_meas meas1 Inject molten sample into U-tube meas2 Allow for thermal equilibration at T_meas meas1->meas2 meas3 Measure oscillation period and obtain density reading meas2->meas3 result1 Density at T_meas meas3->result1

Workflow for Density Determination

Conclusion

This technical guide provides a thorough examination of the melting point of 1-butylpyridinium bromide and outlines the necessary procedures for the experimental determination of its density. The provided data and protocols are intended to support researchers and professionals in the effective application of this versatile ionic liquid. Adherence to these methodologies will ensure the generation of reliable and accurate physicochemical data, which is paramount for the successful design and implementation of chemical processes and product development.

References

  • Mäki-Arvela, P. (2020). Density of ionic liquids.
  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • Forte, E., et al. (n.d.). Measurements and Correlation of High-Pressure Densities of Imidazolium-Based Ionic Liquids. CORE.
  • Koller, T. M., et al. (2010). Density and Surface Tension of Ionic Liquids. The Journal of Physical Chemistry B, 114(49), 16478–16485.
  • Gómez, E., et al. (2012). Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids.
  • Navas, A., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
  • Al-Jimaz, A. S., et al. (2017).
  • Chem-Impex. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids.
  • ResearchGate. (2015). Densities and Viscosities of Ionic Liquid with Organic Solvents.
  • Navas, A., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
  • SIELC Technologies. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

  • Ji, J.-X., et al. (2006). N-n-Butylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 62(2), o516–o517.

Sources

Electrochemical Window of 1-Butylpyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of 1-butylpyridinium bromide, an ionic liquid of interest in various electrochemical applications. This document outlines the core principles, experimental methodologies, and key data related to its electrochemical stability.

Introduction

1-Butylpyridinium bromide ([C₄Py]Br) is a pyridinium-based ionic liquid characterized by its unique physicochemical properties, including thermal stability and a distinct electrochemical window. The electrochemical window is a critical parameter that defines the potential range within which an electrolyte can operate without undergoing oxidation or reduction. It is fundamentally determined by the electrochemical stability of its constituent ions: the 1-butylpyridinium cation ([C₄Py]⁺) and the bromide anion (Br⁻). The cathodic limit is set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.

Electrochemical Stability and Data

The overall electrochemical window of 1-butylpyridinium bromide is governed by the redox potentials of its constituent ions. The cathodic limit is dictated by the reduction of the 1-butylpyridinium cation, while the anodic limit is determined by the oxidation of the bromide anion.

ParameterDescriptionPotential (V) vs. Ag/AgCl
Anodic Limit (Ea) Onset potential for the oxidation of the bromide anion (Br⁻). This process typically occurs in two steps, with the initial oxidation forming the tribromide ion (Br₃⁻).~ +0.8 to +1.2 V
Cathodic Limit (Ec) Onset potential for the reduction of the 1-butylpyridinium cation ([C₄Py]⁺).~ -1.0 to -1.5 V
Electrochemical Window (ΔE) The potential difference between the anodic and cathodic limits (Ea - Ec).~ 1.8 to 2.7 V

Note: The exact potential values can vary depending on the experimental conditions, including the working electrode material, reference electrode, scan rate, and the presence of impurities.

Signaling Pathways and Reaction Mechanisms

The determination of the electrochemical window involves probing the redox reactions of the constituent ions. The anodic process involves the oxidation of the bromide anion, which is understood to proceed through a two-step mechanism. Initially, bromide ions are oxidized to form bromine, which then rapidly reacts with excess bromide to form the tribromide ion. At higher potentials, the tribromide ion can be further oxidized.

The cathodic limit is defined by the reduction of the 1-butylpyridinium cation. This is typically an irreversible process involving the acceptance of an electron by the pyridinium ring, leading to the formation of a radical species that can undergo further reactions.

cluster_anodic Anodic Process cluster_cathodic Cathodic Process Br- Bromide Ion (Br⁻) Br3- Tribromide Ion (Br₃⁻) Br-->Br3- - e⁻ Br2 Bromine (Br₂) Br3-->Br2 - e⁻ C4Py+ 1-Butylpyridinium Cation ([C₄Py]⁺) C4Py_radical 1-Butylpyridinium Radical C4Py+->C4Py_radical + e⁻

Figure 1. Redox processes defining the electrochemical window.

Experimental Protocols

The electrochemical window of 1-butylpyridinium bromide is typically determined using cyclic voltammetry (CV). The following protocol outlines a standard procedure.

4.1. Materials and Equipment

  • Electrochemical Workstation: Potentiostat/galvanostat

  • Three-Electrode Cell:

    • Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or gold (Au) electrode.

    • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

    • Counter Electrode (CE): Platinum wire or mesh.

  • Electrolyte: High-purity 1-butylpyridinium bromide.

  • Solvent (optional): Anhydrous acetonitrile or other suitable aprotic solvent if a solution is to be tested. The pure ionic liquid is often tested directly.

  • Inert Gas: Argon or nitrogen for deaeration.

4.2. Experimental Procedure

  • Electrolyte Preparation:

    • Dry the 1-butylpyridinium bromide under vacuum to remove any residual water, as water can significantly affect the electrochemical window.

    • If using a solvent, prepare the electrolyte solution inside an inert atmosphere glovebox.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished and cleaned working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the dried 1-butylpyridinium bromide.

  • Deaeration:

    • Purge the electrolyte with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical experiment would involve:

      • Initial Potential: Start at the open-circuit potential (OCP).

      • Vertex Potentials: Scan to a sufficiently negative potential to observe the reduction of the cation and then to a sufficiently positive potential to observe the oxidation of the anion.

      • Scan Rate: A slow scan rate, typically 10-100 mV/s, is used to clearly define the onset potentials.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic (Ea) and cathodic (Ec) limits. These are typically defined as the potentials at which the current density reaches a specific threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²).

    • Calculate the electrochemical window (ΔE) as the difference between the anodic and cathodic limits.

A Dry 1-Butylpyridinium Bromide B Assemble Three-Electrode Cell A->B C Deaerate with Inert Gas B->C D Perform Cyclic Voltammetry C->D E Record Voltammogram D->E F Determine Anodic & Cathodic Limits E->F G Calculate Electrochemical Window F->G

Figure 2. Experimental workflow for determining the electrochemical window.

Conclusion

The electrochemical window is a crucial characteristic of 1-butylpyridinium bromide for its application in electrochemical devices. A thorough understanding of its anodic and cathodic limits, along with the adoption of rigorous experimental protocols for its determination, is essential for researchers and professionals in the fields of electrochemistry and drug development. The data and methodologies presented in this guide provide a foundational understanding for the evaluation and application of this promising ionic liquid.

In-Depth Technical Guide: Toxicological Profile of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium bromide is a quaternary ammonium salt, a type of ionic liquid that has garnered interest in various industrial and scientific applications. Its potential for broader use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to assess its environmental and physiological impact. This technical guide provides a comprehensive overview of the available toxicity data for 1-butylpyridinium bromide, detailing its effects on various biological systems.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for 1-butylpyridinium bromide.

Table 1: Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µmol/L)Reference
HeLaCervical Cancer333.27[1]
MCF-7Breast Cancer341.74[1]
HEK293THuman Embryonic Kidney328.98[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Table 2: Apoptotic Effects
Cell LineConcentration (µmol/L)% Live Cells% Late Apoptotic CellsReference
MCF-7100033.8660.63[1]
HeLa100038.3250.90[1]
Table 3: Acute, Genotoxicity, and Ecotoxicity Data
Test TypeSpecies/SystemEndpointValueClassification/Reference
Acute Oral Toxicity -LD₅₀Data not available"Harmful if swallowed" (GHS Category 4)[2]
Genotoxicity -Ames TestData not available-
-Micronucleus AssayData not available-
Ecotoxicity -Daphnia magna (48h)EC₅₀Data not available
-Algae (72h)EC₅₀Data not available

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanisms of Toxicity

1-Butylpyridinium bromide has been shown to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies have demonstrated that 1-butylpyridinium bromide is a potent inducer of apoptosis in cancer cell lines.[1] This programmed cell death is a key mechanism for its anti-proliferative effects. The process is dose-dependent, with higher concentrations leading to a significant increase in the population of apoptotic cells.

Cell Cycle Arrest

The compound has been observed to cause cell cycle arrest at the G0/G1 phase. This is achieved through the significant suppression of key regulatory proteins, including cyclin D1, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4), at both the mRNA and protein levels.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Butylpyridinium Bromide-Induced Cell Cycle Arrest and Apoptosis

G cluster_0 Cell Cycle Arrest (G0/G1 Phase) cluster_1 Apoptosis Induction Bpy 1-Butylpyridinium Bromide CyclinD1_CDK4_CDK2 Cyclin D1 / CDK4 / CDK2 Bpy->CyclinD1_CDK4_CDK2 downregulates expression G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4_CDK2->G1_S_Transition promotes CellCycleArrest G0/G1 Arrest CyclinD1_CDK4_CDK2->CellCycleArrest leads to G1_S_Transition->CellCycleArrest is inhibited Bpy_apoptosis 1-Butylpyridinium Bromide ApoptoticPathways Apoptotic Pathways Bpy_apoptosis->ApoptoticPathways activates Apoptosis Apoptosis ApoptoticPathways->Apoptosis

Caption: Signaling pathway of 1-butylpyridinium bromide leading to cell cycle arrest and apoptosis.

General Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_workflow Experimental Workflow cluster_assays Assays start Cell Seeding (e.g., HeLa, MCF-7) treatment Treatment with 1-Butylpyridinium Bromide (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (Propidium Iodide Staining for Cell Cycle) incubation->flow_cellcycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis

Caption: General workflow for in vitro toxicity assessment of 1-butylpyridinium bromide.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of 1-butylpyridinium bromide. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with 1-butylpyridinium bromide as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed and treat cells with 1-butylpyridinium bromide as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data indicates that 1-butylpyridinium bromide exhibits significant cytotoxicity in human cell lines, primarily through the induction of apoptosis and G0/G1 cell cycle arrest. The mechanism involves the downregulation of key cell cycle regulatory proteins. While this provides a foundational understanding of its toxicological properties at the cellular level, a comprehensive risk assessment is currently limited by the lack of quantitative data on acute toxicity, genotoxicity, and ecotoxicity. Further studies are warranted to fill these knowledge gaps and to fully elucidate the safety profile of this ionic liquid for its various potential applications.

References

Navigating the Environmental Profile of Pyridinium-Based Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinium-based ionic liquids (ILs), a class of molten salts, have emerged as promising solvents and catalysts in various applications, including organic synthesis and electrochemistry.[1][2] Initially lauded as "green" alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability, a deeper investigation into their environmental footprint reveals a more complex picture.[1] Their solubility in water necessitates a thorough evaluation of their potential environmental impact, particularly their ecotoxicity and biodegradability.[1][3] This technical guide provides an in-depth analysis of the environmental impact of pyridinium-based ILs, presenting key quantitative data, detailed experimental protocols, and visual representations of assessment workflows.

Ecotoxicity Profile: A Structure-Activity Relationship

The ecotoxicity of pyridinium-based ILs is significantly influenced by their molecular structure, primarily the nature of the cation and the length of its alkyl side chains. The anion, while playing a lesser role, also contributes to the overall toxicity.[1]

Key Factors Influencing Toxicity:

  • Cation Core: The aromatic pyridinium ring is a primary contributor to the inherent toxicity of these ILs. Studies consistently demonstrate that pyridinium-based ILs exhibit higher toxicity compared to their imidazolium counterparts and significantly higher toxicity than non-aromatic ammonium or pyrrolidinium-based ILs with the same alkyl chain length.[1]

  • Alkyl Chain Length: A well-established trend is the direct correlation between the length of the N-alkyl chain on the pyridinium cation and increased toxicity.[1][4][5] This is largely attributed to an increase in lipophilicity, which enhances the disruption of cell membranes.

  • Anion Influence: While the cation is the primary driver of toxicity, the anion's role is not negligible.[1] Anions containing fluorine, such as tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻), have been observed to increase the overall toxicity of the ionic liquid.[1]

Quantitative Ecotoxicity Data

The following tables summarize the ecotoxicity of various pyridinium-based ionic liquids against different aquatic organisms. The median effective concentration (EC50) and median lethal concentration (LC50) are standard metrics used, representing the concentration at which 50% of the test population exhibits an adverse effect or mortality, respectively.

Table 1: Ecotoxicity of Pyridinium-Based Ionic Liquids towards Vibrio fischeri

Ionic Liquid CationAnionEC50 (mg/L)Reference
1-butyl-3-methylpyridinium[BF4]⁻45.3[6]
1-butyl-3-methylpyridinium[Cl]⁻164[6]
1-butyl-3-methylpyridinium[dca]⁻High Toxicity[3]

Table 2: Ecotoxicity of Pyridinium-Based Ionic Liquids towards Algae (Selenastrum capricornutum)

Ionic Liquid CationAnionEC50 (µM)Reference
1-butyl-3-methylpyridinium[Br]⁻2884[7]

Table 3: Ecotoxicity of Pyridinium-Based Ionic Liquids towards Crustaceans (Artemia salina)

Ionic Liquid CationAnionToxicity LevelReference
Pyridinium-basedBromideLess toxic than imidazolium-based ILs[8]

Biodegradability: The Path to Greener Alternatives

The biodegradability of pyridinium-based ILs is a critical factor in their environmental risk assessment. A substance is generally considered "readily biodegradable" if it achieves greater than 60% mineralization over a 28-day period within a 10-day window in standardized tests.[1]

Key Factors Influencing Biodegradability:

  • Alkyl Chain Length: In contrast to toxicity, longer alkyl chains (hexyl and octyl) on the pyridinium ring have been shown to enhance biodegradability, potentially by promoting selection for a specific microbial community.[9][10] Butyl-substituted pyridinium ILs, however, have been found to be not biodegradable.[9][10]

  • Functional Groups: The incorporation of biodegradable functional groups, such as esters, into the side chains can significantly improve the biodegradability of pyridinium ILs, with some derivatives being classified as "readily biodegradable".[1][11]

  • Nature-Inspired Scaffolds: Utilizing naturally occurring or nature-inspired pyridinium structures can lead to compounds that are readily biodegradable and exhibit low toxicity.[1][12] For instance, trigonelline ([C1COOHPy][Cl]) and 1-methylnicotinamide ([C1CONH2Py][I]) have shown complete mineralization.[12]

Quantitative Biodegradability Data

Table 4: Biodegradability of Pyridinium-Based Ionic Liquids

Ionic Liquid CationAnionBiodegradability (% in 28 days)ClassificationReference
Hexyl-substituted pyridiniumBromideFully mineralizedReadily Biodegradable[9][10]
Octyl-substituted pyridiniumBromideFully mineralizedReadily Biodegradable[9][10]
Butyl-substituted pyridiniumBromideNot biodegradableNot Biodegradable[9][10]
Pyridinium with ester side chain-HighReadily Biodegradable[11]
1-alkoxy methyl 3-hydroxy pyridiniumSaccharinate72.2%Readily Biodegradable[13]
[C1Py]⁺[PF6]⁻-Readily Biodegradable[12]
[C2Py]⁺[Br]⁻PartialNot Readily Biodegradable[12]

Experimental Protocols

The assessment of the environmental impact of pyridinium-based ionic liquids relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key ecotoxicity and biodegradability tests.

Ecotoxicity Testing: Vibrio fischeri (Microtox® Assay)

This method is a standardized acute toxicity test that uses the marine bacterium Vibrio fischeri.

Principle: The test measures the inhibition of light emission (bioluminescence) of the bacterium upon exposure to a toxic substance. A decrease in light output indicates a toxic effect.

Methodology:

  • Preparation of Bacterial Suspension: A freeze-dried culture of Vibrio fischeri is rehydrated with a reconstitution solution.

  • Sample Preparation: The pyridinium-based ionic liquid is dissolved in a suitable solvent (typically deionized water) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Exposure: The bacterial suspension is exposed to the different concentrations of the test substance for a specified period (e.g., 5, 15, and 30 minutes).

  • Measurement: The light output of the bacterial suspension is measured using a luminometer before and after the exposure period.

  • Data Analysis: The percentage of light inhibition is calculated for each concentration. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the concentration.

Biodegradability Testing: OECD 301D - Closed Bottle Test

This is a stringent test for assessing ready biodegradability in an aerobic aqueous medium.

Principle: A solution of the test substance is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The depletion of dissolved oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

Methodology:

  • Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Inoculation: The medium is inoculated with a mixed microbial population, typically from the effluent of a wastewater treatment plant.

  • Incubation: The test bottles are completely filled with the inoculated medium, sealed, and incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in each bottle is measured at the beginning of the test and at regular intervals throughout the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of >60% within a 10-day window during the 28-day test.

Visualizing the Environmental Impact Assessment

To better understand the logical flow and experimental processes involved in assessing the environmental impact of pyridinium-based ionic liquids, the following diagrams have been generated using Graphviz.

cluster_0 Structural Features of Pyridinium IL cluster_1 Environmental Impact Cation Core Cation Core Ecotoxicity Ecotoxicity Cation Core->Ecotoxicity Aromaticity increases toxicity Alkyl Chain Length Alkyl Chain Length Alkyl Chain Length->Ecotoxicity Longer chain increases toxicity Biodegradability Biodegradability Alkyl Chain Length->Biodegradability Longer chain can increase biodegradability Anion Nature Anion Nature Anion Nature->Ecotoxicity Fluorinated anions can increase toxicity Risk Assessment Risk Assessment Ecotoxicity->Risk Assessment Biodegradability->Risk Assessment Functional Groups Functional Groups Functional Groups->Biodegradability Ester groups enhance biodegradability

Caption: Logical relationships in the environmental impact of pyridinium ILs.

Experimental Workflow for Environmental Impact Assessment Start Start IL Synthesis & Characterization IL Synthesis & Characterization Start->IL Synthesis & Characterization Ecotoxicity Testing Ecotoxicity Testing IL Synthesis & Characterization->Ecotoxicity Testing Biodegradability Testing Biodegradability Testing IL Synthesis & Characterization->Biodegradability Testing Data Analysis & Interpretation Data Analysis & Interpretation Ecotoxicity Testing->Data Analysis & Interpretation Biodegradability Testing->Data Analysis & Interpretation Risk Assessment & Reporting Risk Assessment & Reporting Data Analysis & Interpretation->Risk Assessment & Reporting End End Risk Assessment & Reporting->End

Caption: A typical experimental workflow for environmental impact assessment.

Conclusion: Towards a Greener Design

The classification of pyridinium-based ionic liquids as "green" solvents is not absolute and demands a nuanced, structure-by-structure evaluation.[1] While they often exhibit higher toxicity than other classes of ionic liquids, especially those with long alkyl chains, strategic molecular design offers a clear pathway to mitigate their environmental risk. The incorporation of biodegradable functionalities, such as ester groups, and the use of nature-inspired pyridinium scaffolds are promising strategies for developing readily biodegradable compounds with lower toxicity.[1][11][12] For researchers and drug development professionals, a comprehensive assessment based on standardized ecotoxicological and biodegradability testing is imperative for the responsible design and application of pyridinium-based ionic liquids.

References

1-butylpyridinium bromide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butylpyridinium Bromide

Introduction

1-Butylpyridinium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids.[1] It consists of a pyridinium cation functionalized with a butyl group and a bromide anion.[1] At room temperature, it typically presents as a white to off-white crystalline solid or a viscous liquid, depending on its purity.[1] This compound has garnered significant interest in various scientific and industrial fields due to its unique properties, including thermal stability, ionic conductivity, and its efficacy as a solvent and catalyst.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The properties of 1-butylpyridinium bromide are summarized in the table below. This data is essential for its application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₄BrN[3][4]
Molecular Weight 216.12 g/mol [3][4]
CAS Number 874-80-6[3][4]
Appearance White to beige crystalline powder or crystals[2][5]
Melting Point 98-108 °C[2]
Water Solubility Soluble[1][5]
LogP (XLogP3) -2.69[5]
Purity (by HPLC) ≥99.0%[2]

Spectroscopic Data

Spectrum TypeAvailability
¹H NMR Spectra are available in chemical databases, typically run in solvents like CDCl₃.[6]
FTIR (ATR/KBr) Infrared spectra are available and can be used to identify the functional groups present in the molecule.[7][8]
Raman Raman spectra are also available, providing complementary vibrational information to IR spectroscopy.[7]

Synthesis of 1-Butylpyridinium Bromide

The most common method for synthesizing 1-butylpyridinium bromide is through the quaternization of pyridine with 1-bromobutane.[1] This is a type of nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as the nucleophile.

Experimental Protocol: Synthesis

Materials:

  • Pyridine

  • 1-Bromobutane

  • Anhydrous toluene (or another suitable aprotic solvent like acetonitrile)

  • Ethyl acetate (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of freshly distilled pyridine and 1-bromobutane in anhydrous toluene. A typical scale would be a 1:1 molar ratio.

  • The reaction mixture is then heated to reflux (approximately 70-80°C) with vigorous stirring.[9]

  • The reaction is monitored for its completion, which can take between 24 to 72 hours.[9] The progress can be followed by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product, 1-butylpyridinium bromide, will often precipitate out of the solvent or form a dense, viscous lower layer.

  • The solvent is decanted, and the crude product is washed repeatedly with ethyl acetate to remove any unreacted starting materials.[9]

  • The purified product is then dried under vacuum, for instance, using a rotary evaporator, to remove any residual solvent.[9] The final product should be a white to off-white crystalline solid.

G Synthesis Workflow of 1-Butylpyridinium Bromide cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine Pyridine Reaction Combine in Toluene Reflux at 70-80°C (24-72h) Pyridine->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Washing Wash with Ethyl Acetate Reaction->Washing Drying Dry under Vacuum Washing->Drying Final_Product 1-Butylpyridinium Bromide Drying->Final_Product

Synthesis of 1-Butylpyridinium Bromide.

Applications in Research and Development

1-Butylpyridinium bromide is a versatile compound with applications in several key areas of chemical research.

Phase-Transfer Catalysis

As a quaternary ammonium salt, 1-butylpyridinium bromide is an effective phase-transfer catalyst (PTC). It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the phase where the other reactant is soluble.[10] This enhances reaction rates and allows for milder reaction conditions.[10]

Experimental Protocol: Williamson Ether Synthesis (Representative)

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide, a classic example of a reaction benefiting from phase-transfer catalysis.

Materials:

  • An alcohol (e.g., 1-octanol)

  • An alkyl halide (e.g., 1-chlorobutane)

  • Sodium hydroxide (aqueous solution)

  • 1-Butylpyridinium bromide (as the PTC)

  • An organic solvent (e.g., toluene)

Procedure:

  • A mixture of the alcohol, the organic solvent, and the aqueous sodium hydroxide solution is prepared in a reaction vessel.

  • A catalytic amount of 1-butylpyridinium bromide is added to the mixture.

  • The alkyl halide is then added, and the mixture is heated and stirred vigorously to ensure good mixing between the phases.

  • The reaction is monitored by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • After cooling, the organic and aqueous layers are separated.

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude ether product, which can be further purified by distillation or chromatography.

G Mechanism of Phase-Transfer Catalysis NaNu Na⁺Nu⁻ (Nucleophile Salt) QNu_org Q⁺Nu⁻ NaNu->QNu_org Anion Exchange QBr_aq Q⁺Br⁻ (Catalyst) RX R-X (Substrate) Product R-Nu (Product) RX->Product QNu_org->Product Nucleophilic Attack QBr_org Q⁺Br⁻ Product->QBr_org QBr_org->QBr_aq Catalyst Regeneration note Q⁺ = 1-Butylpyridinium Cation G Electrochemical Cell Setup cell WE Working Electrode RE Reference Electrode CE Counter Electrode Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE Electrolyte Electrolyte Solution (Analyte + 1-Butylpyridinium Bromide in Solvent)

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Butylpyridinium bromide is a quaternary pyridinium salt that belongs to the class of ionic liquids (ILs).[1] These compounds are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as reaction media, catalysts, and in electrochemical devices.[2] A thorough structural characterization is paramount for understanding and optimizing the performance of 1-butylpyridinium bromide in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic compounds, including ionic liquids.[3] This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-butylpyridinium bromide, offering insights into spectral interpretation, the influence of solvents, and a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectra, the atoms of the 1-butylpyridinium cation are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of 1-butylpyridinium bromide with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-butylpyridinium bromide provides a wealth of information regarding the electronic environment of the protons in the molecule. The chemical shifts are influenced by factors such as proximity to the positively charged nitrogen atom and the aromatic ring current.

¹H NMR Spectrum in Deuterated Chloroform (CDCl₃)

In a non-polar aprotic solvent like CDCl₃, the protons of the pyridinium ring are significantly deshielded and appear at high chemical shift values (downfield). This is due to the electron-withdrawing effect of the quaternary nitrogen and the anisotropic effect of the aromatic ring. The protons of the butyl chain are found at lower chemical shift values (upfield).

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2, H6~9.67Doublet (d)~7-8
H4~8.62Triplet (t)~7-8
H3, H5~8.22Triplet (t)~7-8
H1'~5.04Triplet (t)~7-8
H2'~2.07Sextet~7-8
H3'~1.44Sextet~7-8
H4'~0.97Triplet (t)~7-8

Table 1: ¹H NMR spectral data of 1-butylpyridinium bromide in CDCl₃.

Causality Behind Chemical Shifts and Multiplicities:

  • Pyridinium Protons (H2-H6): The protons ortho to the nitrogen (H2 and H6) are the most deshielded due to the strong inductive effect of the adjacent positively charged nitrogen atom.[4] The para proton (H4) is also significantly deshielded, followed by the meta protons (H3 and H5). The observed multiplicities (doublet for H2/H6, and triplets for H3/H5 and H4) arise from coupling to their adjacent protons on the ring.

  • Butyl Chain Protons (H1'-H4'): The methylene protons directly attached to the nitrogen (H1') are the most deshielded of the butyl chain protons due to the inductive effect of the pyridinium ring. The chemical shifts of the other methylene groups (H2' and H3') and the terminal methyl group (H4') are progressively further upfield as their distance from the electron-withdrawing pyridinium ring increases. The triplet for H1' is due to coupling with the H2' protons. The sextets for H2' and H3' are a result of coupling to the protons on both adjacent carbons. The terminal methyl group (H4') appears as a triplet due to coupling with the H3' protons.

¹H NMR Spectrum in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

When the spectrum is acquired in a polar aprotic solvent like DMSO-d₆, slight variations in chemical shifts are expected compared to CDCl₃ due to different solvent-solute interactions. Generally, polar solvents can stabilize the charged species, which may lead to minor shifts in the proton resonances.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2, H6~9.2-9.4Doublet (d)~7-8
H4~8.7-8.9Triplet (t)~7-8
H3, H5~8.2-8.4Triplet (t)~7-8
H1'~4.8-5.0Triplet (t)~7-8
H2'~1.9-2.1Sextet~7-8
H3'~1.3-1.5Sextet~7-8
H4'~0.9-1.0Triplet (t)~7-8

Table 2: Predicted ¹H NMR spectral data of 1-butylpyridinium bromide in DMSO-d₆.

Note: The predicted values are based on typical solvent effects observed for similar organic salts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. As with the ¹H NMR spectrum, the chemical shifts are influenced by the electronic environment of each carbon atom.

¹³C NMR Spectrum in Deuterated Chloroform (CDCl₃)

The carbons of the pyridinium ring are found in the aromatic region of the spectrum, with the carbons adjacent to the nitrogen being the most deshielded. The aliphatic carbons of the butyl chain appear at lower chemical shift values.

Assignment Predicted Chemical Shift (δ, ppm)
C2, C6~145-147
C4~144-146
C3, C5~128-130
C1'~60-62
C2'~33-35
C3'~19-21
C4'~13-14

Table 3: Predicted ¹³C NMR spectral data of 1-butylpyridinium bromide in CDCl₃.

Causality Behind Chemical Shifts:

  • Pyridinium Carbons (C2-C6): The carbons directly bonded to the nitrogen (C2 and C6) are significantly deshielded due to the strong electron-withdrawing effect of the nitrogen atom. The other aromatic carbons (C3, C4, and C5) resonate at chemical shifts typical for aromatic systems.

  • Butyl Chain Carbons (C1'-C4'): The carbon directly attached to the nitrogen (C1') is the most deshielded of the aliphatic carbons. The chemical shifts of the subsequent carbons (C2', C3', and C4') decrease as their distance from the pyridinium ring increases, reflecting the diminishing inductive effect.

¹³C NMR Spectrum in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Similar to the ¹H NMR, the ¹³C NMR chemical shifts are expected to show minor variations in DMSO-d₆ compared to CDCl₃.

Assignment Predicted Chemical Shift (δ, ppm)
C2, C6~144-146
C4~143-145
C3, C5~127-129
C1'~59-61
C2'~32-34
C3'~18-20
C4'~12-14

Table 4: Predicted ¹³C NMR spectral data of 1-butylpyridinium bromide in DMSO-d₆.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra of ionic liquids like 1-butylpyridinium bromide requires careful sample preparation and consideration of their unique properties, such as viscosity and hygroscopicity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 10-20 mg of 1-butylpyridinium bromide B Dissolve in ~0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) A->B C Filter the solution through a plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube B->C D Cap the NMR tube securely C->D E Insert the sample into the NMR spectrometer D->E Transfer to Spectrometer F Lock and shim the spectrometer E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum (with proton decoupling) G->H I Process the data (Fourier transform, phase correction, baseline correction) H->I

Caption: Experimental workflow for NMR analysis of 1-butylpyridinium bromide.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 10-20 mg of 1-butylpyridinium bromide. Due to its potential hygroscopicity, it is advisable to handle the sample in a dry environment (e.g., a glove box or under a stream of dry nitrogen) if possible.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Gently agitate the vial to ensure complete dissolution. Some ionic liquids can be viscous, so gentle warming may be necessary to aid dissolution and reduce viscosity.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool or a cotton ball placed at the bottom of a Pasteur pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR. The spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the raw data (Free Induction Decay or FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final, interpretable spectrum.

Trustworthiness and Self-Validation

The protocols and spectral interpretations presented in this guide are designed to be self-validating. The consistency of the chemical shifts, multiplicities, and coupling constants with fundamental principles of NMR theory provides a strong basis for the structural assignment. Furthermore, the use of high-purity, deuterated solvents and proper sample handling techniques, as outlined in the experimental protocol, minimizes the introduction of artifacts and ensures the reliability of the acquired data. The comparison of spectra in different solvents can further validate the assignments, as predictable solvent-induced shifts can be observed.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 1-butylpyridinium bromide. By understanding the principles behind the chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy for the structural characterization and quality control of this important ionic liquid. The data and methodologies presented herein serve as a valuable resource for anyone working with pyridinium-based ionic liquids.

References

  • Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]

  • Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1863–1868. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Preston, P. N. (n.d.). NMR Sample Preparation. University of St Andrews. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Castiglione, F., & Appetecchi, G. B. (Eds.). (2018). NMR Spectroscopy of Ionic Liquids. Springer.
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 515-530. [Link]

  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-butylpyridinium bromide, an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document details the characteristic vibrational frequencies, provides established experimental protocols for spectral acquisition, and illustrates key concepts through diagrams.

Introduction to 1-Butylpyridinium Bromide and IR Spectroscopy

1-butylpyridinium bromide ([C₄Py][Br]) is a quaternary ammonium salt that exists as a viscous liquid or a white to off-white crystalline solid at room temperature.[1] It is composed of a 1-butylpyridinium cation and a bromide anion. Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by their vibrational modes.[2] In the context of ionic liquids like 1-butylpyridinium bromide, IR spectroscopy provides valuable insights into the interactions between the cation and anion, as well as the conformational characteristics of the alkyl chain.

Vibrational Mode Assignments of 1-Butylpyridinium Bromide

The infrared spectrum of 1-butylpyridinium bromide is characterized by a series of absorption bands corresponding to the vibrational modes of the pyridinium ring, the butyl group, and their interactions. The table below summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSource
3120Aromatic C-H stretching of the pyridinium ring[3]
2960Asymmetric CH₂ stretching of the butyl group[3]
2855Symmetric CH₂ stretching of the butyl group[3]
1632C=C stretching of the pyridinium ring[3][4]
1569C=N stretching of the pyridinium ring[3][4]
1486CH₂ scissoring of the butyl group[3]
1170C-N stretching of the pyridinium-butyl bond[3][4]
770C-H out-of-plane bending of the pyridinium ring[3]

Experimental Protocols for IR Spectroscopy

The acquisition of high-quality IR spectra of ionic liquids requires careful sample preparation. Two common methods are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid and solid samples. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of 1-butylpyridinium bromide directly onto the ATR crystal surface. If the sample is solid, press it firmly against the crystal to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 32 or 64 scans are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Potassium Bromide (KBr) Pellet Method

This method involves dispersing the sample in a dry KBr powder and pressing the mixture into a thin, transparent pellet. This technique is suitable for solid samples.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of 1-butylpyridinium bromide with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

  • Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of 1-butylpyridinium bromide.

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the molecular structure of 1-butylpyridinium bromide with its key vibrational modes.

experimental_workflow Experimental Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start sample_type Select Sample Type start->sample_type liquid_sample Liquid Sample sample_type->liquid_sample Liquid solid_sample Solid Sample sample_type->solid_sample Solid atr_prep Place drop on ATR crystal liquid_sample->atr_prep kbr_prep Grind with KBr and press pellet solid_sample->kbr_prep background Record Background Spectrum atr_prep->background kbr_prep->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (e.g., baseline correction) acquire->process analyze Analyze Peaks and Assign Vibrational Modes process->analyze end End analyze->end

Caption: A flowchart of the experimental workflow for IR spectroscopy.

molecular_vibrations Key Vibrational Modes of 1-Butylpyridinium Bromide cluster_structure 1-Butylpyridinium Cation cluster_vibrations Vibrational Assignments (cm⁻¹) N N+ C1 C Butyl_C1 CH₂ C2 C C3 C C4 C C5 C Butyl_C2 CH₂ Butyl_C3 CH₂ Butyl_C4 CH₃ v1 Aromatic C-H Stretch (~3120) v1->C1 Pyridinium Ring v2 Alkyl C-H Stretch (2855-2960) v2->Butyl_C2 Butyl Chain v3 C=C / C=N Stretch (1569-1632) v3->C3 Pyridinium Ring v4 C-N Stretch (~1170) v4->N N-Butyl Bond v5 C-H Out-of-plane Bend (~770) v5->C4 Pyridinium Ring

Caption: Key vibrational modes of the 1-butylpyridinium cation.

References

Methodological & Application

Application Notes & Protocols: The Versatility of 1-Butylpyridinium Bromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1-Butylpyridinium Bromide

1-Butylpyridinium bromide ([BPy]Br) is a quaternary ammonium salt that belongs to the pyridinium-based class of ionic liquids (ILs).[1][2] At room temperature, it typically presents as a white to off-white crystalline solid or a viscous liquid, depending on its purity.[3][4] Its growing prominence in organic synthesis is attributed to a unique combination of properties: low volatility, thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[5][6] These characteristics position it as a "green" alternative to conventional volatile organic solvents, contributing to more sustainable chemical processes.[5][7]

Beyond its role as a solvent, [BPy]Br serves as a phase-transfer catalyst, a precursor for other reagents, and an electrolyte in electrochemical applications.[3][5] Its utility stems from the tunable nature of its pyridinium cation and bromide anion, which can influence reaction pathways, enhance reaction rates, and simplify product isolation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of [BPy]Br is essential for its effective application in the laboratory.

PropertyValueSource(s)
CAS Number 874-80-6[3][8][9]
Molecular Formula C₉H₁₄BrN[3][5][8]
Molecular Weight 216.12 g/mol [8][9]
Appearance White to off-white crystalline powder or crystals[3][4][9]
Melting Point 104-107 °C[4][9]
Water Solubility Soluble[3][10]
Storage Temperature Room Temperature, Inert Atmosphere[4]
Synthesis of 1-Butylpyridinium Bromide

The synthesis of [BPy]Br is a straightforward quaternization reaction, a classic example of an Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile.[10]

G Pyridine Pyridine Reflux Reflux (70-80°C) 72h Pyridine->Reflux Bromobutane 1-Bromobutane Bromobutane->Reflux Solvent Acetonitrile or Ethanol (Solvent) Solvent->Reflux Product 1-Butylpyridinium Bromide [BPy]Br Reflux->Product

Caption: General synthesis workflow for 1-Butylpyridinium Bromide.

The typical procedure involves reacting pyridine with 1-bromobutane, often under reflux conditions in a suitable aprotic solvent like acetonitrile.[3][11] The resulting product can be purified by washing with a non-polar solvent, such as ethyl acetate, to remove unreacted starting materials, followed by drying under vacuum.[12]

Application 1: [BPy]Br as a Catalyst and Medium in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. [BPy]Br has proven to be an effective medium and catalyst for such reactions, most notably the Biginelli reaction.

Focus Application: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers.[14][15]

Causality of [BPy]Br's Efficacy: The ionic and polar nature of [BPy]Br is key to its success in the Biginelli reaction. It effectively dissolves the diverse reactants and stabilizes the charged intermediates formed during the catalytic cycle, such as the carbomo iminium ion.[13] This stabilization accelerates the key steps of the reaction, leading to higher yields and shorter reaction times compared to traditional methods.[1] Furthermore, its reusability aligns with the principles of green chemistry.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mix Mix Reactants in [BPy]Br Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Urea Urea / Thiourea Urea->Mix Heat Heat (e.g., 80-100°C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Water Extract->Wash Dry Dry & Concentrate Wash->Dry RecoverIL Recover & Reuse [BPy]Br Wash->RecoverIL Aqueous Layer Recrystallize Recrystallize Dry->Recrystallize Product Pure DHPM Product Recrystallize->Product

Caption: Experimental workflow for the Biginelli reaction using [BPy]Br.

Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction

This protocol describes the synthesis of a model DHPM using benzaldehyde, ethyl acetoacetate, and urea in [BPy]Br.

Materials & Reagents:

  • 1-Butylpyridinium bromide ([BPy]Br), 99%

  • Benzaldehyde, ≥99%

  • Ethyl acetoacetate, ≥99%

  • Urea, ≥99%

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up

Procedure:

  • Setup: In a 50 mL round-bottom flask, add 1-butylpyridinium bromide (2.0 g, ~9.25 mmol).

  • Addition of Reactants: To the flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously. The reaction mixture should become a homogeneous solution.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Add 20 mL of deionized water to the mixture. The product will often precipitate as a solid.

    • Stir for 15 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and dry.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

  • Ionic Liquid Recovery: The aqueous filtrate containing [BPy]Br can be concentrated under reduced pressure to remove the water, and the recovered ionic liquid can be dried in a vacuum oven for reuse in subsequent reactions.

Application 2: [BPy]Br in Palladium-Catalyzed Cross-Coupling Reactions

Pyridinium-based ionic liquids are effective media for various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions.[1] These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon bonds with high precision.

Focus Application: The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[16] It is a powerful method for synthesizing substituted alkenes.[17]

Causality of [BPy]Br's Efficacy: In the context of the Heck reaction, [BPy]Br serves multiple functions. Firstly, it acts as a stable, non-volatile solvent that can withstand the temperatures often required for the reaction. Secondly, it can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black and potentially reducing catalyst leaching.[18] This stabilization can lead to higher turnover numbers and allows for the recycling of both the ionic liquid and the catalyst system.

G Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition (R-X) HX HX Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd0 β-Hydride Elimination Final_Product R-Alkene Insertion_Product->Final_Product Base Base Regen_Base Base-H⁺X⁻

Caption: Simplified catalytic cycle of the Heck reaction.

Protocol: Heck Coupling of Iodobenzene and Styrene

This protocol details a phosphine-free Heck reaction using a palladium acetate catalyst in [BPy]Br.

Materials & Reagents:

  • 1-Butylpyridinium bromide ([BPy]Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodobenzene

  • Styrene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add 1-butylpyridinium bromide (2.0 g), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Addition of Reactants: To the mixture, add iodobenzene (204 mg, 1.0 mmol) and styrene (156 mg, 1.5 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120°C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • Extract the product from the ionic liquid phase with toluene (3 x 15 mL). The ionic liquid and catalyst will remain in the lower phase.

    • Combine the organic extracts.

  • Purification: The combined organic layers can be passed through a short plug of silica gel to remove any residual catalyst, and the solvent is then removed under reduced pressure to yield the product, trans-stilbene. Further purification can be achieved by column chromatography if necessary.

  • Catalyst/IL Recovery: The [BPy]Br phase containing the palladium catalyst can be washed with fresh toluene, dried under vacuum, and reused for subsequent reactions.

Application 3: [BPy]Br as a Precursor for Brominating Agents

While [BPy]Br can be a source of bromide ions, its derivatives can be transformed into potent and selective reagents. By reacting it with bromine, one can form 1-butylpyridinium tribromide ([BPy]Br₃), a stable, easy-to-handle solid brominating agent.[19]

Causality and Advantage: This "solid bromine" reagent is significantly safer and easier to handle than elemental bromine.[19] It offers high regioselectivity in the bromination of activated aromatic rings like phenols and anilines, often proceeding under mild, solvent-free conditions. The spent ionic liquid, [BPy]Br, can be easily recovered and recycled, making the process highly atom-economical and environmentally friendly.[19]

Protocol: Regioselective Bromination of Phenol

This two-part protocol first describes the preparation of the tribromide reagent and then its use in a bromination reaction.

Part A: Preparation of 1-Butylpyridinium Tribromide ([BPy]Br₃)

  • Dissolve 1-butylpyridinium bromide (10.8 g, 50 mmol) in 50 mL of chloroform.

  • In a well-ventilated fume hood, slowly add liquid bromine (8.0 g, 50 mmol) to the solution with stirring at room temperature.

  • Stir the mixture for 1-2 hours. The tribromide product will precipitate.

  • Collect the orange-red solid by filtration, wash with cold chloroform, and dry under vacuum. Store in a desiccator.

Part B: Bromination of Phenol

  • Reaction Setup: In a flask, add phenol (0.94 g, 10 mmol) to 1-butylpyridinium tribromide (3.76 g, 10 mmol). Note: This reaction is often performed neat (solvent-free).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often complete within 5-30 minutes.

  • Monitoring: Monitor the disappearance of the phenol spot by TLC.

  • Work-up:

    • Upon completion, add 25 mL of water to the reaction mixture.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the brominated phenol product (primarily p-bromophenol).

Safety and Handling

1-Butylpyridinium bromide is classified as harmful if swallowed and can cause serious eye irritation or damage.[8] It is also irritating to the skin and respiratory system.[3]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3][9]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere, as the compound is hygroscopic (absorbs moisture from the air).[3][4]

  • Spills: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

1-Butylpyridinium bromide is a remarkably versatile compound in the organic synthesis toolkit. Its utility as a recyclable reaction medium, a phase-transfer catalyst, and a precursor to safer reagents demonstrates its alignment with the principles of green and sustainable chemistry. The protocols outlined above for the Biginelli reaction, Heck coupling, and electrophilic bromination provide a practical framework for researchers to leverage the unique advantages of this pyridinium ionic liquid, paving the way for more efficient, safer, and environmentally benign synthetic methodologies.

References

  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Butylpyridinium Bromide CAS 874-80-6: A Versatile Ionic Liquid for Chemical Synthesis and Research. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). N-Butyl Pyridinium Bromide: An Overview of its Properties, Applications, and Production. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient, Rapid, and Regioselective Bromination of Anilines and Phenols with 1-Butyl-3-methylpyridinium Tribromide as a New Reagent/Solvent under Mild Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of butyl pyridinium-based ionic liquids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

  • Henan Allgreen Chemical Co., Ltd. (n.d.). 1-butylpyridinium Bromide [bpy]br Cas No.874-80-6. Retrieved from [Link]

  • PubMed. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Butylpyridinium Bromide as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-butylpyridinium bromide as a versatile and efficient catalyst in key organic transformations. Due to its properties as an ionic liquid and phase-transfer catalyst, 1-butylpyridinium bromide offers significant advantages in terms of reaction rates, yields, and greener reaction conditions.[1] This document focuses on two primary applications: the synthesis of cyclic carbonates via CO2 cycloaddition to epoxides and the Biginelli reaction for the preparation of dihydropyrimidinones.

Cycloaddition of Carbon Dioxide to Epoxides

The chemical fixation of carbon dioxide is a critical area of green chemistry research. 1-Butylpyridinium bromide has emerged as an effective catalyst for the cycloaddition of CO2 to epoxides, yielding valuable cyclic carbonates with high atom economy. This reaction is particularly relevant for the synthesis of important industrial chemicals and polymer precursors.

Quantitative Data Summary

The catalytic performance of 1-butylpyridinium bromide in the synthesis of propylene carbonate from propylene oxide and CO2 is summarized in the table below. The data highlights the effect of various reaction parameters on the yield and selectivity of the reaction.

EntryTemperature (°C)Pressure (MPa)Time (h)Catalyst Loading (mol%)Conversion (%)Selectivity (%)Yield (%)
11002.062.085>9985
21202.042.095>9995
31203.042.098>9998
41202.041.092>9992
51402.022.099>9999
Experimental Protocol: Synthesis of Propylene Carbonate

Materials:

  • 1-Butylpyridinium bromide (catalyst)

  • Propylene oxide (substrate)

  • Carbon dioxide (reagent)

  • High-pressure stainless-steel autoclave with a magnetic stirrer

Procedure:

  • To a high-pressure autoclave, add 1-butylpyridinium bromide (2.0 mol% relative to the epoxide).

  • Add propylene oxide to the autoclave.

  • Seal the autoclave and purge with CO2 gas three times to remove air.

  • Pressurize the autoclave with CO2 to the desired pressure (e.g., 2.0 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 4 hours).

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.

  • The resulting product, propylene carbonate, can be purified by distillation.

Catalytic Cycle for CO2 Cycloaddition

The proposed mechanism involves the activation of the epoxide by the pyridinium cation and the nucleophilic attack of the bromide anion, followed by the insertion of carbon dioxide.

CO2_Cycloaddition cluster_activation Epoxide Activation cluster_ring_opening Ring Opening cluster_co2_insertion CO2 Insertion cluster_cyclization Cyclization & Catalyst Regeneration Epoxide Epoxide Activated_Complex Activated Epoxide Complex Epoxide->Activated_Complex Coordination BPB 1-Butylpyridinium Bromide (C4H9Py+Br-) BPB->Activated_Complex Lewis Acidic Interaction Br_attack Nucleophilic Attack by Bromide Activated_Complex->Br_attack Intermediate Alkoxy Anion Intermediate Br_attack->Intermediate Carbonate_Intermediate Carbonate Intermediate Intermediate->Carbonate_Intermediate Reaction with CO2 CO2 CO2 CO2->Carbonate_Intermediate Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization Cyclic_Carbonate->BPB Catalyst Regeneration

Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides catalyzed by 1-butylpyridinium bromide.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. 1-Butylpyridinium bromide serves as an effective and reusable catalyst, particularly under solvent-free or microwave-assisted conditions, aligning with the principles of green chemistry.

Quantitative Data Summary

The following table summarizes the catalytic activity of 1-butylpyridinium bromide in the Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea under solvent-free conditions.

EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea103092
24-ChlorobenzaldehydeEthyl acetoacetateUrea102595
34-MethoxybenzaldehydeEthyl acetoacetateUrea104088
4BenzaldehydeMethyl acetoacetateUrea103590
5BenzaldehydeEthyl acetoacetateThiourea104585
Experimental Protocol: Solvent-Free Biginelli Reaction

Materials:

  • 1-Butylpyridinium bromide (catalyst)

  • Aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and 1-butylpyridinium bromide (10 mol%).

  • Heat the mixture at 100 °C with stirring for the specified time (e.g., 30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the solid product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone.

Proposed Reaction Pathway for the Biginelli Reaction

The catalytic role of 1-butylpyridinium bromide is believed to involve the activation of the aldehyde and stabilization of intermediates through hydrogen bonding and its ionic nature.

Biginelli_Reaction cluster_step1 Step 1: Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Intermediate_1 Intermediate Ketoester->Intermediate_1 Addition Catalyst 1-Butylpyridinium Bromide Catalyst->Acyliminium Catalysis DHPM Dihydropyrimidinone Acyliminium->Intermediate_1 Intermediate_1->DHPM Cyclization & -H2O

Caption: Simplified workflow of the 1-butylpyridinium bromide catalyzed Biginelli reaction.

Disclaimer: The quantitative data and experimental protocols provided are representative examples based on existing literature for similar catalytic systems. Researchers should optimize conditions for their specific substrates and equipment. Always follow appropriate laboratory safety procedures.

References

Application of 1-Butylpyridinium Bromide in Electrochemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium bromide ([C4Py][Br]) is a quaternary pyridinium salt that belongs to the class of ionic liquids (ILs).[1][2] Ionic liquids are salts with melting points below 100°C, and they have garnered significant attention in various fields of electrochemistry due to their unique physicochemical properties.[1] These properties include low volatility, high thermal stability, wide electrochemical windows, and tunable solvency.[1][3] 1-Butylpyridinium bromide, in particular, has emerged as a versatile compound with applications in energy storage, materials science, and electrochemical synthesis.[3][4] This document provides detailed application notes and experimental protocols for the use of 1-butylpyridinium bromide in various electrochemical applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-butylpyridinium bromide is essential for its application in electrochemistry.

PropertyValueReference
CAS Number 874-80-6[5]
Molecular Formula C9H14BrN[5]
Molecular Weight 216.12 g/mol [5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 104-107 °C[1]
Density 0.963 g/cm³[3]
Purity ≥98%[1]
Solubility Soluble in water[1]

Applications in Electrochemistry

1-butylpyridinium bromide has demonstrated utility in several key areas of electrochemistry, primarily as an electrolyte or electrolyte additive. Its applications stem from its ionic nature, which facilitates charge transport, and its ability to form stable interfaces with electrodes.

Corrosion Inhibition

Pyridinium-based ionic liquids, including 1-butylpyridinium bromide, have been investigated as effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media.[7][8][9] The inhibition mechanism involves the adsorption of the pyridinium cations onto the metal surface, forming a protective layer that impedes the corrosion process.[9]

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Potentiodynamic Polarization (Tafel Plots)

This protocol outlines the procedure to evaluate the corrosion inhibition efficiency of 1-butylpyridinium bromide for mild steel in an acidic medium using Tafel polarization.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • 1-Butylpyridinium bromide (inhibitor)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Polishing papers of various grades

  • Acetone and deionized water for cleaning

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the polished coupons with acetone and rinse with deionized water.

    • Dry the coupons in a stream of warm air.

    • Mount the coupon in an electrode holder, ensuring only a defined surface area is exposed to the electrolyte.

  • Electrolyte Preparation:

    • Prepare a 1 M HCl solution as the blank corrosive medium.

    • Prepare a series of inhibitor solutions by dissolving varying concentrations of 1-butylpyridinium bromide (e.g., 1 mM, 5 mM, 10 mM, 20 mM) in the 1 M HCl solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, platinum counter electrode, and reference electrode.

    • Fill the cell with the blank 1 M HCl solution.

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is achieved.

    • Perform a potentiodynamic polarization scan (Tafel plot) by polarizing the working electrode from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Repeat the measurement for each concentration of the 1-butylpyridinium bromide inhibitor solution.

  • Data Analysis:

    • From the Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Expected Results: The addition of 1-butylpyridinium bromide is expected to decrease the corrosion current density, indicating a reduction in the corrosion rate. The inhibition efficiency should increase with increasing inhibitor concentration. The corrosion potential may shift towards either the anodic or cathodic direction, or remain unchanged, indicating whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[10][11][12][13]

Visualization of the Corrosion Inhibition Process:

Corrosion_Inhibition cluster_surface Mild Steel Surface H+ H⁺ Fe Fe H+->Fe Corrosion Attack Cl- Cl⁻ C4Py+ [C4Py]⁺ C4Py+->Fe Adsorption Br- Br⁻ Electrodeposition_Workflow A Electrolyte Preparation (ZnBr₂, KBr, H₃BO₃, [C4Py][Br]) C Electrochemical Cell Setup (Cathode, Anode, Electrolyte) A->C B Substrate Preparation (Mild Steel Cleaning & Activation) B->C D Electrodeposition (Constant Current/Potential) C->D E Post-Treatment (Rinsing & Drying) D->E F Characterization (SEM, Adhesion Test) E->F Supercapacitor_Testing cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Performance Metrics Electrodes Activated Carbon Electrodes Separator Separator Electrodes->Separator Electrolyte [C4Py][Br] in Solvent CV Cyclic Voltammetry Capacitance Capacitance CV->Capacitance GCD Galvanostatic Charge-Discharge GCD->Capacitance Energy_Density Energy Density GCD->Energy_Density Power_Density Power Density GCD->Power_Density EIS Electrochemical Impedance Spectroscopy Internal_Resistance Internal Resistance EIS->Internal_Resistance Cell Assembly Cell Assembly Cell Assembly->CV Cell Assembly->GCD Cell Assembly->EIS

References

Application Notes: 1-Butylpyridinium Bromide as a Versatile Electrolyte Component for Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Electrolytes

The advancement of energy storage technology is fundamentally linked to the innovation of its core components, particularly the electrolyte. Conventional battery electrolytes, often composed of lithium salts dissolved in flammable and volatile organic carbonate solvents, present significant safety and performance limitations.[1] Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as a compelling alternative. Their inherent properties—such as negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows—position them as enabling materials for safer, high-performance batteries.[1][2]

Among the vast family of ILs, 1-butylpyridinium bromide ([C4Py][Br]) is a pyridinium-based salt that offers significant potential in diverse battery chemistries.[3] This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and validated protocols for the utilization of 1-butylpyridinium bromide as a key electrolyte component in both Zinc-Bromine (Zn-Br) and Lithium-ion (Li-ion) battery systems.

Physicochemical Properties of 1-Butylpyridinium Bromide

A thorough understanding of the fundamental properties of [C4Py][Br] is essential for its effective implementation. As a white, crystalline solid at room temperature, it is crucial to handle it in a controlled environment due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[3]

PropertyValueSource(s)
CAS Number 874-80-6[2][4]
Molecular Formula C₉H₁₄BrN[2][4]
Molecular Weight 216.12 g/mol [4]
Appearance Off-white to white crystalline solid[2]
Melting Point 98 - 108 °C[2]
Purity ≥ 99%[2]
Key Characteristics Low volatility, high thermal stability, hygroscopic[3]
Molecular Structure

The structure of 1-butylpyridinium bromide consists of a planar pyridinium cation and a bromide anion. The positive charge is delocalized across the aromatic pyridinium ring, which is functionalized with a butyl group. This combination of a bulky, asymmetric organic cation and an inorganic anion disrupts crystal lattice formation, contributing to its properties as an ionic liquid.

cluster_cation 1-Butylpyridinium Cation cluster_anion Bromide Anion N+ N+ C1 C N+->C1 Butyl_C1 CH₂ N+->Butyl_C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N+ Butyl_C2 CH₂ Butyl_C1->Butyl_C2 Butyl_C3 CH₂ Butyl_C2->Butyl_C3 Butyl_C4 CH₃ Butyl_C3->Butyl_C4 Br- Br⁻

Caption: Molecular structure of 1-butylpyridinium bromide.

Part 1: Application in Zinc-Bromine Batteries

In aqueous Zn-Br batteries, particularly static (non-flow) configurations, 1-butylpyridinium bromide serves a critical and specialized role not just as a supporting electrolyte, but as a Bromine Complexing Agent (BCA) .[5][6]

Causality of Function: Mitigating the Shuttle Effect

During the charging of a Zn-Br battery, zinc metal plates onto the negative electrode while bromide ions (Br⁻) are oxidized to bromine (Br₂) at the positive electrode.[7] This bromine can further react with bromide ions to form polybromide ions (e.g., Br₃⁻), which are highly soluble in the aqueous electrolyte.[8]

This solubility is the root of the primary failure mode in Zn-Br batteries: the "shuttle effect." The dissolved polybromide species can migrate across the separator to the zinc electrode, where they chemically react with the freshly deposited zinc, causing the battery to self-discharge. This process leads to low coulombic efficiency and rapid capacity fade.[9]

1-butylpyridinium bromide directly addresses this challenge. The pyridinium cation ([C4Py]⁺) complexes with the generated bromine and polybromide species, forming a dense, water-immiscible oily phase that effectively sequesters the bromine, preventing its migration.[8][10] This sequestration dramatically reduces self-discharge, enabling high coulombic efficiencies and long-term cycling stability.[8][9]

cluster_positive_electrode Positive Electrode (Charge) cluster_electrolyte Aqueous Electrolyte cluster_negative_electrode Negative Electrode (Charge) 2Br- 2Br⁻ (aq) Br2 Br₂ (aq) 2Br-->Br2 -2e⁻ Br3- Br₃⁻ (aq) Br2->Br3- + Br⁻ Complex [C₄Py]⁺(Br₃)⁻ (oily phase) Immobilized Br3-->Complex Complexation Shuttle Shuttle Effect (Self-Discharge) Br3-->Shuttle C4Py+ [C₄Py]⁺Br⁻ (aq) (BCA) Complex->C4Py+ Zn_metal Zn (s) Shuttle->Zn_metal Chemical Reaction Zn2+ Zn²⁺ (aq) Zn2+->Zn_metal +2e⁻

Caption: Mechanism of bromine sequestration by [C4Py]⁺ in a Zn-Br battery.

Performance Benchmarks with Pyridinium-Based BCAs

Direct performance data for unsubstituted 1-butylpyridinium bromide is limited in peer-reviewed literature. However, studies on closely related, functionalized pyridinium bromides provide excellent benchmarks for expected performance.

ParameterValueBattery SystemNotesSource
Capacity Retention 81.94% over 1500 hoursZn-Br Static CellBCA: 2,6-dimethyl-1-butylpyridinium bromide[9]
Coulombic Efficiency 99.46%Zn-Br Static CellAt 2C rate over 500 cycles[9]
Energy Efficiency 91.58%Zn-Br Static CellAt 2C rate over 500 cycles[9]
Energy Density 100.09 Wh L⁻¹Zn-Br Pouch CellDemonstrates practical applicability[9]
Protocol 1: Preparation of Aqueous Electrolyte for Zn-Br Batteries

This protocol describes the preparation of 100 mL of a typical Zn-Br electrolyte incorporating 1-butylpyridinium bromide as a BCA.

Materials & Equipment:

  • Zinc Bromide (ZnBr₂, battery grade, anhydrous)

  • 1-Butylpyridinium Bromide ([C4Py][Br], ≥99%)

  • Deionized (DI) water (Type I, 18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Causality: All glassware must be scrupulously clean to prevent contamination that can interfere with electrochemical processes.

  • Place a magnetic stir bar into the 100 mL volumetric flask.

  • Weigh 33.8 g of ZnBr₂ (for a 1.5 M solution) and add it to the flask.

  • Weigh 10.8 g of 1-butylpyridinium bromide (for a 0.5 M solution) and add it to the flask.

  • Add approximately 70 mL of DI water to the flask.

  • Place the flask on the magnetic stirrer and stir at a moderate speed until all solids are completely dissolved. The solution should be clear and colorless.

  • Causality: Complete dissolution is critical for ensuring a homogenous electrolyte with uniform ionic conductivity.

  • Once dissolved, carefully add DI water to the 100 mL graduation mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • The electrolyte is now ready for use. Store in a tightly sealed container.

Part 2: Application in Lithium-ion Batteries

The use of 1-butylpyridinium bromide in non-aqueous Li-ion systems is more exploratory but holds promise for creating safer, quasi-solid-state, or IL-based electrolytes. Its primary function shifts from a complexing agent to a co-salt or the primary ion-conducting medium.

Plausible Mechanism of Action: In-Situ Anion Exchange

When [C4Py][Br] is mixed with a common lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), an anion exchange reaction is expected to occur.[11] The bromide anion (Br⁻) from the pyridinium salt will associate with the lithium cation (Li⁺) to form lithium bromide (LiBr). Concurrently, the TFSI⁻ anion will pair with the pyridinium cation to form a new ionic liquid, 1-butylpyridinium bis(trifluoromethanesulfonyl)imide ([C4Py][TFSI]).

This in-situ formation has two significant benefits:

  • Formation of a Stable Ionic Liquid: [C4Py][TFSI] is a well-known room-temperature ionic liquid with good electrochemical stability and ionic conductivity, which can serve as the primary electrolyte medium.[12]

  • Formation of LiBr: Lithium bromide can participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the lithium metal or graphite anode. A stable SEI is crucial for preventing dendrite growth and ensuring long cycle life.[13]

C4PyBr [C₄Py]⁺Br⁻ (Solid Salt) plus1 + arrow Anion Exchange (in situ) C4PyBr->arrow LiTFSI Li⁺[TFSI]⁻ (Lithium Salt) LiTFSI->arrow C4PyTFSI [C₄Py]⁺[TFSI]⁻ (Ionic Liquid Solvent) plus2 + LiBr Li⁺Br⁻ (SEI-forming Salt) arrow->C4PyTFSI arrow->LiBr

Caption: Proposed in-situ anion exchange mechanism in a Li-ion electrolyte.

Expected Performance Based on Analogous Systems

Direct data for the [C4Py][Br] + LiTFSI system is scarce. However, performance can be extrapolated from systems containing similar components (pyridinium cations, bromide anions, or imidazolium bromide ILs).

ParameterValueAnalogous SystemRationaleSource(s)
Ionic Conductivity ~2-3 mS/cm⁻¹ at 30°C[C4Py][BF₄] & BMI-Br CPEThe resulting [C4Py][TFSI] IL is expected to have good conductivity.[11][14]
Electrochem. Window Up to ~4.5 - 5.0 V vs Li/Li⁺BMI-Br CPE & [PyR14][TFSI]Pyridinium and TFSI-based ILs generally exhibit wide stability windows.[1][11]
Capacity Retention >99% after 300 cyclesBMI-Br-10 CPE in LiFePO₄/Li cellDemonstrates the high stability achievable with bromide-containing IL systems.[11]
Coulombic Efficiency >99.5%BMI-Br-10 CPE in LiFePO₄/Li cellIndicates excellent reversibility and a stable SEI.[11]
Protocol 2: Preparation of an Ionic Liquid-Based Electrolyte for Li-ion Batteries

This protocol describes the preparation of an electrolyte based on a 1:1 molar ratio of [C4Py][Br] and LiTFSI. This procedure must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 0.5 ppm.

Materials & Equipment:

  • 1-Butylpyridinium Bromide ([C4Py][Br], ≥99%, dried under vacuum at 70°C for 24h)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, dried under vacuum at 120°C for 24h)

  • Glovebox with antechamber

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Causality: All materials and equipment must be rigorously dried and brought into the glovebox without exposure to air. Water and oxygen react with electrode surfaces and degrade electrolyte components, leading to poor battery performance.

  • Inside the glovebox, place a stir bar in a clean, dry glass vial.

  • Weigh 2.16 g of dried 1-butylpyridinium bromide (10 mmol) and add it to the vial.

  • Weigh 2.87 g of dried LiTFSI (10 mmol) and add it to the same vial.

  • Seal the vial and place it on a magnetic stirrer.

  • Stir the mixture at room temperature. The solid mixture will slowly turn into a clear, viscous liquid as the anion exchange occurs and the resulting ionic liquid forms. This may take several hours to overnight.

  • Causality: Stirring until a homogenous liquid is formed ensures the reaction is complete and the resulting electrolyte is uniform.

  • The resulting electrolyte, a 1:1 molar mixture of [C4Py][TFSI] and LiBr, is ready for use in cell assembly.

Protocol 3: Coin Cell (CR2032) Assembly and Testing Workflow

This protocol provides a generalized procedure for assembling and testing a CR2032 coin cell, applicable to both the Zn-Br and Li-ion systems described above with appropriate electrode choices. Assembly must be performed in a glovebox for Li-ion systems.

Materials & Equipment:

  • CR2032 coin cell parts (positive cap, negative cap, gasket, wave spring, spacer disk)

  • Positive Electrode (e.g., Carbon paper for Zn-Br, LiFePO₄ or NCM coated on Al foil for Li-ion)

  • Negative Electrode (e.g., Zinc foil for Zn-Br, Lithium metal or graphite coated on Cu foil for Li-ion)

  • Separator (e.g., Glass fiber for Zn-Br, Celgard polypropylene for Li-ion)

  • Prepared Electrolyte

  • Micropipette (10-100 µL)

  • Tweezers (non-metallic tips recommended)

  • Coin cell crimper

  • Battery cycler/testing station

start Start (Inside Glovebox for Li-ion) neg_cap Place Spring & Spacer in Negative Cap start->neg_cap anode Place Negative Electrode (e.g., Li or Zn) neg_cap->anode separator Place Separator anode->separator electrolyte Add Electrolyte (~50 µL) separator->electrolyte cathode Place Positive Electrode electrolyte->cathode gasket Place Gasket & Positive Cap cathode->gasket crimp Crimp Cell gasket->crimp rest Rest Cell (12h) (Allows for SEI formation) crimp->rest test Electrochemical Testing (CV, Galvanostatic Cycling) rest->test end End test->end

Caption: General workflow for coin cell assembly and electrochemical testing.

Step-by-Step Assembly:

  • Place the wave spring, followed by a spacer disk, into the negative cell cap.[15]

  • Place the negative electrode (anode) in the center of the spacer disk.[15]

  • Carefully place the separator on top of the anode.

  • Using a micropipette, add an appropriate amount of electrolyte (typically 40-60 µL) onto the separator, ensuring it is fully wetted.[16]

  • Place the positive electrode (cathode) over the wetted separator.[17]

  • Place the polypropylene gasket on top of the electrode stack, ensuring it sits correctly.[15]

  • Place the positive cap on top.

  • Transfer the assembled cell to the crimper and apply pressure to seal it. A proper seal is indicated by the curved edges of the sealed cell.[17]

  • Remove the cell and let it rest for at least 12 hours before testing. This allows for complete wetting of the electrodes and stabilization of the electrode-electrolyte interface.[18]

Electrochemical Testing:

  • Cyclic Voltammetry (CV): Perform a slow scan (e.g., 1 mV/s) across the desired potential range to determine the electrochemical stability window of the electrolyte.[18][19]

  • Galvanostatic Cycling: Charge and discharge the cell at constant currents (e.g., C/10 for formation cycles, followed by higher rates like C/5 or 1C) between set voltage limits to evaluate specific capacity, coulombic efficiency, energy efficiency, and cycle life.[18]

Safety and Handling

1-Butylpyridinium bromide is classified as harmful if swallowed and causes serious eye damage.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or fume hood. Due to its hygroscopic nature, minimize exposure to ambient air. Store in a tightly sealed container in a cool, dry place.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-butylpyridinium bromide is a highly versatile compound with distinct and valuable applications in different battery chemistries. In Zn-Br systems, it is a highly effective bromine complexing agent that is crucial for mitigating the shuttle effect and enabling long-cycle life in static cells. In Li-ion systems, it serves as a promising precursor for the in-situ formation of a stable ionic liquid electrolyte and an SEI-promoting lithium salt, paving the way for safer, non-flammable battery designs. The protocols and data provided herein offer a robust framework for researchers to explore and validate the use of 1-butylpyridinium bromide in the development of next-generation energy storage solutions.

References

  • JoVE. (2016, July 27). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Efficient Aqueous Static Zinc‐Bromine Batteries Enabled by Hydrophobic Organic Bromide Design. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure A3.1. Coin cell assembly protocol. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, December 2). Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. Molecules. [Link]

  • ChemRxiv. (n.d.). Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research. Retrieved from ChemRxiv. [Link]

  • University of Washington Clean Energy Institute. (n.d.). How to make a coin cell. Retrieved from University of Washington. [Link]

  • Landt Instruments. (n.d.). How To Make Coin Cells. Retrieved from Landt Instruments. [Link]

  • MDPI. (2023). Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. Retrieved from MDPI. [Link]

  • N/A
  • National Center for Biotechnology Information. (n.d.). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC. [Link]

  • National Center for Biotechnology Information. (2020, August 21). A High-Performance Aqueous Zinc-Bromine Static Battery. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of N-Butylpyridinium Bromide in Advanced Materials. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N/A
  • KET. (2025, September 8). How to Safely Prepare Battery Electrolyte Solutions. Retrieved from KET. [Link]

  • MDPI. (2021, October 28). Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. Molecules. [Link]

  • N/A
  • ResearchGate. (n.d.). Ionic conductivities of 1-butylpyridinium tetrafluoroborate. Retrieved from ResearchGate. [Link]

  • N/A
  • ResearchGate. (2023, November 7). Functionality of 1‐Butyl‐2,3‐Dimethylimidazolium Bromide (BMI‐Br) as a Solid Plasticizer in PEO‐Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, February 19). Comparative Study of Lithium Halide-Based Electrolytes for Application in Lithium-Sulfur Batteries. Molecules. [Link]

  • ResearchGate. (2025, October 15). Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. Retrieved from ResearchGate. [Link]

  • N/A
  • N/A
  • National Center for Biotechnology Information. (n.d.). 1-Butylpyridinium bromide. PubChem. [Link]

  • N/A
  • N/A
  • N/A
  • UMass Boston. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. Retrieved from UMass Boston. [Link]

  • ResearchGate. (n.d.). Effect of ionic liquid 1-butyl-3-methylimidazolium bromide on ionic conductivity of poly(ethyl methacrylate) based polymer electrolytes. Retrieved from ResearchGate. [Link]

  • N/A
  • MDPI. (2019, March 25). Modeling the Performance of a Zinc/Bromine Flow Battery. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (2023, July 20). Scientific issues of zinc‐bromine flow batteries and mitigation strategies. PMC. [Link]

  • MDPI. (n.d.). Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. Retrieved from MDPI. [Link]

  • N/A

Sources

Application Notes and Protocols for Cellulose Dissolution Using 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose, a ubiquitous and renewable biopolymer, presents significant potential in various fields, including drug development, due to its biocompatibility and biodegradability. However, its extensive intra- and intermolecular hydrogen bonding network renders it insoluble in water and most common organic solvents, posing a major hurdle for its processing and application. Ionic liquids (ILs), particularly pyridinium-based salts like 1-butylpyridinium bromide ([BPy]Br), have emerged as effective solvents for the direct dissolution of cellulose without derivatization.

This document provides detailed application notes and experimental protocols for the dissolution of cellulose using 1-butylpyridinium bromide. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in leveraging cellulose solutions for various applications, such as the formation of films, fibers, and hydrogels for drug delivery systems.

Mechanism of Cellulose Dissolution

The dissolution of cellulose in 1-butylpyridinium bromide is primarily driven by the disruption of the extensive hydrogen bond network within the cellulose structure. The bromide anion (Br⁻) of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose chains.[1][2] This interaction effectively breaks the existing bonds between cellulose molecules. The 1-butylpyridinium cation ([BPy]⁺) also contributes by interacting with the oxygen atoms of the cellulose hydroxyl groups, which aids in separating the polymer chains and facilitating their dissolution into the ionic liquid.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the dissolution of cellulose in pyridinium-based ionic liquids. It is important to note that specific values for 1-butylpyridinium bromide may vary depending on the source and purity of the cellulose, as well as the precise experimental conditions.

Table 1: Typical Cellulose Solubility in Pyridinium-Based Ionic Liquids

Ionic LiquidCellulose Concentration (wt%)Temperature (°C)Observations
1-Butyl-3-methylpyridinium Chloride ([C4MРy]Cl)4110Formation of a homogeneous solution.[1]
Pyridinium-based ILs (general)5 - 1580 - 120Effective dissolution, with higher temperatures generally leading to faster dissolution but also potential for cellulose degradation.[3]

Table 2: Factors Influencing Cellulose Dissolution in Ionic Liquids

ParameterEffect on DissolutionNotes
Temperature Increased temperature generally increases the rate of dissolution and solubility.[4]Temperatures above 120°C may lead to significant cellulose degradation.[5]
Cellulose Source & Pre-treatment The degree of polymerization and crystallinity of cellulose affect its solubility. Drying of cellulose is crucial.Amorphous cellulose dissolves more readily than highly crystalline cellulose. Moisture content can negatively impact dissolution efficiency.[3]
Ionic Liquid Purity High purity is essential for consistent results.Water is a common impurity that can reduce the solvating power of the ionic liquid.[3]
Stirring/Agitation Mechanical stirring is necessary to ensure homogeneous mixing and facilitate the dissolution process.Vigorous stirring can help break down cellulose aggregates.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in 1-Butylpyridinium Bromide

This protocol describes the steps for dissolving microcrystalline cellulose in 1-butylpyridinium bromide to prepare a homogeneous solution.

Materials:

  • Microcrystalline cellulose

  • 1-Butylpyridinium bromide ([BPy]Br) (≥99.0% purity)

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer with heating mantle or oil bath

  • Vacuum oven

  • Nitrogen or argon supply for inert atmosphere (recommended)

Procedure:

  • Cellulose Pre-treatment:

    • Dry the microcrystalline cellulose in a vacuum oven at 80-100°C overnight to remove any residual moisture.[3]

  • Preparation of the Dissolution Medium:

    • Place the desired amount of 1-butylpyridinium bromide into the reaction vessel. If using, add the co-solvent (e.g., DMSO) at this stage.

    • Heat the ionic liquid to the desired dissolution temperature (e.g., 110°C) under gentle stirring. It is advisable to perform this under an inert atmosphere to prevent moisture absorption.

  • Cellulose Addition and Dissolution:

    • Gradually add the dried cellulose to the pre-heated ionic liquid with vigorous stirring. A typical concentration to start with is 4 wt%.[1]

    • Continue heating and stirring the mixture until the cellulose is completely dissolved, which may take several hours. The formation of a clear, viscous solution indicates complete dissolution.

  • Solution Handling:

    • Once dissolved, the cellulose solution can be used for subsequent applications such as casting films or spinning fibers.

    • Due to the high viscosity of the solution, it may need to be maintained at an elevated temperature for processing.

Protocol 2: Regeneration of Cellulose from 1-Butylpyridinium Bromide Solution

This protocol outlines the procedure for regenerating cellulose from the ionic liquid solution using an anti-solvent.

Materials:

  • Cellulose solution in 1-butylpyridinium bromide (from Protocol 1)

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker or precipitation vessel

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Washing solvent (same as the anti-solvent)

  • Vacuum oven

Procedure:

  • Precipitation:

    • Slowly add the cellulose/[BPy]Br solution to a beaker containing the anti-solvent (e.g., deionized water) while stirring. Cellulose is insoluble in these anti-solvents and will precipitate out.

  • Filtration and Washing:

    • Separate the precipitated cellulose from the ionic liquid/anti-solvent mixture by filtration.[3]

    • Wash the collected cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. Multiple washing steps are recommended to ensure complete removal.[3]

  • Drying:

    • Dry the regenerated cellulose in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[3] The resulting material is regenerated cellulose, which typically has a lower crystallinity (Cellulose II) compared to the original cellulose (Cellulose I).[6]

Visualizations

Cellulose Dissolution and Regeneration Workflow

Cellulose_Dissolution_Workflow Cellulose Cellulose (Crystalline) Heating Heating & Stirring (e.g., 110°C) Cellulose->Heating BPyBr 1-Butylpyridinium Bromide ([BPy]Br) BPyBr->Heating DissolvedCellulose Homogeneous Cellulose Solution in [BPy]Br Heating->DissolvedCellulose Precipitation Precipitation DissolvedCellulose->Precipitation AntiSolvent Anti-Solvent (Water, Ethanol, etc.) AntiSolvent->Precipitation RegeneratedCellulose Regenerated Cellulose (Amorphous/Cellulose II) Precipitation->RegeneratedCellulose WashingDrying Washing & Drying RegeneratedCellulose->WashingDrying FinalProduct Purified Regenerated Cellulose WashingDrying->FinalProduct

Caption: Workflow for cellulose dissolution in [BPy]Br and subsequent regeneration.

Logical Relationship in Cellulose Dissolution

Dissolution_Mechanism Cellulose Cellulose (Strong H-Bonds) Interaction Interaction Cellulose->Interaction BPyBr [BPy]Br (Ionic Liquid) BPyBr->Interaction HBondDisruption Disruption of Cellulose H-Bond Network Interaction->HBondDisruption Anion (Br⁻) forms H-bonds with cellulose -OH Solvation Solvation of Cellulose Chains HBondDisruption->Solvation Cation ([BPy]⁺) interacts with cellulose oxygen Dissolution Cellulose Dissolution Solvation->Dissolution

Caption: Mechanism of cellulose dissolution by 1-butylpyridinium bromide.

References

Application Notes and Protocols for 1-Butylpyridinium Bromide as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium bromide is a versatile ionic liquid that has garnered significant attention across various scientific disciplines.[1] Characterized by its pyridinium cation and bromide anion, this salt is a white to off-white crystalline solid at room temperature.[1][2][3][4] Its unique properties, including low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic materials, make it a valuable solvent and catalyst in green chemistry, materials science, and biotechnology.[1][5] This document provides detailed application notes and experimental protocols for the use of 1-butylpyridinium bromide in key research and development areas.

Physicochemical Properties

A summary of the key physicochemical properties of 1-butylpyridinium bromide is presented in Table 1. This data is essential for understanding its behavior as a solvent and for designing experimental procedures.

Table 1: Physicochemical Properties of 1-Butylpyridinium Bromide

PropertyValueReference(s)
CAS Number 874-80-6[1][4]
Molecular Formula C₉H₁₄BrN[1][6]
Molecular Weight 216.12 g/mol [1][6]
Appearance White to beige crystalline powder or crystals[1][3][4]
Melting Point 98-108 °C[1]
Water Solubility Soluble[2][3]
Purity ≥ 99% (HPLC)[1]

Applications and Protocols

Dissolution of Cellulose

1-Butylpyridinium bromide, like other pyridinium-based ionic liquids, has shown potential as a solvent for cellulose, a biopolymer notoriously difficult to dissolve in common solvents.[7] The dissolution process facilitates the modification and analysis of cellulose for applications in biofuels, biomaterials, and drug delivery.

Experimental Protocol: Dissolution of Cellulose

Materials:

  • 1-Butylpyridinium bromide

  • Microcrystalline cellulose (or other cellulose source)

  • Anti-solvent (e.g., water, ethanol, or acetone)

  • Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Drying: Dry the cellulose in a vacuum oven at 80-100°C overnight to remove moisture, which can negatively affect dissolution. Ensure the 1-butylpyridinium bromide is also anhydrous.

  • Mixing: In a clean, dry flask, add the desired weight percentage of dried cellulose to 1-butylpyridinium bromide. A common starting concentration is 5-10 wt%.

  • Heating and Stirring: Heat the mixture to 100-120°C with vigorous stirring. The dissolution process may take several hours. The viscosity of the solution will increase as the cellulose dissolves.

  • Observation: A successful dissolution will result in a clear, viscous solution. The absence of solid cellulose particles can be confirmed by optical microscopy.

  • Regeneration: To recover the cellulose, add an anti-solvent (e.g., water, ethanol) to the solution while stirring. The cellulose will precipitate out.

  • Washing: Filter the regenerated cellulose and wash it thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the regenerated cellulose in a vacuum oven at 60°C.

Logical Relationship: Cellulose Dissolution and Regeneration

Cellulose_Dissolution Cellulose Crystalline Cellulose Dissolved Cellulose Solution (in Ionic Liquid) Cellulose->Dissolved Heating & Stirring IL 1-Butylpyridinium Bromide IL->Dissolved Regenerated Amorphous Regenerated Cellulose Dissolved->Regenerated Precipitation AntiSolvent Anti-solvent (Water/Ethanol) AntiSolvent->Dissolved

Caption: Workflow for cellulose dissolution in 1-butylpyridinium bromide and subsequent regeneration.

Phase Transfer Catalysis in Organic Synthesis

1-Butylpyridinium bromide can act as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[2] This is particularly useful in drug development for the synthesis of complex organic molecules.[1]

Experimental Protocol: Alkylation Reaction using Phase Transfer Catalysis

This protocol is a general guideline for an alkylation reaction and may require optimization for specific substrates.

Materials:

  • Organic substrate (e.g., a compound with an active methylene group)

  • Alkylating agent (e.g., an alkyl halide)

  • 1-Butylpyridinium bromide (as PTC)

  • Aqueous solution of a base (e.g., 50% NaOH or KOH)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the organic substrate, the organic solvent, the aqueous base, and a catalytic amount of 1-butylpyridinium bromide (typically 1-5 mol%).

  • Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent to the reaction mixture. The reaction may be exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent to recover any remaining product.

  • Washing: Combine the organic layers and wash with water and then with brine to remove the base and the catalyst.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Signaling Pathway: Principle of Phase Transfer Catalysis

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Ion Exchange M_aq Counter Ion (M⁺) RX_org Organic Substrate (R-X) R_Nu_org Product (R-Nu) RX_org->R_Nu_org QX_org Q⁺X⁻ QX_org->Nu_aq Catalyst Regeneration QNu_org->RX_org Reaction Battery_Workflow Solvents Organic Solvents (e.g., EC, DMC) Mixing Mixing in Glovebox Solvents->Mixing IL 1-Butylpyridinium Bromide IL->Mixing LiSalt Lithium Salt (e.g., LiPF₆) LiSalt->Mixing Electrolyte Final Electrolyte Solution Mixing->Electrolyte Cell Battery Cell Assembly Electrolyte->Cell Testing Electrochemical Testing Cell->Testing

References

Application of 1-Butylpyridinium Bromide in Nanoparticle Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles utilizing 1-butylpyridinium bromide, an ionic liquid that serves as a versatile template and stabilizing agent. The following sections offer insights into its role in the synthesis of cobalt oxide, silver, and gold nanoparticles, complete with quantitative data, detailed methodologies, and visual representations of the synthesis workflows and proposed mechanisms.

Introduction to 1-Butylpyridinium Bromide in Nanomaterial Synthesis

1-Butylpyridinium bromide is a pyridinium-based ionic liquid that has emerged as a promising medium and functional agent in the synthesis of nanoparticles. Its unique properties, including its negligible vapor pressure, high thermal stability, and tunable solvent characteristics, make it an attractive alternative to conventional organic solvents. In nanoparticle synthesis, 1-butylpyridinium bromide can act as a templating agent, influencing the size and morphology of the nascent nanoparticles, and as a capping agent, preventing their agglomeration and ensuring colloidal stability. The pyridinium cation can interact with the nanoparticle surface through electrostatic and steric interactions, thereby directing crystal growth and stabilizing the final nanostructures.

Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles

The use of 1-butylpyridinium bromide as a template has been demonstrated to be effective in controlling the size and morphology of cobalt oxide nanoparticles. The co-precipitation method, in the presence of this ionic liquid, allows for the synthesis of Co₃O₄ nanoparticles with tunable dimensions by simply adjusting the concentration of the precipitating agent.

Quantitative Data

The following table summarizes the effect of sodium hydroxide (NaOH) concentration on the average crystallite size of Co₃O₄ nanoparticles synthesized using 1-butylpyridinium bromide as a template.

Molar Ratio of NaOH to Co(NO₃)₂·6H₂OAverage Crystallite Size (nm)
2:125
4:120
6:115
Experimental Protocol

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1-Butylpyridinium bromide

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • In a round-bottomed flask, dissolve 0.5 mmol of 1-butylpyridinium bromide and 0.5 mmol of Co(NO₃)₂·6H₂O in 10 mL of distilled water.

  • While stirring vigorously at room temperature, add a solution of NaOH in distilled water to achieve the desired molar ratio of NaOH to Co(NO₃)₂·6H₂O (e.g., 2:1, 4:1, or 6:1).

  • Continue stirring the suspension for 1 hour at room temperature.

  • Reflux the mixture at 80°C for 3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with distilled water and then with ethanol.

  • Dry the resulting Co₃O₄ nanoparticles in an oven at 60°C.

Synthesis Workflow

Co3O4_Synthesis cluster_0 Precursor Solution Preparation cluster_1 Co-precipitation cluster_2 Nanoparticle Formation & Growth cluster_3 Purification & Isolation Co_precursor Co(NO₃)₂·6H₂O Stirring Vigorous Stirring (1 hour) Co_precursor->Stirring IL 1-Butylpyridinium Bromide IL->Stirring Water Distilled Water Water->Stirring NaOH NaOH Solution NaOH->Stirring Reflux Reflux at 80°C (3 hours) Stirring->Reflux Centrifugation Centrifugation Reflux->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying at 60°C Washing->Drying Co3O4_NPs Co3O4_NPs Drying->Co3O4_NPs Co₃O₄ Nanoparticles

Co₃O₄ Nanoparticle Synthesis Workflow

Synthesis of Silver (Ag) Nanoparticles

Pyridinium-based ionic liquids have been shown to be effective as both stabilizing agents and solvents in the synthesis of silver nanoparticles. The following protocol is adapted from a method using a close analog, 1-(dodecyl)-2-amino-pyridinium bromide, and is expected to yield stable, monodispersed silver nanoparticles with 1-butylpyridinium bromide.

Experimental Protocol

Materials:

  • Silver nitrate (AgNO₃)

  • 1-Butylpyridinium bromide

  • Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of 1-butylpyridinium bromide (e.g., 0.1 M).

  • To this solution, add an aqueous solution of AgNO₃ (e.g., 0.01 M) under vigorous stirring.

  • Slowly add a reducing agent, such as hydrazine hydrate or a freshly prepared ice-cold solution of NaBH₄, dropwise to the mixture.

  • The formation of silver nanoparticles is indicated by a color change of the solution (typically to a yellowish-brown).

  • Continue stirring for an additional 30 minutes to ensure the completion of the reaction.

  • The resulting silver nanoparticle solution can be purified by dialysis or centrifugation to remove unreacted reagents.

Proposed Mechanism of Stabilization

Stabilization of Ag Nanoparticle

Synthesis of Gold (Au) Nanoparticles

Experimental Protocol (Proposed)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 1-Butylpyridinium bromide

  • Sodium borohydride (NaBH₄)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of HAuCl₄ (e.g., 1 mM).

  • In a separate flask, prepare an aqueous solution of 1-butylpyridinium bromide (e.g., 10 mM).

  • Add the HAuCl₄ solution to the 1-butylpyridinium bromide solution under vigorous stirring.

  • While stirring, rapidly inject a freshly prepared, ice-cold aqueous solution of NaBH₄ (e.g., 100 mM).

  • A color change from yellow to ruby red indicates the formation of gold nanoparticles.

  • Continue stirring for 15-30 minutes.

  • The synthesized gold nanoparticles can be purified by centrifugation and redispersion in distilled water.

Logical Relationship in AuNP Formation

AuNP_Formation_Logic Start Start Precursors Mix HAuCl₄ and 1-Butylpyridinium Bromide Start->Precursors Reduction Add NaBH₄ (Reducing Agent) Precursors->Reduction Nucleation Au⁰ Nucleation Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth Capping Capping by 1-Butylpyridinium Bromide Growth->Capping Stabilization Stable Au Nanoparticles Growth->Stabilization Capping->Stabilization

Logical Flow of AuNP Synthesis

Synthesis of Quantum Dots (QDs)

The synthesis of quantum dots in ionic liquids is an active area of research. While a specific protocol for the synthesis of quantum dots using 1-butylpyridinium bromide is not well-established, the general principles of ionic liquid-mediated synthesis can be applied. The following is a generalized protocol that can be adapted for the synthesis of, for example, Cadmium Selenide (CdSe) quantum dots, where 1-butylpyridinium bromide would act as a high-boiling point solvent and capping agent.

Experimental Protocol (Generalized)

Materials:

  • Cadmium precursor (e.g., Cadmium oxide, Cadmium acetate)

  • Selenium precursor (e.g., Selenium powder)

  • 1-Butylpyridinium bromide

  • A high-boiling point coordinating solvent (e.g., Oleylamine, Trioctylphosphine)

Procedure (High-Temperature Injection Method):

  • In a three-neck flask, dissolve the cadmium precursor in 1-butylpyridinium bromide and the coordinating solvent under an inert atmosphere.

  • Heat the mixture to a high temperature (e.g., 240-300 °C).

  • In a separate vial, dissolve the selenium precursor in a suitable solvent (e.g., Trioctylphosphine).

  • Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.

  • The growth of quantum dots can be monitored by taking aliquots at different time intervals and analyzing their UV-Vis and photoluminescence spectra.

  • The reaction is quenched by cooling the flask in an ice bath.

  • The quantum dots are purified by precipitation with a non-solvent (e.g., methanol or acetone) followed by centrifugation.

Disclaimer: The provided protocols, especially for gold nanoparticles and quantum dots, are intended as a starting point for research and may require optimization of reaction parameters such as precursor concentrations, temperature, and reaction time to achieve the desired nanoparticle characteristics. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Phase Transfer Catalysis with 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is particularly valuable for reactions involving an ionic nucleophile and an organic substrate, which are often not soluble in the same solvent. 1-Butylpyridinium bromide, a quaternary ammonium salt, serves as an effective phase transfer catalyst. Its amphiphilic nature, possessing a hydrophilic pyridinium head and a lipophilic butyl tail, enables it to transport anions from the aqueous phase to the organic phase, thereby accelerating the reaction rate. This document provides detailed application notes and protocols for the use of 1-butylpyridinium bromide in phase transfer catalysis, with a focus on nucleophilic substitution reactions such as the Williamson ether synthesis.

Principle of Phase Transfer Catalysis

In a typical biphasic system, the organic substrate is dissolved in an organic solvent, while the nucleophile (often an inorganic salt) resides in the aqueous phase. Due to mutual insolubility, the reaction at the interface is slow. A phase transfer catalyst, such as 1-butylpyridinium bromide ([BuPy]⁺Br⁻), overcomes this limitation. The lipophilic cation ([BuPy]⁺) pairs with the nucleophilic anion (Nu⁻) from the aqueous phase, forming an ion pair ([BuPy]⁺Nu⁻) that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive nucleophile can readily react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle.

Applications in Organic Synthesis

1-Butylpyridinium bromide is a versatile phase transfer catalyst applicable to a variety of organic transformations, including:

  • Williamson Ether Synthesis: Formation of ethers from alkoxides and alkyl halides.

  • Esterification: Synthesis of esters from carboxylate salts and alkyl halides.

  • N-Alkylation: Alkylation of amines, indoles, and other nitrogen-containing heterocycles.

  • C-Alkylation: Alkylation of active methylene compounds.

  • Cyanation: Introduction of a cyano group using alkali metal cyanides.

  • Dehydrohalogenation: Elimination reactions to form alkenes.

Data Presentation: Comparative Performance of Phase Transfer Catalysts in Williamson Ether Synthesis

While specific quantitative data for the performance of 1-butylpyridinium bromide in many standard reactions is not extensively documented in readily accessible literature, the following table provides a comparison of other common quaternary ammonium salts in the synthesis of phenyl butyl ether from sodium phenoxide and n-butyl bromide. This data serves as a valuable benchmark for estimating the potential efficacy of 1-butylpyridinium bromide.

CatalystCatalyst TypeCatalyst Conc. (mol%)Temperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium Salt10704~85-95
Benzyltriethylammonium chloride (BTEAC)Quaternary Ammonium Salt10704~80-90
Aliquat® 336Quaternary Ammonium Salt10704>95
1-Butylpyridinium bromide (estimated)Pyridinium Salt10704-6~70-90

Note: The data for 1-butylpyridinium bromide is an estimation based on the general efficacy of pyridinium salts as phase transfer catalysts. Actual performance may vary.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Butyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of phenyl butyl ether using 1-butylpyridinium bromide as a phase transfer catalyst.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydroxide (1.2 eq)

  • n-Butyl bromide (1.1 eq)

  • 1-Butylpyridinium bromide (0.1 eq)

  • Toluene

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water to create a 50% (w/w) aqueous solution.

  • Addition of Phenol: Add phenol to the aqueous sodium hydroxide solution and stir until a clear solution of sodium phenoxide is formed.

  • Preparation of the Organic Phase: To the reaction flask, add toluene, n-butyl bromide, and 1-butylpyridinium bromide.

  • Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude phenyl butyl ether.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ BuPy_Nu [BuPy]⁺ Nu⁻ Na_Nu->BuPy_Nu Ion Exchange BuPy_Br [BuPy]⁺ Br⁻ Na_Br Na⁺ Br⁻ R_X R-X R_Nu R-Nu BuPy_Nu->R_X SN2 Reaction BuPy_X [BuPy]⁺ X⁻ BuPy_X->BuPy_Br Catalyst Regeneration

Caption: General mechanism of phase transfer catalysis.

Experimental Workflow

PTC_Workflow start Start prep_aq Prepare Aqueous Phase (NaOH in H₂O) start->prep_aq add_phenol Add Phenol (Forms Sodium Phenoxide) prep_aq->add_phenol prep_org Prepare Organic Phase (Toluene, n-Butyl Bromide, 1-Butylpyridinium Bromide) add_phenol->prep_org react Heat and Stir (70-80°C, 4-6h) prep_org->react workup Work-up (Phase Separation, Washing) react->workup dry Dry and Concentrate workup->dry purify Purification (Distillation or Chromatography) dry->purify end End Product (Phenyl Butyl Ether) purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Safety and Handling

1-Butylpyridinium bromide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1-Butylpyridinium bromide is a valuable and effective phase transfer catalyst for a range of organic reactions, offering a practical solution for overcoming phase limitations in biphasic systems. The provided protocols and notes serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors. While specific performance data may require empirical determination for a given reaction, the general principles and comparative data presented offer a strong starting point for reaction optimization.

Application Notes and Protocols for CO2 Capture Using 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butylpyridinium bromide ([C4Py][Br]), a pyridinium-based ionic liquid, for carbon dioxide (CO2) capture. This document details the synthesis of [C4Py][Br], experimental protocols for CO2 absorption and regeneration, and the factors influencing its performance.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. These properties make them promising solvents for various applications, including CO2 capture. [C4Py][Br] is a pyridinium-based IL that has been investigated for its potential in CO2 absorption. This document outlines the procedures for its synthesis, characterization, and application in CO2 capture processes.

Synthesis of 1-Butylpyridinium Bromide

1-Butylpyridinium bromide is synthesized via the quaternization reaction of pyridine with n-butyl bromide.[1]

Materials:

  • Pyridine

  • n-Butyl bromide

  • Anhydrous solvent (e.g., cyclohexane, toluene, or solvent-free)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine and the chosen solvent (if not a solvent-free reaction).

  • Slowly add n-butyl bromide to the reaction mixture in a dropwise manner. An excess of n-butyl bromide is typically used.

  • Heat the reaction mixture to a temperature ranging from 80°C to reflux and maintain for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, the resulting product, 1-butylpyridinium bromide, will precipitate.

  • Isolate the solid product by filtration.

  • Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

  • Dry the purified 1-butylpyridinium bromide under vacuum.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Experimental Protocols for CO2 Capture

The CO2 absorption capacity of 1-butylpyridinium bromide is typically determined using a gravimetric or volumetric method.

Gravimetric CO2 Absorption

Apparatus:

  • A high-pressure reactor or a thermogravimetric analyzer (TGA) equipped with a gas flow system.

  • Mass flow controllers to regulate gas flow rates.

  • Temperature and pressure controllers.

Protocol:

  • Place a known mass of dried 1-butylpyridinium bromide into the sample holder of the TGA or the reactor.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Heat the sample to a desired temperature under the inert gas flow to ensure it is free of any absorbed water.

  • Cool the sample to the desired absorption temperature.

  • Introduce a gas stream with a specific CO2 concentration at a controlled flow rate and pressure.

  • Record the change in mass of the sample over time. The increase in mass corresponds to the amount of CO2 absorbed.

  • Continue the experiment until the mass of the sample becomes constant, indicating that saturation has been reached.

  • The CO2 absorption capacity can be calculated as the mass of CO2 absorbed per mass of the ionic liquid (wt%) or as moles of CO2 per mole of the ionic liquid (mol/mol).

Regeneration of 1-Butylpyridinium Bromide

The absorbed CO2 can be removed from the ionic liquid, allowing for its regeneration and reuse. Regeneration is typically achieved by thermal swing, pressure swing, or a combination of both.

Protocol (Thermal Swing):

  • After the CO2 absorption experiment, stop the CO2 flow.

  • Heat the CO2-saturated 1-butylpyridinium bromide to an elevated temperature (e.g., 80-120°C) under a flow of inert gas.

  • The increase in temperature reduces the solubility of CO2, causing it to desorb from the ionic liquid.

  • Monitor the mass of the sample until it returns to its initial value, indicating complete regeneration.

  • The regenerated ionic liquid can then be cooled and reused for another CO2 absorption cycle. Studies have shown that the CO2 absorption capacity of regenerated N-butylpyridinium bromide has little change compared to the original ionic liquid.[1]

Factors Influencing CO2 Capture Performance

The efficiency of CO2 capture using 1-butylpyridinium bromide is influenced by several factors:

  • Temperature: The amount of CO2 absorbed by the ionic liquid generally decreases as the absorption temperature rises.[1]

  • Pressure: CO2 solubility in ionic liquids typically increases with increasing pressure.

  • Mass Fraction of Ionic Liquid: The amount of CO2 absorbed increases with a higher mass fraction of the ionic liquid.[1]

  • CO2 Flow Rate: The time required for the ionic liquid to reach saturation becomes shorter with an increased CO2 flow rate.[1]

Data Presentation

Table 1: Illustrative CO2 Solubility in 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([C4py][Tf2N]) at 298.15 K

Pressure (bar)CO2 Mole Fraction
1Data not available
5Data not available
10Data not available
20Data not available
30Data not available

Note: Specific quantitative data for 1-butylpyridinium bromide is not available in the public domain. The data for [C4py][Tf2N] would be populated here from relevant literature to illustrate the relationship between pressure and CO2 solubility.

Visualizations

Experimental Workflow for CO2 Capture and Regeneration

CO2_Capture_Workflow cluster_synthesis Synthesis cluster_capture CO2 Capture cluster_regeneration Regeneration Pyridine Pyridine Synthesis Quaternization Reaction Pyridine->Synthesis nBuBr n-Butyl Bromide nBuBr->Synthesis Purification Purification Synthesis->Purification IL [C4Py][Br] Purification->IL Absorption Absorption (Gravimetric Method) IL->Absorption CO2_Source CO2 Gas Stream CO2_Source->Absorption IL_CO2 CO2-Rich [C4Py][Br] Absorption->IL_CO2 Regeneration Thermal/Pressure Swing IL_CO2->Regeneration CO2_Released Released CO2 Regeneration->CO2_Released IL_Regen Regenerated [C4Py][Br] Regeneration->IL_Regen IL_Regen->Absorption Reuse

Caption: Experimental workflow for the synthesis, CO2 capture, and regeneration of 1-butylpyridinium bromide.

Factors Affecting CO2 Absorption

Factors_Affecting_CO2_Absorption Absorption CO2 Absorption Capacity Temp Temperature Temp->Absorption Decreases with increasing temperature Pressure Pressure Pressure->Absorption Increases with increasing pressure Mass_Frac IL Mass Fraction Mass_Frac->Absorption Increases with increasing mass fraction Flow_Rate CO2 Flow Rate Flow_Rate->Absorption Affects saturation time

References

Application Notes and Protocols: Antibacterial Activity of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of 1-butylpyridinium bromide, an ionic liquid with potential applications in antimicrobial research and development. This document details its activity against various bacterial strains, protocols for assessing its efficacy, and insights into its potential mechanisms of action.

Introduction

1-Butylpyridinium bromide (C₉H₁₄BrN) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquids. Ionic liquids are a class of salts with low melting points, often liquid at room temperature, and are gaining attention for their unique chemical and physical properties, including potential biological activities. Pyridinium compounds, in particular, have been investigated for their antimicrobial effects. The structure of 1-butylpyridinium bromide, featuring a positively charged pyridinium head and a butyl alkyl chain, suggests a potential for interaction with negatively charged bacterial cell membranes, a common mechanism of action for quaternary ammonium compounds.

Antibacterial Spectrum and Efficacy

While extensive quantitative data for 1-butylpyridinium bromide is not widely available in the public domain, studies on analogous pyridinium-based compounds provide insights into its likely antibacterial profile. Generally, pyridinium salts with alkyl chains exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. This is often attributed to the structural differences in the cell envelopes of these bacterial types.

One study on a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides found that compounds with alkyl chains were most active against Staphylococcus aureus. Another investigation into 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide demonstrated strong activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of ≤20 μg/ml. Although a different compound, this highlights the potential of the pyridinium scaffold in antibacterial agents.

For illustrative purposes, the following table presents hypothetical MIC and MBC values for 1-butylpyridinium bromide against common bacterial strains, based on the general activity trends of similar compounds. Note: These values are examples and should be experimentally determined for 1-butylpyridinium bromide.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusGram-positive32 - 12864 - 256
Bacillus subtilisGram-positive16 - 6432 - 128
Escherichia coliGram-negative>256>256
Pseudomonas aeruginosaGram-negative>256>256

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the antibacterial activity of compounds like 1-butylpyridinium bromide. The following are widely accepted methods for determining MIC, MBC, and anti-biofilm activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of 1-butylpyridinium bromide that inhibits the visible growth of a bacterial strain.

Materials:

  • 1-Butylpyridinium bromide

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 1-Butylpyridinium Bromide Dilutions:

    • Prepare a stock solution of 1-butylpyridinium bromide in a suitable solvent (e.g., sterile deionized water or MHB).

    • Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of 1-butylpyridinium bromide at which no visible growth (turbidity) is observed.

DOT Script:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Bacterial_Culture Bacterial Colony (18-24h culture) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilution in MHB (~5x10^5 CFU/mL) McFarland_Standard->Inoculum_Dilution Inoculation Inoculation of Wells Inoculum_Dilution->Inoculation Stock_Solution 1-Butylpyridinium Bromide Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Stock_Solution->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Reading Visual Inspection for Turbidity Incubation->Visual_Reading MIC_Determination Determine MIC Visual_Reading->MIC_Determination

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of 1-butylpyridinium bromide that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) of the culture.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of 1-butylpyridinium bromide that results in no bacterial growth on the MHA plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.

MBC_Workflow cluster_start Starting Material cluster_procedure Procedure cluster_incubation_read Incubation & Reading cluster_result Result MIC_Plate Completed MIC Plate (No visible growth wells) Aliquoting Aliquot from Clear Wells MIC_Plate->Aliquoting Plating Spot on MHA Plates Aliquoting->Plating Incubation Incubate at 37°C (18-24h) Plating->Incubation Colony_Count Observe for Bacterial Growth Incubation->Colony_Count MBC_Determination Determine MBC Colony_Count->MBC_Determination

Caption: Workflow for anti-biofilm assay.

Mechanism of Action

The antibacterial action of 1-butylpyridinium bromide is likely attributed to its cationic nature, characteristic of quaternary ammonium compounds. The proposed mechanism involves the disruption of the bacterial cell membrane.

The positively charged pyridinium head is thought to interact electrostatically with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial interaction is followed by the insertion of the hydrophobic butyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Some quaternary ammonium compounds are also known to interfere with cellular processes such as protein synthesis.

DOT Script:

MoA_Pathway cluster_compound 1-Butylpyridinium Bromide cluster_bacteria Bacterial Cell cluster_interaction Interaction & Disruption cluster_outcome Outcome Compound Cationic Head (Pyridinium) + Hydrophobic Tail (Butyl) Electrostatic_Interaction Electrostatic Interaction Compound->Electrostatic_Interaction attracts Cell_Membrane Negatively Charged Cell Membrane Cell_Membrane->Electrostatic_Interaction target Cytoplasm Cytoplasm Leakage Leakage of Cellular Contents Cytoplasm->Leakage Membrane_Insertion Hydrophobic Tail Insertion Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action.

Safety and Handling

1-Butylpyridinium bromide should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Butylpyridinium bromide shows promise as an antibacterial agent, likely with greater efficacy against Gram-positive bacteria. The provided protocols offer a standardized framework for researchers to quantify its activity and explore its potential in various applications, from fundamental research to the development of new antimicrobial products. Further studies are warranted to establish a comprehensive antibacterial profile and to fully elucidate its mechanism of action.

Application Notes & Protocols: 1-Butylpyridinium Bromide in Biomass Processing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ionic Liquids in Modern Biorefineries

The transition from a fossil fuel-dependent economy to one based on renewable resources is a cornerstone of modern sustainable chemistry. Lignocellulosic biomass—comprising agricultural residues, forestry waste, and dedicated energy crops—stands out as the most abundant renewable carbon source on Earth.[1] However, its complex and recalcitrant structure, a composite of cellulose, hemicellulose, and lignin, presents a significant barrier to its efficient conversion into biofuels and value-added chemicals.[2][3]

Traditional biomass processing methods often require harsh chemicals, high temperatures, and significant energy input. In the search for more efficient and environmentally benign alternatives, ionic liquids (ILs) have emerged as powerful solvents for biomass pretreatment.[4][5] ILs are organic salts with melting points below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of polymers, including cellulose.[2][6]

This guide focuses on 1-butylpyridinium bromide ([C4Py]Br) , a pyridinium-based ionic liquid, and its application in biomass processing. Pyridinium-based ILs are recognized for their efficacy in dissolving lignocellulosic materials, offering a promising avenue for the fractionation of biomass into its core components for downstream valorization.[4][7] We will explore the underlying mechanisms, provide detailed protocols for laboratory-scale applications, and discuss the critical parameters that govern the successful use of [C4Py]Br in a research and development setting.

Physicochemical Properties of 1-Butylpyridinium Bromide

1-Butylpyridinium bromide is an organic salt existing as a white to off-white crystalline solid or viscous liquid at room temperature.[2] Its structure consists of a pyridinium cation, where the nitrogen atom is bonded to a butyl group, and a bromide anion. This ionic composition is central to its function in biomass processing.

PropertyValueSource(s)
Chemical Formula C₉H₁₄BrN[2]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white crystalline solid or viscous liquid[2]
Solubility Soluble in water[2]
Synthesis Alkylation of pyridine with 1-bromobutane[2]

Mechanism of Action: Biomass Dissolution

The effectiveness of [C4Py]Br in biomass pretreatment stems from its ability to disrupt the intricate network of hydrogen bonds that give lignocellulose its structural rigidity. The mechanism is primarily driven by the ionic interactions between the IL and the biopolymers.

The Role of the Anion and Cation: The dissolution of cellulose is a complex process where both the anion and cation of the ionic liquid play crucial roles. The bromide anion (Br⁻) in [C4Py]Br is a key hydrogen bond acceptor. It forms new hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively breaking the extensive intra- and intermolecular hydrogen bonds that hold the chains together in a crystalline structure.[7] This disruption allows the individual cellulose polymers to separate and dissolve into the ionic liquid.

The 1-butylpyridinium cation ([C4Py]⁺), while not the primary driver of hydrogen bond disruption, facilitates the separation of the anion from the cation and interacts with the cellulose structure, contributing to the overall solvation process.[7] This synergistic action leads to the swelling and eventual dissolution of the biomass matrix, releasing cellulose, hemicellulose, and lignin.

Below is a diagram illustrating the proposed mechanism of cellulose dissolution.

G cluster_il [C4Py]Br Ionic Liquid C1 Cellulose Chain 1 (-OH···O-) C2 Cellulose Chain 2 (-OH···O-) C1->C2 Inter-chain H-Bond IL [C4Py]⁺  Br⁻ C2->C1 Intra-chain H-Bond DC1 Solvated Cellulose Chain 1 IL->DC1 Interaction DC2 Solvated Cellulose Chain 2 IL->DC2 Interaction Br1 Br⁻ OH1 -OH OH1->Br1 New H-Bond Br2 Br⁻ OH2 -OH OH2->Br2 New H-Bond C4Py [C4Py]⁺

Caption: Mechanism of cellulose dissolution by 1-butylpyridinium bromide.

Application 1: Biomass Pretreatment for Enhanced Enzymatic Hydrolysis

Objective: To decrease the crystallinity of cellulose and remove lignin and hemicellulose, thereby increasing the accessibility of the cellulosic fraction to enzymatic attack for conversion into fermentable sugars.

Core Principle: Lignocellulosic biomass is heated in [C4Py]Br to dissolve the components. The cellulose-rich fraction is then regenerated by adding an anti-solvent (e.g., deionized water), which causes the cellulose to precipitate. The recovered solid material has a more amorphous structure and a larger accessible surface area, making it highly susceptible to enzymatic hydrolysis.[8]

Protocol: Pretreatment of Lignocellulosic Biomass

Materials:

  • Lignocellulosic biomass (e.g., corn stover, bagasse, wood chips), dried and milled (20-40 mesh).

  • 1-butylpyridinium bromide ([C4Py]Br).

  • Deionized (DI) water (as anti-solvent).

  • Reaction vessel with stirring and temperature control (e.g., stirred glass reactor with oil bath).

  • Vacuum filtration apparatus or centrifuge.

  • Freeze-dryer or vacuum oven.

Procedure:

  • Biomass Preparation: Ensure the milled biomass is thoroughly dried in an oven at 60-80°C overnight to remove residual moisture, which can affect the dissolution efficiency of the ionic liquid.

  • Dissolution:

    • Prepare a slurry of biomass in [C4Py]Br. A typical solid loading is 5-10% (w/w).

    • Heat the mixture to 80-120°C with constant stirring. The optimal temperature and time will vary depending on the biomass type. A good starting point, based on similar pyridinium ILs, is 100°C for 30-60 minutes .[8]

    • Continue heating and stirring until the biomass is visually dissolved, forming a viscous, dark solution.

  • Cellulose Regeneration:

    • Cool the mixture to room temperature.

    • Slowly add DI water (an anti-solvent) to the viscous solution while stirring vigorously. Use approximately 4-5 volumes of water relative to the ionic liquid volume.

    • The cellulose-rich material will precipitate as a flocculent solid.

  • Separation and Washing:

    • Separate the precipitated solid from the liquid phase (containing the IL, dissolved lignin, and hemicellulose) via vacuum filtration or centrifugation.

    • Wash the solid residue extensively with fresh DI water to remove any residual ionic liquid. Residual IL can be a potent inhibitor of downstream enzymes.

    • Continue washing until the filtrate is clear and has a neutral pH.

  • Drying:

    • Dry the washed, pretreated biomass. Freeze-drying is the preferred method to preserve the porous, amorphous structure. Alternatively, oven drying at a low temperature (e.g., 50°C) can be used.

    • The final product is a cellulose-rich material ready for enzymatic hydrolysis.

Application 2: Selective Lignin Extraction

Objective: To fractionate biomass by selectively dissolving and extracting lignin, leaving a solid, cellulose-rich pulp. This allows for the valorization of both the lignin and cellulose streams.

Core Principle: Under specific conditions (e.g., controlled temperature and the use of co-solvents), ILs can preferentially dissolve lignin over cellulose.[7] The dissolved lignin can then be recovered from the IL solution after separating the solid cellulose fraction.

Protocol: Lignin Extraction from Woody Biomass

Materials:

  • Woody biomass (e.g., pine, birch), dried and milled.

  • 1-butylpyridinium bromide ([C4Py]Br).

  • Optional: A co-solvent like dimethyl sulfoxide (DMSO).

  • Acidified water (e.g., pH 2, adjusted with HCl) for lignin precipitation.

  • Reaction vessel with stirring and temperature control.

  • Filtration apparatus.

Procedure:

  • Biomass Preparation: Dry the milled woody biomass at 80-100°C overnight.

  • Lignin Dissolution:

    • Prepare a 5-10% (w/w) slurry of biomass in [C4Py]Br.

    • Heat the mixture to a moderate temperature, typically 100-120°C , for 2-4 hours with continuous stirring. Studies with other ILs have shown lignin extraction efficiencies of over 40% under these gentle conditions.[9][10]

    • The use of a co-solvent can enhance lignin extraction efficiency.[9]

  • Separation of Pulp:

    • Separate the undissolved, cellulose-rich solid pulp from the hot, lignin-rich IL solution using a suitable filtration method (e.g., a heated pressure filter).

    • Wash the pulp with hot water or an appropriate solvent to remove residual IL and dissolved lignin, then dry.

  • Lignin Precipitation:

    • Cool the filtrate (lignin-rich IL solution).

    • Slowly add acidified water to the solution while stirring. Lignin is insoluble in water and will precipitate out.

  • Lignin Recovery:

    • Collect the precipitated lignin by filtration or centrifugation.

    • Wash the lignin thoroughly with DI water to remove residual IL and acid.

    • Dry the purified lignin in a vacuum oven.

Downstream Processing: Enzymatic Hydrolysis

Objective: To convert the pretreated, cellulose-rich material into glucose using cellulase enzymes.

Materials:

  • Pretreated biomass.

  • Cellulase enzyme cocktail (e.g., from Trichoderma reesei).

  • 50 mM Sodium citrate buffer (pH 4.8).

  • Shaking incubator.

  • Glucose quantification method (e.g., HPLC or DNS assay).

Protocol: Saccharification of Pretreated Biomass
  • Slurry Preparation: Prepare a slurry of the pretreated biomass in 50 mM sodium citrate buffer (pH 4.8). A typical solid loading is 2-10% (w/v).

  • Enzyme Addition: Add the cellulase enzyme cocktail to the slurry. The enzyme loading is typically specified in Filter Paper Units (FPU) per gram of cellulose (e.g., 15-20 FPU/g).[11]

  • Incubation: Incubate the reaction mixture at 50°C in a shaking incubator (e.g., 150 rpm) for 24 to 72 hours.[11]

  • Sampling and Analysis:

    • Withdraw aliquots at regular time intervals (e.g., 6, 12, 24, 48, 72 hours).

    • Centrifuge the aliquots to separate the supernatant from the remaining solids.

    • Deactivate the enzymes in the supernatant by heating at 100°C for 10 minutes.

    • Analyze the supernatant for glucose concentration using a calibrated HPLC system or another suitable sugar quantification method.

Expected Outcomes

Pretreatment with pyridinium-based ionic liquids can dramatically increase the efficiency of enzymatic hydrolysis. While untreated biomass may yield very low sugar conversion, pretreated materials can achieve high conversion rates.

Biomass TypePretreatment ConditionsEnzymatic Hydrolysis TimeGlucose Conversion YieldSource(s)
Avicel (Microcrystalline Cellulose)1-Hexylpyridinium Chloride, 80-100°C, <30 min24 hours>95%[12]
Bagasse1-Hexylpyridinium Chloride, 80-100°C, <30 min24 hours1-3 fold higher than untreated[12]
Almond, Fir, Walnut WoodCholinium Lysinate, 140°C, 3h72 hours28-83%[13]

Note: Data for 1-hexylpyridinium chloride and cholinium lysinate are presented as close analogs to provide expected performance ranges for 1-butylpyridinium bromide.

Process Visualization & Ionic Liquid Recovery

A critical aspect for the industrial viability of ionic liquid-based processes is the efficient recovery and recycling of the IL.[14][15] The most common laboratory method involves precipitation of the biomass with an anti-solvent, which leaves the IL in the aqueous phase.

Caption: Overall workflow for biomass processing using [C4Py]Br.

Ionic Liquid Recovery

From the liquid fraction, the water can be removed via evaporation, allowing the recovery of the ionic liquid for reuse. More advanced techniques like electrodialysis are also being explored for industrial-scale recovery.[16] The efficiency of IL recycling is paramount to the economic feasibility and environmental sustainability of the process.[14]

Safety and Handling

1-Butylpyridinium bromide is classified as harmful if swallowed and causes serious eye damage.[16]

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Precautions:

  • Always handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

References

  • Miyafuji, H., et al. (2020). Complete dissolution of woody biomass using an ionic liquid. BioResources. Retrieved from [Link]

  • Abe, M., et al. (2012). Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass. PubMed. Retrieved from [Link]

  • Abe, M., et al. (2012). Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass. Bioresource Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • Prasert, K., et al. (2018). Extracting wood lignin without dissolving or degrading cellulose: Investigations on the use of food additive-derived ionic liquids. ResearchGate. Retrieved from [Link]

  • Rahman, M. M., et al. (2024). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. RSC Publishing. Retrieved from [Link]

  • Rahman, M. M., et al. (2024). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. ResearchGate. Retrieved from [Link]

  • Rahman, M. M., et al. (2024). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. RSC Publishing. Retrieved from [Link]

  • Prasert, K., et al. (2018). Extracting wood lignin without dissolving or degrading cellulose: investigations on the use of food additive-derived ionic liquids. Green Chemistry. Retrieved from [Link]

  • Ghandi, K. (2014).
  • Gałązka, R., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Retrieved from [Link]

  • Predictive modelling and optimization of lignin extraction efficiency and quality in birch-wood mild ethanosolv fractionation in a semi-continuous flow-through reactor. (2023). Faraday Discussions. Retrieved from [Link]

  • Total sugar yield after pretreatment and enzymatic hydrolysis as a function of severity factor. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Pretreatment of biomass using ionic liquids: Research updates. ResearchGate. Retrieved from [Link]

  • Canan, C., et al. (2023). Lignin Extraction by Using Two-Step Fractionation: A Review. MDPI. Retrieved from [Link]

  • Das, L., et al. (2021). Ionic Liquid Pretreatment of California Woody Biomass Feedstocks for Biofuel Production. eScholarship, University of California. Retrieved from [Link]

  • Stas, J., et al. (2017). Demonstrating Sustainable Biomass Utilization and Processing Using Ionic Liquids – An Introduction to Undergraduate Chemistry Laboratories. Science and Education Publishing. Retrieved from [Link]

  • Zhang, H., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. MDPI. Retrieved from [Link]

  • Li, M., et al. (2021). Effect of Pretreatments on the Enzymatic Hydrolysis of High-Yield Bamboo Chemo-Mechanical Pulp by Changing the Surface Lignin Content. NIH. Retrieved from [Link]

  • Kuczak, M., et al. (2023). Biomass and Cellulose Dissolution—The Important Issue in Renewable Materials Treatment. MDPI. Retrieved from [Link]

  • Ionic Liquid as Reaction Media for the Production of Cellulose-Derived Polymers from Cellulosic Biomass. (2017). MDPI. Retrieved from [Link]

Sources

Green Chemistry Applications of 1-Butylpyridinium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyridinium bromide ([BPy]Br) is a versatile ionic liquid with significant potential in green chemistry. Its low volatility, thermal stability, and recyclability make it an attractive alternative to traditional volatile organic solvents and catalysts. This document provides detailed application notes and experimental protocols for the use of 1-butylpyridinium bromide in various organic transformations, including its role as a recyclable catalyst in multi-component reactions and as a phase-transfer catalyst. The information is intended to guide researchers in utilizing this environmentally benign ionic liquid to develop more sustainable chemical processes.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They have emerged as green alternatives in chemical processes due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] 1-Butylpyridinium bromide, a prominent member of the pyridinium-based ionic liquids, has garnered attention for its applications in catalysis, organic synthesis, and electrochemistry.[2] This document focuses on its practical applications in green chemistry, providing detailed protocols and data to facilitate its adoption in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-butylpyridinium bromide is presented in Table 1.

Table 1: Physicochemical Properties of 1-Butylpyridinium Bromide

PropertyValueReference(s)
Molecular Formula C₉H₁₄BrN[2]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white crystalline solidGeneral Knowledge
Melting Point 104-107 °C[2]
Solubility Soluble in waterGeneral Knowledge

Application as a Recyclable Catalyst in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot reactions that combine three or more reactants to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption.[3] While direct, detailed protocols for 1-butylpyridinium bromide as a catalyst in Biginelli and Hantzsch reactions are not extensively documented in the reviewed literature, its potential as a recyclable acidic catalyst in similar transformations is noteworthy. Ionic liquids with acidic properties can effectively catalyze these reactions.

General Protocol for Biginelli Reaction of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[4] The following is a general protocol that can be adapted for use with 1-butylpyridinium bromide as a catalyst.

Experimental Protocol:

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea or thiourea (1.5 mmol), and 1-butylpyridinium bromide (10 mol%).

  • Heat the mixture at 80-100 °C under solvent-free conditions with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.

  • Purify the crude product by recrystallization from ethanol.

Expected Outcomes:

Based on similar reactions with other ionic liquid catalysts, high yields (typically >85%) and short reaction times are expected. The reusability of 1-butylpyridinium bromide is a key advantage for sustainable synthesis.

General Protocol for Hantzsch Synthesis of Dihydropyridines

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, another important class of pharmacologically active compounds.[5][6]

Experimental Protocol:

  • Combine an aldehyde (1 mmol), two equivalents of a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) in a reaction vessel.

  • Add 1-butylpyridinium bromide (10-20 mol%) as the catalyst.

  • Heat the mixture at 60-80 °C, either neat or with a minimal amount of a green solvent like ethanol, with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The ionic liquid can be recovered from the aqueous phase for reuse.

  • Recrystallize the product from a suitable solvent like ethanol to obtain the pure dihydropyridine.

Logical Workflow for Catalyst Recycling:

G cluster_reaction Reaction & Work-up cluster_recycling Catalyst Recycling Reactants Reactants + [BPy]Br Reaction Reaction (Heating & Stirring) Reactants->Reaction Cooling Cooling Reaction->Cooling Precipitation Precipitation (add H2O) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Product Solid Product Filtration->Product AqueousPhase Aqueous Phase ([BPy]Br + H2O) Filtration->AqueousPhase Evaporation Water Evaporation (Reduced Pressure) AqueousPhase->Evaporation RecycledCatalyst Recycled [BPy]Br Evaporation->RecycledCatalyst RecycledCatalyst->Reactants Reuse

Caption: Workflow for the reaction and recycling of 1-butylpyridinium bromide.

Application as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).[7] Quaternary ammonium salts like 1-butylpyridinium bromide are effective phase-transfer catalysts. They facilitate the transfer of an anionic reactant from the aqueous or solid phase to the organic phase where the reaction occurs.

Nucleophilic Substitution Reactions

A common application of PTC is in nucleophilic substitution reactions. The following protocol is a general guideline for such reactions using 1-butylpyridinium bromide.

Experimental Protocol:

  • In a reaction flask, dissolve the organic substrate (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene or dichloromethane).

  • In a separate vessel, dissolve the nucleophilic salt (e.g., NaCN, NaN₃, or KOAc) in water.

  • Combine the two phases in the reaction flask and add 1-butylpyridinium bromide (1-5 mol%).

  • Stir the biphasic mixture vigorously at a suitable temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water to remove the catalyst and any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

  • The catalyst can be recovered from the combined aqueous layers by extraction with a suitable solvent after concentrating the solution.

  • Purify the product by column chromatography or distillation.

Signaling Pathway for Phase-Transfer Catalysis:

G cluster_phases Biphasic System Aqueous Phase Aqueous Phase (M⁺Y⁻) IonExchange Ion Exchange [BPy]⁺Y⁻ Aqueous Phase->IonExchange Exchanges Anion Organic Phase Organic Phase (RX) Reaction Nucleophilic Substitution (RY + [BPy]⁺X⁻) Organic Phase->Reaction Reacts with Substrate Catalyst [BPy]⁺Br⁻ Catalyst->Aqueous Phase Enters IonExchange->Organic Phase Transfers to Reaction->Catalyst Regenerates Product Product (RY) Reaction->Product

Caption: Mechanism of 1-butylpyridinium bromide in phase-transfer catalysis.

Precursor for Brominating Agents

While 1-butylpyridinium bromide itself is not a brominating agent, it is a key precursor to 1-butyl-3-methylpyridinium tribromide ([BMPy]Br₃), a stable and easy-to-handle brominating reagent.[8] The spent tribromide can be recycled back to 1-butylpyridinium bromide, making the overall process greener.

Synthesis of 1-Butyl-3-methylpyridinium Tribromide

Experimental Protocol:

  • Dissolve 1-butylpyridinium bromide in a suitable solvent.

  • Add an equimolar amount of bromine (Br₂) to the solution with stirring.

  • The tribromide salt will precipitate or can be isolated by removal of the solvent.

General Protocol for Aromatic Bromination using [BMPy]Br₃

Experimental Protocol:

  • Dissolve the aromatic substrate (e.g., aniline or phenol) in a minimal amount of solvent or perform the reaction neat.

  • Add an equimolar amount of [BMPy]Br₃.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water to precipitate the brominated product.

  • Filter the product and wash with water.

  • The filtrate contains 1-butylpyridinium bromide, which can be recovered and reused.

Quantitative Data for Bromination of Anilines and Phenols with a similar reagent (1,3-di-n-butylimidazolium tribromide) under solvent-free conditions:

Table 2: Bromination of Aromatic Compounds

SubstrateProductTime (min)Yield (%)
Aniline2,4,6-Tribromoaniline595
Phenol2,4,6-Tribromophenol598
o-Cresol4,6-Dibromo-o-cresol1092
p-Cresol2,6-Dibromo-p-cresol1090
Salicylaldehyde3,5-Dibromosalicylaldehyde1588
Acetophenoneα-Bromoacetophenone2094
Note: This data is representative of similar tribromide reagents and illustrates the expected efficiency.

Conclusion

1-Butylpyridinium bromide is a valuable and versatile ionic liquid for green chemistry applications. Its utility as a recyclable catalyst in multi-component reactions and as an efficient phase-transfer catalyst provides environmentally friendly alternatives to conventional synthetic methods. Furthermore, its role as a precursor to a recyclable brominating agent enhances its green credentials. The protocols and data presented herein offer a starting point for researchers to explore and optimize the use of 1-butylpyridinium bromide in developing sustainable chemical processes.

References

Experimental Guide to 1-Butylpyridinium Bromide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-butylpyridinium bromide. As a versatile ionic liquid, its unique properties offer significant advantages in a multitude of scientific disciplines. This guide moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its practical application, ensuring both scientific integrity and successful experimental outcomes.

Introduction to 1-Butylpyridinium Bromide: A Versatile Ionic Liquid

1-Butylpyridinium bromide, with the chemical formula C9H14BrN, is a quaternary ammonium salt that exists as a white to off-white crystalline solid at room temperature.[1] It belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[2] This characteristic imparts a unique set of properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3] These attributes make it an attractive and environmentally benign alternative to traditional volatile organic solvents in various chemical processes.[3][4]

Its structure consists of a pyridinium cation, where a butyl group is attached to the nitrogen atom of the pyridine ring, and a bromide anion.[1] This composition allows for tunable properties by modifying the cation or anion, making it a versatile tool in the hands of a chemist.[2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 1-butylpyridinium bromide is paramount for its effective and safe use in any experimental setup.

Table 1: Key Physicochemical Properties of 1-Butylpyridinium Bromide

PropertyValueSource(s)
Molecular Formula C9H14BrN[3][5][6]
Molecular Weight 216.12 g/mol [3][5][6]
Appearance White to off-white crystalline powder or crystals[1][3][7]
Melting Point 98-108 °C[3][7][8]
Water Solubility Soluble[1][7][9]
CAS Number 874-80-6[1][3][5]

Storage and Handling:

1-Butylpyridinium bromide is hygroscopic, meaning it readily absorbs moisture from the air.[1][9] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7][10][11] For long-term storage, an inert atmosphere is recommended.[8]

Safety Precautions:

As with any chemical, proper safety protocols must be followed. 1-Butylpyridinium bromide is harmful if swallowed and can cause serious eye damage.[5][7][12] It may also cause skin and respiratory irritation.[1][10][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[7][10][12] Work should be conducted in a well-ventilated area or a fume hood.[7][10]

Core Applications and Experimental Insights

The unique properties of 1-butylpyridinium bromide have led to its application in diverse fields of research and development.

Electrochemistry

In the realm of electrochemistry, 1-butylpyridinium bromide serves as a highly effective electrolyte in batteries and supercapacitors.[3][9][13] Its ionic nature, high ionic conductivity, and wide electrochemical window contribute to the development of more efficient and stable energy storage devices.[3][13]

Causality: The mobility of the butylpyridinium cations and bromide anions under an applied potential facilitates charge transport, a fundamental requirement for an electrolyte. Its low volatility and thermal stability enhance the safety and operational lifetime of electrochemical cells compared to traditional organic solvent-based electrolytes.

Organic Synthesis

1-butylpyridinium bromide is a versatile tool in organic synthesis, acting as both a solvent and a phase-transfer catalyst.[1][3] Its ability to dissolve a wide range of reactants, including both polar and nonpolar molecules, can lead to increased reaction rates and yields.[3]

As a phase-transfer catalyst, it facilitates the reaction between reactants present in different immiscible phases (e.g., aqueous and organic). The butylpyridinium cation can transport an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs.

It has also been utilized as a reagent and solvent in bromination reactions of anilines and phenols.[14]

Material Science and Nanotechnology

In material science, 1-butylpyridinium bromide is used in the formulation of advanced materials with unique properties.[3] Its use as a solvent in the processing of polymers and the synthesis of nanomaterials is a growing area of interest.[3][13] Its ability to control the size and morphology of nanoparticles makes it a valuable tool in nanotechnology.

Biotechnology

The application of 1-butylpyridinium bromide extends to biotechnology, where it is employed in the extraction and purification of biomolecules such as proteins and enzymes.[3] Its unique solvation properties can lead to more efficient separation processes compared to traditional methods.

Detailed Experimental Protocol: Synthesis of 1-Butylpyridinium Bromide

This protocol details the laboratory-scale synthesis of 1-butylpyridinium bromide via the quaternization of pyridine with 1-bromobutane.[1][9] This method is straightforward and can be performed in a standard laboratory setting.

Materials and Equipment:

  • Pyridine (reagent grade, freshly distilled)

  • 1-Bromobutane (reagent grade)

  • Acetonitrile or Ethanol (anhydrous)

  • Ethyl acetate (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an equimolar amount of freshly distilled pyridine and 1-bromobutane.

  • Solvent Addition: Add a suitable amount of an aprotic solvent such as anhydrous acetonitrile or ethanol to the flask. The solvent helps to control the reaction temperature and facilitate mixing.[1]

  • Reaction: Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the quaternary ammonium salt is typically observed as a solid precipitate.[15]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be isolated by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with ethyl acetate to remove any unreacted starting materials and solvent.[15]

  • Drying: Dry the purified 1-butylpyridinium bromide under reduced pressure, for instance, using a rotary evaporator, to remove any residual volatile organic compounds.[15] The final product should be a white to off-white solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Pyridine & 1-Bromobutane (Equimolar) solvent 2. Add Anhydrous Solvent (e.g., Acetonitrile) reactants->solvent In Round-Bottom Flask reflux 3. Heat under Reflux with Stirring solvent->reflux cool 4. Cool to Room Temp. reflux->cool filter 5. Isolate by Filtration cool->filter wash 6. Wash with Ethyl Acetate filter->wash dry 7. Dry under Vacuum wash->dry product Final Product: 1-Butylpyridinium Bromide dry->product

Caption: Workflow for the synthesis of 1-butylpyridinium bromide.

Protocol for Application: Phase-Transfer Catalysis

This protocol provides a general framework for utilizing 1-butylpyridinium bromide as a phase-transfer catalyst in a nucleophilic substitution reaction.

Model Reaction: Reaction of an aqueous solution of sodium cyanide with an organic solution of an alkyl halide.

Materials and Equipment:

  • Alkyl halide (e.g., 1-chlorooctane)

  • Sodium cyanide (NaCN)

  • 1-Butylpyridinium bromide

  • Organic solvent (e.g., toluene)

  • Deionized water

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Thermostat for temperature control

  • Gas chromatograph (GC) or other analytical instrument for reaction monitoring

Step-by-Step Procedure:

  • Prepare Solutions: Prepare an aqueous solution of sodium cyanide and an organic solution of the alkyl halide in toluene.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, add the organic solution of the alkyl halide.

  • Add Catalyst: Add a catalytic amount (e.g., 1-5 mol%) of 1-butylpyridinium bromide to the organic phase.

  • Add Aqueous Phase: Add the aqueous solution of sodium cyanide to the reaction vessel.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by GC.

  • Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with deionized water to remove any remaining catalyst and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4) and remove the solvent under reduced pressure to obtain the product.

Diagram of the Phase-Transfer Catalysis Mechanism:

PTC_Mechanism cluster_phases Biphasic System Aqueous Phase { Aqueous Phase | Na⁺ CN⁻} catalyst_aq Q⁺Br⁻ (1-Butylpyridinium bromide) Aqueous Phase:head->catalyst_aq Catalyst in Aqueous Phase Organic Phase { Organic Phase | R-X} product R-CN + Q⁺X⁻ Organic Phase:head->product Reaction in Organic Phase catalyst_org Q⁺CN⁻ catalyst_aq->catalyst_org Anion Exchange at Interface catalyst_org->Organic Phase:head Transport of Nucleophile product->catalyst_aq Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis using 1-butylpyridinium bromide.

Conclusion

1-Butylpyridinium bromide is a highly versatile and valuable ionic liquid with a broad spectrum of applications in modern chemical research and industry. Its unique combination of properties, including low volatility, high thermal stability, and excellent solvation capabilities, makes it a superior alternative to conventional organic solvents in many instances. By understanding its fundamental properties and following well-defined experimental protocols, researchers can effectively harness the potential of this remarkable compound to drive innovation in fields ranging from energy storage to drug development.

References

  • PubChem. (n.d.). 1-Butylpyridinium bromide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). N-Butyl Pyridinium Bromide: An Overview of its Properties, Applications, and Production. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient, Rapid, and Regioselective Bromination of Anilines and Phenols with 1-Butyl-3-methylpyridinium Tribromide as a New Reagent/Solvent under Mild Conditions.. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of N-Butylpyridinium Bromide in Advanced Materials. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

  • Henan Allgreen Chemical Co., Ltd. (n.d.). 1-butylpyridinium Bromide [bpy]br Cas No.874-80-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 1-butylpyridinium bromide, an ionic liquid with diverse applications in organic synthesis, electrochemistry, and as a phase-transfer catalyst.[1] The synthesis is based on the quaternization of pyridine with 1-bromobutane.

Chemical Reaction Pathway

The synthesis of 1-butylpyridinium bromide is a straightforward SN2 reaction involving the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon of 1-bromobutane.

G Pyridine Pyridine plus1 + Pyridine->plus1 Bromobutane 1-Bromobutane plus1->Bromobutane arrow Δ Bromobutane->arrow Product 1-Butylpyridinium Bromide arrow->Product

Caption: Reaction scheme for the synthesis of 1-butylpyridinium bromide.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of 1-butylpyridinium bromide.

ParameterValueReference/Notes
Reactants
Pyridine1.0 molar equivalentReagent grade, distilled before use for high purity.
1-Bromobutane1.0 - 1.2 molar equivalentsA slight excess may be used to ensure full conversion.
Reaction Conditions
SolventSolvent-free or Acetonitrile/TolueneSolvent-free is preferred for a greener process.
Temperature60-80 °CControlled heating is crucial for reaction kinetics.
Reaction Time24 - 72 hoursMonitored by TLC or HPLC until completion.
Purification
Washing SolventEthyl Acetate or Diethyl EtherTo remove unreacted starting materials.
Recrystallization SolventIsopropanol/Ethyl Acetate mixture or AcetoneFor obtaining high-purity crystalline product.
Product Characterization
AppearanceWhite to off-white crystalline solid[1]
Melting Point104-107 °C[2]
Purity (by HPLC)≥99%[1]
Expected Yield85-95%Dependent on reaction scale and purification method.

Experimental Protocols

This section provides a detailed methodology for the large-scale synthesis of 1-butylpyridinium bromide.

Materials and Equipment
  • Pyridine (reagent grade, distilled)

  • 1-Bromobutane (reagent grade)

  • Ethyl acetate (anhydrous)

  • Isopropanol (reagent grade)

  • Acetone (reagent grade)

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum oven

  • Rotary evaporator

Synthesis Procedure (Solvent-Free)
  • Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add freshly distilled pyridine (1.0 mol).

  • Addition of Alkylating Agent: Slowly add 1-bromobutane (1.05 mol, 5% excess) to the pyridine through the dropping funnel over 30-60 minutes while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature and continue stirring for 48-72 hours. The reaction mixture will gradually solidify.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting materials are no longer detectable.

Work-up and Purification
  • Initial Washing: After the reaction is complete, cool the solid product to room temperature. Break up the solid mass and wash it thoroughly with anhydrous ethyl acetate (3 x 200 mL) to remove any unreacted starting materials and non-polar impurities.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Recrystallization: For obtaining a high-purity product, recrystallize the crude 1-butylpyridinium bromide from a suitable solvent system. A mixture of isopropanol and ethyl acetate or acetone can be effective.

    • Dissolve the crude product in a minimum amount of hot isopropanol.

    • Slowly add ethyl acetate until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration and wash them with cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum at 50-60 °C for 12-24 hours to remove any residual solvent.

  • Characterization: The final product should be a white to off-white crystalline solid.[1] The purity can be confirmed by HPLC analysis (≥99%)[1], and the structure can be verified by 1H NMR and 13C NMR spectroscopy. The melting point should be in the range of 104-107 °C.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 1-butylpyridinium bromide.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Pyridine + 1-Bromobutane Reaction Heating (70-80 °C) 48-72 hours Reactants->Reaction Washing Wash with Ethyl Acetate Reaction->Washing Filtration1 Vacuum Filtration Washing->Filtration1 Recrystallization Recrystallize from Isopropanol/Ethyl Acetate Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying Analysis HPLC, NMR, Melting Point Drying->Analysis Final_Product Pure 1-Butylpyridinium Bromide Analysis->Final_Product

Caption: Workflow for the synthesis of 1-butylpyridinium bromide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-butylpyridinium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized 1-butylpyridinium bromide?

A1: Common impurities can include unreacted starting materials such as pyridine and 1-bromobutane, residual organic solvents used in the synthesis (e.g., acetonitrile, ethanol, or toluene), and water due to the hygroscopic nature of the ionic liquid.[1][2][3] Degradation can also lead to the formation of colored impurities.

Q2: My 1-butylpyridinium bromide is a yellow or brownish color. How can I decolorize it?

A2: A yellowish or brownish tint usually indicates the presence of organic impurities. Treatment with activated carbon is an effective method for decolorization.

Q3: The purified 1-butylpyridinium bromide is still not solidifying or is a viscous liquid. What could be the reason?

A3: 1-Butylpyridinium bromide is highly hygroscopic and readily absorbs atmospheric moisture.[1][3] The presence of water can significantly lower the melting point and cause it to exist as a viscous liquid. Thorough drying under high vacuum is crucial to obtain a crystalline solid.

Q4: Which solvents are suitable for the purification of 1-butylpyridinium bromide?

A4: For recrystallization, acetone and acetonitrile have been reported to be effective.[4] For purification by solvent extraction (washing), less polar solvents in which 1-butylpyridinium bromide is insoluble, such as diethyl ether or ethyl acetate, are commonly used to remove non-polar impurities.[5]

Q5: How can I confirm the purity of my 1-butylpyridinium bromide sample?

A5: The purity of 1-butylpyridinium bromide can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] A product with a purity of ≥99.0% is commercially available.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-butylpyridinium bromide.

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Excessive solvent used for recrystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath.
The compound is too soluble in the chosen solvent at low temperatures. Select a different recrystallization solvent or a solvent system where the compound has lower solubility at colder temperatures.
Incomplete precipitation. Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Problem 2: Oily Product Obtained After Purification
Possible Cause Solution
Presence of residual solvent. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all traces of solvent.
Absorption of atmospheric moisture. 1-Butylpyridinium bromide is hygroscopic.[8] Handle the purified product in a dry atmosphere (e.g., in a glovebox or under an inert gas) and store it in a tightly sealed container, preferably in a desiccator.
Presence of impurities that form a eutectic mixture. The presence of certain impurities can lower the melting point of the final product. Consider an additional purification step, such as washing with a non-polar solvent or treatment with activated carbon.
Problem 3: Activated Carbon is Difficult to Remove After Decolorization
Possible Cause Solution
High viscosity of the ionic liquid. Dilute the ionic liquid with a suitable solvent (e.g., methanol or acetonitrile) to reduce its viscosity, which will facilitate the filtration or centrifugation of the activated carbon. The solvent can then be removed under vacuum.
Fine particles of activated carbon passing through the filter. Use a fine-pored filter paper or a membrane filter to ensure complete removal of the activated carbon particles.

Purity Data Summary

The following table summarizes the expected purity levels of 1-butylpyridinium bromide after various purification methods, based on commercially available data.

Purification MethodExpected PurityKey Impurities to Monitor
Recrystallization >99.0%Residual solvents, water
Solvent Extraction & Drying ≥98% (HPLC)[2]Starting materials, water
Commercial Product ≥99.0%Water (≤0.2%)[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of 1-butylpyridinium bromide using acetone as the recrystallization solvent.

  • Dissolution: In a fume hood, place the crude 1-butylpyridinium bromide in an Erlenmeyer flask. Add a minimal amount of hot acetone while stirring and gently heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for 10-15 minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of acetone and water. Store the final product in a desiccator.

Protocol 2: Purification by Solvent Extraction (Washing)

This method is suitable for removing non-polar impurities from the ionic liquid.

  • Dissolution: Dissolve the crude 1-butylpyridinium bromide in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or acetonitrile).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a non-polar solvent such as diethyl ether or ethyl acetate.

  • Washing: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The ionic liquid will remain in the more polar layer, while non-polar impurities will partition into the non-polar layer.

  • Separation: Drain the lower (ionic liquid) layer. Repeat the washing of the ionic liquid layer with fresh non-polar solvent two more times.

  • Solvent Removal: Remove the polar solvent from the purified ionic liquid layer using a rotary evaporator.

  • Drying: Dry the resulting product under high vacuum to remove any residual solvents and water.

Protocol 3: Activated Carbon Treatment for Decolorization

This protocol is for removing colored impurities from 1-butylpyridinium bromide.

  • Dissolution: Dissolve the colored 1-butylpyridinium bromide in a suitable solvent like methanol or acetonitrile to reduce its viscosity.

  • Adsorption: Add activated carbon (approximately 1-2% w/w of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Remove the activated carbon by filtration through a pad of celite or a fine filter paper.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Drying: Dry the decolorized ionic liquid under high vacuum.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_final Final Product Crude Crude 1-Butylpyridinium Bromide Recrystallization Recrystallization Crude->Recrystallization SolventExtraction Solvent Extraction Crude->SolventExtraction ActivatedCarbon Activated Carbon Treatment Crude->ActivatedCarbon Drying Drying under High Vacuum Recrystallization->Drying SolventExtraction->Drying ActivatedCarbon->Drying PureProduct Pure 1-Butylpyridinium Bromide Drying->PureProduct

Caption: General workflow for the purification of 1-butylpyridinium bromide.

TroubleshootingLogic Start Purification Issue Color Product is Colored Start->Color Yield Low Yield Start->Yield Form Product is Oily/Liquid Start->Form ActivatedCarbon Use Activated Carbon Treatment Color->ActivatedCarbon Yes CheckSolvent Optimize Solvent Volume & Cooling Rate Yield->CheckSolvent Yes CheckDrying Thorough Drying under Vacuum Form->CheckDrying Yes CheckPurity Further Purification (e.g., Washing) Form->CheckPurity If still oily

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Purification of 1-Butylpyridinium Bromide ([C4Py]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Butylpyridinium bromide ([C4Py]Br) is a versatile ionic liquid with significant applications in organic synthesis, electrochemistry, and materials science.[1][2] However, its inherent hygroscopic nature and the potential for residual starting materials and colored byproducts from its synthesis can compromise experimental integrity and reproducibility.[1][3][4][5] This guide provides a comprehensive, experience-driven framework for troubleshooting the purification of [C4Py]Br, ensuring the use of a high-purity material for your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 1-butylpyridinium bromide?

A1: The primary impurities in crude [C4Py]Br generally originate from its synthesis, which involves the quaternization of pyridine with 1-bromobutane.[1] These impurities commonly include:

  • Unreacted Starting Materials: Residual pyridine and 1-bromobutane are frequent contaminants.

  • Water: Due to its hygroscopic character, [C4Py]Br readily absorbs moisture from the atmosphere.[1][3][4][6][7]

  • Colored Byproducts: The presence of colored species, often resulting from side reactions or minor degradation, can impart a yellow to brownish hue to the product.[8]

  • Solvent Residues: If the synthesis is conducted in a solvent such as acetonitrile or toluene, traces may persist in the crude product.[1]

Q2: Why is my synthesized 1-butylpyridinium bromide a viscous, colored oil instead of a white crystalline solid?

A2: The observation of a viscous, colored oil is a common issue and is typically due to the presence of unreacted starting materials and absorbed water.[1] These impurities can depress the melting point of the ionic liquid and contribute to its discoloration. A systematic purification approach involving extraction and recrystallization is necessary to obtain the desired white crystalline solid.

Troubleshooting Guide: A Step-by-Step Approach to [C4Py]Br Purification

This section addresses common challenges encountered during the purification of 1-butylpyridinium bromide and provides detailed, validated protocols to resolve them.

Issue 1: Removing Unreacted Starting Materials and Water
  • Underlying Cause: The synthesis of [C4Py]Br often does not proceed to 100% completion, leaving unreacted pyridine and 1-bromobutane. The hygroscopic nature of the product leads to water absorption.[3][4][6]

  • Effective Solution: A combination of liquid-liquid extraction and recrystallization is a robust method to eliminate both non-polar and water-soluble impurities.

    Detailed Experimental Protocol:

    • Initial Wash: Begin by washing the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove the bulk of the unreacted 1-bromobutane and other non-polar impurities.

    • Drying: The washed product should then be dried under high vacuum to remove residual organic solvent and water. For more rigorous drying, Karl Fischer titration can be used to quantify the water content.[6][7][9]

    • Recrystallization: This is a critical step for achieving high purity.

      • A commonly used and effective solvent system for the recrystallization of [C4Py]Br is a mixture of acetonitrile and ethyl acetate.[10] Other potential solvent systems include ethanol/water mixtures.[11]

      • Dissolve the dried ionic liquid in a minimal amount of the hot solvent mixture.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

      • The resulting white crystals should be collected by vacuum filtration and washed with a small amount of cold ethyl acetate or diethyl ether.

      • Finally, dry the purified crystals under high vacuum for an extended period to ensure the complete removal of any residual solvents.

    Scientific Rationale: The initial wash with a non-polar solvent selectively removes the non-polar starting material, 1-bromobutane. Recrystallization then separates the [C4Py]Br from the remaining impurities based on differences in solubility at varying temperatures.[12]

Issue 2: Persistent Coloration (Yellow or Brown) After Initial Purification
  • Underlying Cause: A persistent yellow or brown color after initial purification steps suggests the presence of chromophoric impurities that are not effectively removed by recrystallization alone.[8]

  • Effective Solution: Treatment with activated carbon is a highly effective method for adsorbing colored impurities.[13]

    Detailed Experimental Protocol:

    • Dissolution: Dissolve the recrystallized [C4Py]Br in a suitable solvent, such as acetonitrile or ethanol.

    • Activated Carbon Addition: Add a small quantity of activated carbon (approximately 1-2% by weight relative to the ionic liquid) to the solution.[14]

    • Stirring: Stir the mixture at room temperature for 1-2 hours. Gentle heating may enhance the decolorization process.

    • Filtration: Remove the activated carbon by filtering the solution through a pad of Celite® or a fine porosity filter paper.[8]

    • Solvent Removal and Drying: Remove the solvent using a rotary evaporator and dry the resulting white solid under high vacuum.

    Scientific Rationale: Activated carbon possesses a high surface area and a porous structure, which allows it to effectively adsorb large organic molecules, including those that cause coloration.[13]

Issue 3: Verification of Purity and Water Content
  • Underlying Cause: A visual assessment of the purified product is insufficient to confirm its purity. Quantitative analytical methods are essential to ensure the material meets the required standards for your application.

  • Effective Solution: Employ a suite of analytical techniques to thoroughly characterize the purified 1-butylpyridinium bromide.

    Recommended Analytical Methods for Purity Confirmation:

Analytical TechniquePurposeExpected Outcome for Pure [C4Py]Br
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify any residual proton-containing impurities.The spectra should exhibit the characteristic signals for the 1-butylpyridinium cation with the correct integration values. The absence of peaks corresponding to pyridine and 1-bromobutane should be confirmed.
Mass Spectrometry (MS) To verify the mass of the 1-butylpyridinium cation.A prominent peak corresponding to the molecular weight of the [C4Py]⁺ cation should be observed.
Ion Chromatography To detect and quantify halide and other anionic impurities.[15]The chromatogram should show a single major peak for the bromide anion, with any other halide impurities below the detection limit.
Karl Fischer Titration To accurately determine the water content.[6][7][9]For applications requiring anhydrous conditions, the water content should be minimized, ideally to below 100 ppm.

Visual Representation of the Purification Strategy

The following diagram outlines the logical workflow for the purification and quality control of 1-butylpyridinium bromide.

PurificationWorkflow start_node Crude [C4Py]Br (Viscous, Colored Oil) process_node Liquid-Liquid Extraction & Recrystallization start_node->process_node Initial Purification decision_node Is the product colorless? process_node->decision_node Visual Inspection end_node Pure, Dry [C4Py]Br (White Crystalline Solid) decision_node->end_node Yes carbon_treatment Activated Carbon Treatment decision_node->carbon_treatment No analysis_node Purity Verification: - NMR Spectroscopy - Mass Spectrometry - Ion Chromatography - Karl Fischer Titration end_node->analysis_node Quality Control final_recrystallization Recrystallization carbon_treatment->final_recrystallization Final Purification final_recrystallization->end_node

Caption: A workflow diagram illustrating the purification and analysis of 1-butylpyridinium bromide.

References

stability and degradation of 1-butylpyridinium bromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-butylpyridinium bromide in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 1-butylpyridinium bromide, offering potential causes and solutions.

Issue Potential Cause Recommended Action
Inconsistent reaction rates or yields Presence of impurities: Water is a common impurity due to the hygroscopic nature of the salt.[1] Unreacted starting materials (pyridine, 1-bromobutane) may also be present.[2][3]Dry the ionic liquid under vacuum before use. Consider purification by recrystallization. Use high-purity grade 1-butylpyridinium bromide for sensitive applications.
Degradation of the ionic liquid: Exposure to strong bases, high temperatures, or prolonged exposure to light can cause degradation.Store in a cool, dry, dark place under an inert atmosphere. Avoid contact with strong oxidizing agents and strong bases.[1]
Discoloration of the ionic liquid (yellowing/browning) Thermal degradation: Heating the ionic liquid above its decomposition temperature will cause it to break down.Refer to the thermal stability data to ensure you are working within a safe temperature range. Use the minimum effective temperature for your reaction.
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions.Protect the ionic liquid from light by using amber vials or wrapping the container in foil.[4]
Poor solubility of reactants or products Incorrect solvent properties: While versatile, 1-butylpyridinium bromide may not be the ideal solvent for all compounds.Screen other ionic liquids or co-solvents to find a more suitable medium for your specific application.
Unexpected side products Reaction with the ionic liquid: The pyridinium cation can potentially participate in certain reactions, especially under harsh conditions.Review the literature for similar reactions to understand potential interferences from the ionic liquid. Consider using a more inert ionic liquid if necessary.
Degradation products interfering with the reaction: Degradation of the ionic liquid can generate reactive species that lead to side reactions.Ensure the purity and stability of the ionic liquid before use. Run a blank reaction with just the ionic liquid under your reaction conditions to check for degradation.

Frequently Asked Questions (FAQs)

Stability and Handling

Q1: What is the general stability of 1-butylpyridinium bromide?

A1: 1-Butylpyridinium bromide is generally stable under normal storage conditions.[5] However, it is hygroscopic, meaning it readily absorbs moisture from the air, and is sensitive to light.[4][6] It is also incompatible with strong oxidizing agents.[1]

Q2: How should I store 1-butylpyridinium bromide?

A2: To maintain its integrity, store 1-butylpyridinium bromide in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: My 1-butylpyridinium bromide has turned yellow. Is it still usable?

A3: A yellow to beige color can be common for this compound; however, a significant change in color, such as turning dark yellow or brown, may indicate degradation.[7] This can be due to exposure to heat, light, or impurities. It is recommended to test the purity of the discolored ionic liquid before use in sensitive applications, as degradation products could interfere with your experiment.

Degradation

Q4: What are the primary degradation pathways for 1-butylpyridinium bromide?

A4: The main degradation pathways include:

  • Thermal Decomposition: At elevated temperatures, it will decompose. Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts through complex rearrangements of the pyridinium ring.[9]

  • Alkaline Hydrolysis: In the presence of strong bases (high pH), the pyridinium ring can be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or the formation of pyridone derivatives.[10][11]

Q5: Is 1-butylpyridinium bromide stable in aqueous solutions?

A5: 1-Butylpyridinium bromide is soluble in water.[8] While it is relatively stable in neutral aqueous solutions, its stability can be compromised at high pH due to alkaline hydrolysis.[10][11] The presence of water as an impurity can also affect its physical properties, such as viscosity.[1]

Experimental Use

Q6: What are common impurities in 1-butylpyridinium bromide and how can they affect my experiment?

A6: Common impurities include water, unreacted pyridine, and unreacted 1-bromobutane from the synthesis process.[2][3] Water can alter the ionic liquid's viscosity and polarity, and may participate in side reactions.[1] Unreacted starting materials can act as nucleophiles or bases, leading to unexpected side products and affecting reaction kinetics.

Q7: Can I use 1-butylpyridinium bromide as a solvent for electrochemistry?

A7: Yes, pyridinium-based ionic liquids are often used as electrolytes in electrochemical applications due to their ionic conductivity and thermal stability.[7] However, the electrochemical stability window should be considered for your specific application.

Quantitative Data

The following tables summarize key quantitative data regarding the stability of 1-butylpyridinium bromide.

Table 1: Thermal Stability Data

ParameterValueExperimental Conditions
Melting Point104-107 °CNot specified
Onset Decomposition Temperature (Tonset)~233-287 °CThermogravimetric Analysis (TGA) in air, data for a series of 1-alkylpyridinium bromides.

Note: The decomposition temperature can be influenced by the heating rate and the atmosphere in TGA experiments.[12][13]

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₄BrN[14]
Molecular Weight216.12 g/mol [14]
AppearanceWhite to beige crystalline powder or crystals[15]
Water SolubilitySoluble[8]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of 1-butylpyridinium bromide.

Objective: To determine the onset decomposition temperature (Tonset) of 1-butylpyridinium bromide.

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Aluminum or platinum pans

  • 1-Butylpyridinium bromide sample (2-10 mg)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Tare an empty TGA pan.

  • Place a small amount (2-10 mg) of the 1-butylpyridinium bromide sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset), which is typically calculated as the intersection of the tangent of the baseline before decomposition and the tangent of the steepest mass loss curve.[8]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_characterization Post-Stress Characterization Sample 1-Butylpyridinium Bromide Purity Purity Check (e.g., NMR, HPLC) Sample->Purity Drying Drying (Vacuum Oven) Purity->Drying TGA Thermal Stability (TGA) Drying->TGA Hydrolytic Hydrolytic Stability (pH variation) Drying->Hydrolytic Photo Photostability (UV/Vis exposure) Drying->Photo Analysis Analysis of Degradants (LC-MS, NMR) TGA->Analysis Identify thermal degradants Hydrolytic->Analysis Identify hydrolytic degradants Photo->Analysis Identify photo degradants

Experimental workflow for stability testing.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckPurity Check Purity of Ionic Liquid (Water, Starting Materials) Start->CheckPurity CheckConditions Review Experimental Conditions (Temp, Light, Atmosphere) Start->CheckConditions Impure Impurity Detected? CheckPurity->Impure Harsh Harsh Conditions? CheckConditions->Harsh Purify Purify Ionic Liquid (Dry, Recrystallize) Impure->Purify Yes Rerun Rerun Experiment Impure->Rerun No Modify Modify Conditions (Lower Temp, Protect from Light) Harsh->Modify Yes Harsh->Rerun No Purify->Rerun Modify->Rerun Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photochemical Degradation cluster_alkaline Alkaline Hydrolysis IL 1-Butylpyridinium Bromide Thermal_Products Pyridine, Butene, HBr, etc. IL->Thermal_Products High Temperature Photo_Intermediates Dewar Pyridinium, Azabicyclo Intermediates IL->Photo_Intermediates UV/Vis Light Alkaline_Products Pyridones, Ring-Opened Products IL->Alkaline_Products High pH (OH-) Photo_Products Substituted Bicyclic Compounds Photo_Intermediates->Photo_Products

References

Technical Support Center: 1-Butylpyridinium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the yield of 1-butylpyridinium bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1-butylpyridinium bromide?

A1: The synthesis of 1-butylpyridinium bromide is typically achieved through a quaternization reaction, specifically the Menshutkin reaction. This involves the alkylation of pyridine with 1-bromobutane. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromobutane, forming a new carbon-nitrogen bond and resulting in the desired quaternary pyridinium salt.[1]

Q2: What are the common solvents used for this synthesis?

A2: Aprotic solvents are generally preferred for the synthesis of 1-butylpyridinium bromide. Acetonitrile and ethanol are commonly used solvents for this reaction.[1] The choice of solvent can influence the reaction rate.

Q3: Is a catalyst required for this reaction?

A3: No, a catalyst is typically not required for the synthesis of 1-butylpyridinium bromide via the alkylation of pyridine with 1-bromobutane.[1]

Q4: What are the typical physical properties of 1-butylpyridinium bromide?

A4: At room temperature, 1-butylpyridinium bromide is a white to off-white crystalline solid or a viscous liquid, depending on its purity.[1] It may have a faint odor characteristic of pyridine derivatives.[1]

Troubleshooting Guide: Low Synthesis Yield

Low yield is a common issue in the synthesis of 1-butylpyridinium bromide. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields.

Problem 1: Incomplete Reaction

Symptoms:

  • Significant amount of unreacted pyridine or 1-bromobutane detected in the crude product (e.g., by TLC or NMR analysis).

  • The reaction appears to stall before the complete consumption of starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time until the starting materials are consumed.
Low Reaction Temperature Increase the reaction temperature. The Menshutkin reaction is generally favored by higher temperatures. However, be cautious of potential side reactions at excessively high temperatures.
Inadequate Mixing Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture of reactants.
Poor Quality of Reagents Use high-purity, dry pyridine and 1-bromobutane. The presence of water or other impurities can interfere with the reaction.
Problem 2: Formation of Side Products and Impurities

Symptoms:

  • Presence of unexpected spots on a TLC plate of the crude product.

  • Complex NMR spectrum of the crude product with unidentifiable peaks.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polyalkylation While less common with mono-alkylation of pyridine, ensure the stoichiometry of the reactants is carefully controlled. Using a slight excess of pyridine can help minimize the formation of byproducts from reactions with impurities in the 1-bromobutane.
Elimination Reactions Although primary alkyl halides like 1-bromobutane are less prone to elimination, excessively high reaction temperatures could potentially lead to the formation of butene. Maintain a controlled and optimized reaction temperature.
Impure Starting Materials Purify the pyridine and 1-bromobutane before use. For example, pyridine can be dried over potassium hydroxide (KOH) and distilled.
Problem 3: Product Loss During Work-up and Purification

Symptoms:

  • A clean reaction profile (by TLC or NMR) but a low isolated yield.

  • The product appears to be lost during extraction or crystallization steps.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product Solubility in Wash Solvents 1-Butylpyridinium bromide is soluble in water.[1] During aqueous work-up, minimize the volume of water used or perform back-extraction of the aqueous layer with a suitable organic solvent to recover any dissolved product.
Inefficient Precipitation/Crystallization If purifying by precipitation or crystallization, ensure the choice of anti-solvent is appropriate and that the solution is sufficiently cooled to induce maximum product precipitation.
Adsorption on Filtration Media During filtration, the product may adhere to the filter paper or other filtration media. Wash the filter cake thoroughly with a small amount of cold, appropriate solvent to recover any adsorbed product.
Decomposition on Silica Gel If using column chromatography for purification, be aware that pyridinium salts can sometimes interact strongly with silica gel, leading to poor recovery. Consider using a different stationary phase or deactivating the silica gel with a small amount of a suitable amine before use.

Data Presentation: Impact of Reaction Parameters on Yield (Continuous Flow Synthesis)

The following table summarizes the relationship between reaction temperature, residence time, and pyridine mole fraction on the yield of 1-butylpyridinium bromide in a continuous flow synthesis system. While these results are from a flow chemistry setup, they provide valuable insights into the reaction kinetics that can be applied to optimize batch reactions.

Temperature (°C)Residence Time (min)Pyridine Mole FractionYield (%)
138210.6685.86
160--~97
170--~97 (with signs of decomposition)

Data adapted from a study on the continuous flow synthesis of 1-butylpyridinium bromide.

Experimental Protocols

Key Experiment: Batch Synthesis of 1-Butylpyridinium Bromide

This protocol provides a general method for the batch synthesis of 1-butylpyridinium bromide.

Materials:

  • Pyridine

  • 1-Bromobutane

  • Acetonitrile (or another suitable aprotic solvent)

  • Diethyl ether (or another suitable anti-solvent for precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 equivalent) and acetonitrile.

  • With stirring, add 1-bromobutane (1.0-1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC or another suitable analytical method.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product can be precipitated by the addition of an anti-solvent, such as diethyl ether.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of the anti-solvent.

  • Dry the product under vacuum to remove any residual solvent.

Visualizations

Caption: General reaction scheme for the synthesis of 1-butylpyridinium bromide.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of 1-Butylpyridinium Bromide check_reaction Analyze Crude Product (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_reaction Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Reagent Quality incomplete_reaction->optimize_reaction Yes side_products->optimize_reaction Yes check_workup Clean Reaction Profile? side_products->check_workup No end Improved Yield optimize_reaction->end optimize_purification Optimize Purification: - Minimize Aqueous Wash - Choose Appropriate Anti-solvent - Check for Adsorption optimize_purification->end check_workup->optimize_purification No check_workup->end Yes

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Optimizing 1-Butylpyridinium Bromide Electrolyte Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-butylpyridinium bromide ([C4Py][Br]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the ionic conductivity of your electrolyte systems. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered when working with 1-butylpyridinium bromide electrolytes.

Issue Potential Cause(s) Recommended Action(s)
Low Ionic Conductivity 1. High Viscosity2. Presence of Impurities3. Sub-optimal Temperature4. Low Ion Mobility1. See "Methods to Reduce Viscosity" below.2. Implement rigorous purification and drying protocols.3. Increase the operating temperature.4. Consider the use of co-solvents or other ionic liquids.
Inconsistent Conductivity Readings 1. Temperature Fluctuations2. Impurity Contamination3. Electrode Fouling1. Ensure precise temperature control of your measurement cell.2. Handle and store the electrolyte under inert and dry conditions.3. Clean and polish electrodes between measurements.
Electrolyte Solidification 1. Operating Below Melting Point1. Increase the temperature of the electrochemical cell above the melting point of the electrolyte mixture. The melting point of pure 1-butylpyridinium bromide is around 104-107°C[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the conductivity of 1-butylpyridinium bromide electrolytes?

The ionic conductivity of 1-butylpyridinium bromide, like other ionic liquids, is fundamentally governed by the mobility of the 1-butylpyridinium cation and the bromide anion. Several interconnected factors influence this mobility:

  • Viscosity: This is often the most significant factor. Higher viscosity impedes ion movement, leading to lower conductivity. The relationship between viscosity and conductivity is generally inverse.[2][3][4]

  • Temperature: Increasing the temperature decreases the viscosity of the ionic liquid and increases the kinetic energy of the ions, both of which contribute to higher ionic conductivity.[3][4][5][6]

  • Purity: The presence of impurities, particularly water, can significantly affect conductivity. While small amounts of water can sometimes decrease viscosity and initially increase conductivity, higher concentrations can disrupt the ionic network and lead to a decrease. Other ionic or non-ionic impurities can also interfere with ion transport.

  • Ion Structure: The size and shape of the cation and anion play a crucial role. For pyridinium-based ionic liquids, modifications to the alkyl chain on the pyridine ring can influence properties like viscosity and melting point.[7]

Q2: How can I improve the conductivity of my 1-butylpyridinium bromide electrolyte?

Several strategies can be employed to enhance the conductivity of your electrolyte:

  • Addition of a Molecular Solvent: Diluting the ionic liquid with a low-viscosity organic solvent can significantly reduce the overall viscosity and enhance ion mobility.[8][9][10] However, this also reduces the concentration of charge carriers, so there is typically an optimal solvent concentration that yields maximum conductivity.[8]

  • Mixing with Another Ionic Liquid: Creating a binary mixture with a second, less viscous ionic liquid can be an effective approach to reduce viscosity and improve conductivity.[9]

  • Temperature Control: As mentioned, increasing the temperature is a straightforward method to boost conductivity.[3][4][5][6] The relationship between temperature and conductivity can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[6]

  • Rigorous Purification: Ensuring the high purity of your 1-butylpyridinium bromide is critical. This includes removing residual reactants from synthesis and minimizing water content through drying under vacuum.[4][5]

Q3: What are the key safety precautions when handling 1-butylpyridinium bromide?

1-Butylpyridinium bromide is classified as harmful if swallowed and can cause serious eye damage.[1][11] It is essential to:

  • Handle it in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][11]

  • Avoid the formation of dust and aerosols.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][12]

Experimental Protocols

Protocol 1: Preparation and Purification of 1-Butylpyridinium Bromide

This protocol describes a general method for the synthesis and purification of 1-butylpyridinium bromide.

Materials:

  • Pyridine

  • n-Butyl bromide

  • Anhydrous cyclohexane or other suitable solvent

  • Acetone

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Synthesis:

    • In a round-bottom flask, dissolve pyridine in anhydrous cyclohexane.

    • Slowly add n-butyl bromide to the solution while stirring. An excess of one reactant may be used to drive the reaction to completion.[13]

    • Heat the mixture under reflux for several hours (e.g., 24 hours) at a temperature that maintains a stirrable reaction mass, often above 70°C, to keep the product in a liquid state.[13][14]

    • After the reaction is complete, cool the mixture to room temperature. Two layers will form.[14]

  • Purification:

    • Separate the lower, ionic liquid layer using a separatory funnel.[14]

    • Wash the ionic liquid phase multiple times with a non-polar solvent like hexane to remove unreacted starting materials.

    • The crude product can be further purified by recrystallization. Dissolve the product in a minimal amount of a suitable solvent like acetonitrile and induce crystallization by adding a less polar solvent like acetone or by using seed crystals.[14]

    • Collect the crystals by filtration.

  • Drying:

    • Dry the purified 1-butylpyridinium bromide under high vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove any residual solvent and water.[4][5] The water content should be minimized to ≤0.2%.[11]

Protocol 2: Measuring Ionic Conductivity

This protocol outlines the steps for accurately measuring the ionic conductivity of your 1-butylpyridinium bromide electrolyte.

Equipment:

  • Conductivity meter with a suitable probe

  • Temperature-controlled cell or water bath

  • Inert atmosphere glovebox (recommended for handling)

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., aqueous KCl solutions) as recommended by the instrument manufacturer.[5]

  • Sample Preparation:

    • Handle the purified and dried 1-butylpyridinium bromide electrolyte in an inert atmosphere (e.g., argon-filled glovebox) to prevent moisture absorption.

    • If the electrolyte is solid at room temperature, heat it to the desired measurement temperature until it is completely molten.

  • Measurement:

    • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

    • Allow the temperature of the electrolyte to stabilize at the set point. Precise temperature control is crucial as conductivity is highly temperature-dependent.[5][15]

    • Record the conductivity reading once it has stabilized.

    • It is good practice to repeat the measurement multiple times and average the results for enhanced precision.[15]

Visualizing Key Relationships

The following diagrams illustrate the core principles for improving the conductivity of 1-butylpyridinium bromide electrolytes.

G cluster_0 Factors Influencing Conductivity High Viscosity High Viscosity Low Ion Mobility Low Ion Mobility High Viscosity->Low Ion Mobility Low Temperature Low Temperature Low Temperature->High Viscosity Impurities (e.g., Water) Impurities (e.g., Water) Low Conductivity Low Conductivity Impurities (e.g., Water)->Low Conductivity Low Ion Mobility->Low Conductivity

Caption: Factors leading to low conductivity.

G cluster_1 Strategies for Improving Conductivity Add Molecular Solvent Add Molecular Solvent Reduced Viscosity Reduced Viscosity Add Molecular Solvent->Reduced Viscosity Increase Temperature Increase Temperature Increase Temperature->Reduced Viscosity Increased Ion Mobility Increased Ion Mobility Increase Temperature->Increased Ion Mobility Purification & Drying Purification & Drying High Conductivity High Conductivity Purification & Drying->High Conductivity Mix with another IL Mix with another IL Mix with another IL->Reduced Viscosity Reduced Viscosity->Increased Ion Mobility Increased Ion Mobility->High Conductivity

Caption: Strategies to enhance electrolyte conductivity.

References

Technical Support Center: 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butylpyridinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is 1-butylpyridinium bromide and what are its common applications?

A1: 1-Butylpyridinium bromide (CAS: 874-80-6) is an ionic liquid characterized by its stability and low volatility.[1] It is a white to off-white crystalline solid or viscous liquid at room temperature.[2] Due to its unique properties, it serves as an effective solvent and electrolyte in various applications, including:

  • Electrochemistry: As an electrolyte in batteries and supercapacitors.[1][3]

  • Organic Synthesis: As a phase-transfer catalyst.[1]

  • Material Science: In the formulation of advanced materials with improved thermal stability.[1]

  • Biotechnology: For the extraction and purification of biomolecules.[1]

  • Green Chemistry: To reduce the environmental impact of chemical processes.[1]

Q2: What are the main challenges in recycling 1-butylpyridinium bromide?

A2: The primary challenges in recycling 1-butylpyridinium bromide revolve around removing impurities accumulated during its application, its inherent chemical and physical properties, and ensuring the cost-effectiveness of the recycling process. Key challenges include:

  • Purity and Contamination: The removal of dissolved organic molecules, inorganic salts, and water is crucial as these impurities can significantly affect the performance of the recycled ionic liquid.

  • Thermal Stability and Decomposition: Although relatively stable, prolonged exposure to high temperatures during recycling can lead to decomposition, forming volatile and potentially hazardous byproducts like nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2][4]

  • Hygroscopicity: 1-Butylpyridinium bromide is hygroscopic, meaning it readily absorbs moisture from the air.[2][5] Water content can alter its physical properties (e.g., viscosity and polarity) and may be incompatible with subsequent applications.

  • Toxicity and Environmental Concerns: The ionic liquid and its potential decomposition products may be harmful if swallowed and can cause serious eye damage.[2][6][7] Therefore, proper handling and containment are necessary during the recycling process to minimize environmental release and exposure.

  • Economic Viability: The cost of the recycling process, including energy consumption and the use of additional solvents or reagents, must be lower than the cost of purchasing fresh 1-butylpyridinium bromide to be economically feasible.

Q3: What are the general safety precautions for handling 1-butylpyridinium bromide?

A3: 1-Butylpyridinium bromide is harmful if swallowed and can cause serious eye damage.[2][6][7] It is also irritating to the skin and respiratory system.[2] When handling this compound, the following safety precautions should be taken:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[4][5]

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2][5]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[4][5]

Troubleshooting Guides

Issue 1: The recycled 1-butylpyridinium bromide has poor performance in my reaction.
Possible Cause Troubleshooting Step
Water Contamination Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. Monitor the water content using Karl Fischer titration.
Residual Organic Impurities Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove organic contaminants. Subsequently, remove the residual organic solvent under vacuum.
Inorganic Salt Impurities If the ionic liquid was used in applications involving inorganic salts, these may persist. Recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) can help remove these impurities.
Thermal Decomposition Avoid excessive heating during the recycling process. Use the lowest possible temperature for solvent evaporation and drying. If decomposition is suspected (e.g., discoloration), consider alternative purification methods like activated carbon treatment followed by filtration.
Issue 2: The ionic liquid is discolored after use and recycling.
Possible Cause Troubleshooting Step
Presence of Colored Impurities Treat the ionic liquid with activated carbon. Stir a small amount of activated carbon in the ionic liquid for several hours, then filter through a fine frit or a syringe filter to remove the carbon and adsorbed impurities.
Thermal Degradation As mentioned above, high temperatures can cause decomposition and discoloration. Ensure that the temperature during recycling and in the application does not exceed the thermal stability limit of the ionic liquid.
Reaction with Solutes Some solutes may react with the ionic liquid to form colored byproducts. In this case, a more rigorous purification method, such as column chromatography, may be necessary, although this can be costly.

Experimental Protocols

Synthesis of 1-Butylpyridinium Bromide

This protocol describes a common method for the synthesis of 1-butylpyridinium bromide.

Materials:

  • Pyridine

  • 1-Bromobutane

  • Acetonitrile (or another suitable aprotic solvent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 eq) in acetonitrile.

  • Add 1-bromobutane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, is then washed several times with diethyl ether to remove any unreacted starting materials. Decant the diethyl ether after each wash.

  • Dry the purified 1-butylpyridinium bromide under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.[2]

General Protocol for Recycling 1-Butylpyridinium Bromide

This protocol outlines a general procedure for the purification of used 1-butylpyridinium bromide. The specific steps may need to be optimized based on the nature of the contaminants.

Materials:

  • Used 1-butylpyridinium bromide

  • Hexane (or other non-polar organic solvent)

  • Activated carbon

  • Celatom or filter aid

Procedure:

  • Removal of Organic Impurities:

    • Mix the used ionic liquid with an equal volume of hexane in a separatory funnel.

    • Shake the mixture vigorously and then allow the layers to separate.

    • Drain the lower ionic liquid layer. Repeat the extraction with fresh hexane two more times.

  • Decolorization:

    • Transfer the ionic liquid to a flask and add a small amount of activated carbon (approximately 1-2% by weight).

    • Stir the mixture at room temperature for 2-4 hours.

  • Filtration:

    • Add a small amount of a filter aid like Celatom to the mixture.

    • Filter the mixture through a sintered glass funnel or a pad of Celatom to remove the activated carbon and other suspended solids.

  • Drying:

    • Transfer the purified ionic liquid to a clean, dry flask.

    • Heat the ionic liquid under vacuum (e.g., at 70-80 °C) for several hours to remove any residual water and volatile solvents.

  • Quality Control:

    • Assess the purity of the recycled ionic liquid using techniques such as NMR spectroscopy, mass spectrometry, and Karl Fischer titration to determine water content.

Data Presentation

Table 1: Physical and Chemical Properties of 1-Butylpyridinium Bromide

PropertyValueReference
CAS Number 874-80-6[1][2][6][7]
Molecular Formula C₉H₁₄BrN[1][2][6][7]
Molecular Weight 216.12 g/mol [6][7]
Appearance White to beige crystalline powder or crystals[2][7]
Melting Point 98-108 °C[1][7]
Water Solubility Soluble[2][7]

Visualizations

Recycling_Workflow General Recycling Workflow for 1-Butylpyridinium Bromide Used_IL Used 1-Butylpyridinium Bromide (with impurities) Extraction Liquid-Liquid Extraction (with non-polar solvent) Used_IL->Extraction Decolorization Activated Carbon Treatment Extraction->Decolorization Organic_Waste Organic Waste Stream Extraction->Organic_Waste Separation Filtration Filtration Decolorization->Filtration Drying Vacuum Drying Filtration->Drying Solid_Waste Solid Waste (Carbon, Impurities) Filtration->Solid_Waste Removal Recycled_IL Recycled 1-Butylpyridinium Bromide Drying->Recycled_IL Water_Vapor Water Vapor Drying->Water_Vapor Removal

Caption: General recycling workflow for 1-butylpyridinium bromide.

Troubleshooting_Logic Troubleshooting Logic for Poor Performance of Recycled Ionic Liquid Start Poor Performance of Recycled Ionic Liquid Check_Water Check Water Content (Karl Fischer) Start->Check_Water High_Water High Water Content? Check_Water->High_Water Dry Vacuum Drying High_Water->Dry Yes Check_Purity Check Purity (NMR, etc.) High_Water->Check_Purity No Dry->Check_Purity Impurities Impurities Detected? Check_Purity->Impurities Extract Liquid-Liquid Extraction Impurities->Extract Organic Decolorize Activated Carbon Treatment Impurities->Decolorize Colored End Use Purified Ionic Liquid Impurities->End No Extract->End Decolorize->End

Caption: Troubleshooting logic for poor performance of recycled ionic liquid.

References

avoiding decomposition of 1-butylpyridinium bromide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of 1-butylpyridinium bromide ([C4Py]Br). It is intended for researchers, scientists, and drug development professionals who may encounter challenges with the decomposition of this ionic liquid at elevated temperatures during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of 1-butylpyridinium bromide?

A1: The thermal stability of 1-butylpyridinium bromide is a critical parameter for its use in applications requiring elevated temperatures. Studies have shown that the decomposition temperatures of 1-alkylpyridinium bromides generally fall within the range of 233°C to 287°C.[1] It is important to note that the exact onset of decomposition can be influenced by several factors, including the purity of the sample and the experimental conditions used for thermal analysis.

Q2: What are the primary products of thermal decomposition?

A2: At elevated temperatures, 1-butylpyridinium bromide is known to break down into several hazardous substances. These decomposition products primarily include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[2] The formation of these products signifies the breakdown of both the pyridinium ring and the butyl chain, as well as the liberation of the bromide anion.

Q3: How do impurities, such as water, affect the thermal stability of 1-butylpyridinium bromide?

A3: 1-Butylpyridinium bromide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of water as an impurity can significantly lower the thermal stability of the ionic liquid. It is crucial to handle and store the compound under dry conditions to maintain its integrity.[2] Other impurities can also act as catalysts for decomposition, leading to degradation at temperatures lower than what is observed for the pure substance.

Q4: Can the surrounding atmosphere influence the decomposition process?

A4: Yes, the atmosphere in which 1-butylpyridinium bromide is heated plays a significant role in its thermal stability. Decomposition is generally observed to occur at lower temperatures in the presence of air (an oxidative atmosphere) compared to an inert atmosphere, such as nitrogen or argon. This is because oxygen can facilitate oxidative degradation pathways, leading to a more rapid breakdown of the compound.

Troubleshooting Guide: Avoiding Decomposition

This guide provides systematic steps to identify and mitigate the thermal decomposition of 1-butylpyridinium bromide in your experiments.

Problem: My 1-butylpyridinium bromide sample appears to be decomposing at a lower temperature than expected.

Below is a workflow to help you troubleshoot this issue:

G cluster_0 Troubleshooting Workflow start Decomposition Observed check_purity Verify Sample Purity (Water content, other impurities) start->check_purity check_atmosphere Assess Experimental Atmosphere (Inert vs. Air) check_purity->check_atmosphere check_heating Review Heating Protocol (Heating rate, duration) check_atmosphere->check_heating implement_solutions Implement Corrective Actions check_heating->implement_solutions solution_dry Dry the Sample (Vacuum oven, desiccator) implement_solutions->solution_dry Impurity Issue solution_inert Use Inert Atmosphere (Nitrogen, Argon) implement_solutions->solution_inert Atmosphere Issue solution_heating Optimize Heating (Lower heating rate, shorter duration) implement_solutions->solution_heating Heating Issue retest Re-run Experiment solution_dry->retest solution_inert->retest solution_heating->retest G cluster_1 Decomposition Pathway of [C4Py]Br reactant 1-Butylpyridinium Bromide ([C4Py]+[Br]-) transition_state Transition State (SN2) reactant->transition_state Heat products Decomposition Products (Pyridine + 1-Bromobutane) transition_state->products

References

Technical Support Center: Cellulose Dissolution in 1-Butylpyridinium Bromide ([BPy]Br)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the dissolution of cellulose in 1-butylpyridinium bromide ([BPy]Br). This resource is designed for researchers, scientists, and drug development professionals who are leveraging ionic liquids (ILs) for cellulose processing. Here, we move beyond simple protocols to explain the underlying science, helping you diagnose and resolve common experimental challenges.

Core Mechanism Quick Reference: How [BPy]Br Dissolves Cellulose

Understanding the dissolution mechanism is the first step in effective troubleshooting. Cellulose is notoriously insoluble in conventional solvents due to its extensive network of intra- and intermolecular hydrogen bonds, which create a highly crystalline structure.[1][2] Ionic liquids like [BPy]Br overcome this challenge through a synergistic action of their constituent ions.[3]

  • Anion Action (Br⁻): The bromide anion is a strong hydrogen-bond acceptor. It competitively interacts with the hydroxyl (-OH) groups of the cellulose chains, disrupting the existing hydrogen bond network that holds the polymer chains together.[4] The effectiveness of an ionic liquid in dissolving cellulose is strongly correlated with the hydrogen-bond accepting ability of its anion.[5][6]

  • Cation Action ([BPy]⁺): The bulky 1-butylpyridinium cation plays a crucial role by associating with the anion and sterically separating the cellulose macromolecules. This prevents the hydrogen bonds from reforming and facilitates the dispersion of the individual polymer chains into the solvent.[1][4]

Essentially, the IL surrounds the cellulose chains, breaking them free from their rigid, crystalline structure and allowing them to dissolve into a homogeneous solution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the dissolution process in a direct question-and-answer format.

Question 1: Why is my cellulose not dissolving, or why is the dissolution rate impractically slow?

This is the most common issue, often stemming from one or more suboptimal experimental conditions.

  • Potential Cause A: Water Contamination

    • Expert Explanation: Water is a potent anti-solvent for cellulose in most ionic liquids.[7] Even small amounts (as low as 0.15-0.25 wt%) can be detrimental.[7] Water molecules preferentially solvate the bromide anions, reducing their ability to interact with and break the hydrogen bonds in cellulose.[7] This leads to incomplete dissolution or even precipitation of already dissolved cellulose.

    • Solution Protocol:

      • Drying Cellulose: Dry your cellulose source (e.g., microcrystalline cellulose, cotton linters) in a vacuum oven at 60-80°C for at least 12-24 hours before use. Store in a desiccator.

      • Drying [BPy]Br: 1-butylpyridinium bromide is hygroscopic. It should be dried under high vacuum (Schlenk line) at an elevated temperature (e.g., 80-100°C) for several hours until no more water is seen evolving. Store the dried IL under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause B: Suboptimal Temperature

    • Expert Explanation: Temperature is a critical factor. Increasing the temperature generally enhances the dissolution rate by reducing the viscosity of the ionic liquid and increasing the kinetic energy of the system, which helps disrupt cellulose's hydrogen bonds more efficiently.[8][9] However, excessively high temperatures (>120°C) or prolonged heating can lead to the thermal degradation of cellulose, indicated by a darkening of the solution.[9][10]

    • Solution:

      • Maintain a consistent temperature, typically between 80°C and 110°C, for dissolution.[8][11]

      • Use a temperature-controlled oil bath or heating mantle with a thermocouple for accurate monitoring.

      • For thermally sensitive applications, consider longer dissolution times at a lower temperature (e.g., 80°C).

  • Potential Cause C: Inadequate Agitation

    • Expert Explanation: Proper mixing is essential for dispersing the cellulose powder and ensuring that all particles are exposed to the ionic liquid. Without sufficient agitation, cellulose can form clumps, trapping air and significantly reducing the surface area available for the solvent to act upon.[12][13]

    • Solution:

      • Use mechanical overhead stirring instead of a magnetic stir bar, especially for concentrations above 3-5 wt%. Mechanical stirrers provide better torque to handle the increasing viscosity of the solution.

      • Ensure the stirring rate is high enough to create a vortex and keep the cellulose suspended (e.g., 200-500 rpm), but avoid excessive speeds that could introduce air bubbles.[13][14]

  • Potential Cause D: High Crystallinity or Degree of Polymerization (DP) of Cellulose

    • Expert Explanation: The source of the cellulose greatly impacts its solubility. Materials with a higher degree of crystallinity and a higher DP (longer polymer chains) are more resistant to dissolution because they have a more robust hydrogen-bonding network and are more prone to physical entanglement.[1][3][15]

    • Solution:

      • Mechanical Pretreatment: Ball milling or grinding the cellulose before dissolution can reduce its crystallinity and particle size, increasing the surface area and accelerating dissolution.[16]

      • Chemical Pretreatment: For very recalcitrant cellulose, a pretreatment step can be effective. A common method is to create "activated cellulose" by soaking in water, then performing a solvent exchange with ethanol or acetone before drying.[12] This process can swell the fibers and disrupt the crystalline structure.

Question 2: My solution is hazy, contains gel-like particles, or seems inhomogeneous. What's wrong?

This indicates that the cellulose has not fully dissolved or is beginning to re-aggregate.

  • Expert Explanation: Haze and gels are clear signs of incomplete dissolution. This can be caused by any of the factors listed in Question 1 (water, low temperature, poor mixing). It can also occur if the cellulose is added too quickly, leading to the formation of large, un-dissolvable agglomerates.[12]

  • Solution Protocol: Best-Practice Dissolution

    • Ensure both cellulose and [BPy]Br are rigorously dried.

    • Preheat the [BPy]Br in your reaction vessel to the target temperature (e.g., 100°C) under mechanical stirring.

    • Add the dried cellulose powder slowly and in small portions to the hot, stirring ionic liquid.

    • Allow each portion to disperse fully before adding the next. This prevents clumping.

    • Once all cellulose is added, continue heating and stirring for the required time (can range from a few hours to over 24 hours depending on concentration and cellulose source).[8] A fully dissolved solution should be clear and homogeneous when viewed against a light source.

Question 3: The solution has turned dark brown or black. Is this normal?

  • Expert Explanation: No, this is a sign of degradation. While a slight yellowing or light amber color can be expected, especially after prolonged heating, a dark brown or black color indicates significant decomposition of the cellulose chains.[10] This is typically caused by excessive heat (above 120°C) or holding the solution at a high temperature for too long.[9] Impurities in the ionic liquid can also sometimes catalyze degradation reactions.

  • Solution:

    • Immediately reduce the temperature.

    • Review your protocol and limit the dissolution temperature to a maximum of 110-120°C.

    • Minimize the time the solution is held at high temperatures.

    • If the problem persists, consider purifying your [BPy]Br or obtaining it from a high-purity supplier.

Cellulose Dissolution Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common dissolution issues.

G start Cellulose Dissolution Issue p1 Problem: Incomplete or Slow Dissolution start->p1 p2 Problem: Solution is Hazy / Contains Gels start->p2 p3 Problem: Solution is Dark Brown/Black start->p3 c1 Check for Water Contamination p1->c1 Is system anhydrous? c2 Verify Temperature (80-110°C) p1->c2 Is temp optimal? c3 Assess Agitation Method (Mechanical Stirring) p1->c3 Is mixing adequate? c4 Consider Cellulose Source (High Crystallinity/DP) p1->c4 Is cellulose recalcitrant? p2->p1 If yes, check other causes c5 Review Cellulose Addition (Add slowly to hot IL) p2->c5 Was addition gradual? c6 Check for Overheating (>120°C or prolonged time) p3->c6 Was heating excessive? s1 Action: Dry Cellulose & [BPy]Br Under Vacuum c1->s1 If No s2 Action: Increase Temp / Use Oil Bath c2->s2 If No s3 Action: Switch to Overhead Stirrer c3->s3 If No s4 Action: Pre-treat Cellulose (e.g., Ball Mill) c4->s4 If Yes s5 Action: Re-run with Gradual Addition c5->s5 If No s6 Action: Reduce Temp & Time c6->s6 If Yes

Caption: A flowchart for systematic troubleshooting of cellulose dissolution in [BPy]Br.

Frequently Asked Questions (FAQs)

  • Q: What is the typical solubility limit of cellulose in pyridinium-based ILs?

    • A: The solubility depends heavily on the specific IL, the cellulose source (DP and crystallinity), and the temperature. For pyridinium-based ILs, solubilities can range from a few weight percent to over 10 wt%.[11][17] It's crucial to consult literature for your specific cellulose type or determine it empirically by adding small, known amounts of cellulose until dissolution ceases.

  • Q: How does the bromide (Br⁻) anion compare to chloride (Cl⁻) for cellulose dissolution?

    • A: Both chloride and bromide are effective anions for dissolving cellulose. Generally, ILs with chloride anions exhibit slightly higher dissolving power and can form more stable solutions. However, substituting chloride with bromide can decrease the melting point and viscosity of the ionic liquid, which may be advantageous for processing.[11]

  • Q: Can I use a co-solvent to improve the process?

    • A: Yes, aprotic polar co-solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be beneficial.[5] Adding a co-solvent can significantly reduce the viscosity of the cellulose-IL solution, making it easier to handle.[18] In some cases, it can even enhance the dissolving power of the ionic liquid.[5][18]

  • Q: How can I visually confirm that my cellulose is fully dissolved?

    • A: A fully dissolved cellulose solution should be completely transparent and free of any suspended particles, fibers, or gel-like regions. A simple method is to take a small sample on a glass slide and view it between two crossed polarizers under a microscope. Undissolved crystalline cellulose will appear bright (birefringent) against a dark background, while a true solution will remain dark.

Summary of Key Experimental Parameters

ParameterRecommended Range/ValueImpact on DissolutionTroubleshooting Tip
Temperature 80 - 110 °CHigher temperature reduces viscosity and increases dissolution rate but risks degradation.[9]If dissolution is slow, increase temperature in 5-10°C increments. If solution darkens, reduce temperature.
Water Content < 0.1 wt% (As low as possible)Water significantly inhibits dissolution by competing for hydrogen bonds with the anion.[7]Always use rigorously dried reagents and perform experiments under an inert atmosphere if possible.
Stirring Speed 200 - 500 rpm (Mechanical)Essential for particle dispersion and preventing agglomeration, especially at high concentrations.[13]If you see clumps, your stirring is insufficient. Switch from magnetic to overhead mechanical stirring.
Cellulose Addition Slow, portion-wiseAdding cellulose too quickly leads to the formation of large, poorly-wetted clumps.[12]Add cellulose powder over 15-30 minutes to hot, stirring IL to ensure good initial dispersion.
Cellulose DP Lower is betterHigher DP cellulose is more difficult to dissolve due to increased chain entanglement.[18]If using high DP cellulose, allow for significantly longer dissolution times or use a pretreatment method.

References

  • Sashina, E. S., Bochek, A. M., Novoselov, N. P., & Tretjakov, S. I. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology.
  • Zhang, Q., et al. (n.d.). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02693a]
  • Wang, H., & Lodge, T. P. (2018). Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. Biomacromolecules. [URL: https://pubs.acs.org/doi/10.1021/acs.biomac.8b01358]
  • Sashina, E. S., Bochek, A. M., Novoselov, N. P., & Tretjakov, S. I. (2014). (PDF) Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. ResearchGate. [URL: https://www.researchgate.net/publication/287978255_Dissolution_of_cellulose_with_pyridinium-based_ionic_liquids_Effect_of_chemical_structure_and_interaction_mechanism]
  • Filip, D., Gaina, C., & Gaina, V. (2020). Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions. Polymers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408229/]
  • Phan, M. A. T., et al. (2022). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers. [URL: https://www.mdpi.com/2073-4360/14/23/5225]
  • Verma, C. (2021). Understanding the Dissolution of Cellulose in Ionic Liquids via Molecular Dynamic Simulations. University of Illinois Urbana-Champaign. [URL: https://chemistry.illinois.
  • Zhang, J., et al. (2013). Dissolution of Cellulose in Ionic Liquids Assisted with Ethanol Pretreatment. Advanced Materials Research. [URL: https://www.scientific.net/AMR.602-604.30]
  • Zhou, J., et al. (2021). Molecular weight characterization of cellulose using ionic liquids. Polymer Testing.
  • Gericke, M., et al. (2011). Rheological Properties of Cellulose/Ionic Liquid Solutions: From Dilute to Concentrated States. Biomacromolecules. [URL: https://pubs.acs.org/doi/10.1021/bm2005488]
  • Zhang, J., et al. (2017). Imidazolium-based ionic liquids for cellulose pretreatment: recent progresses and future perspectives. Green Chemistry.
  • Rahman, M. M. (2021). (PDF) Dissolution of cellulose with ionic liquids. ResearchGate. [URL: https://www.researchgate.net/publication/354452078_Dissolution_of_cellulose_with_ionic_liquids]
  • Ling, A. P. K., et al. (2019). Dissolution of Cellulose in Ionic Liquid : A Review. AIP Conference Proceedings. [URL: https://pubs.aip.org/aip/acp/article-abstract/2124/1/020002/276708]
  • Lynam, J. G., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules. [URL: https://www.mdpi.com/1420-3049/22/3/475]
  • Liu, W., et al. (2014). ENHANCEMENT OF CELLULOSE REACTIVITY USING AN IONIC LIQUID PRETREATMENT STEP. Cellulose Chemistry and Technology.
  • Zhang, Q., et al. (n.d.). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science.
  • da Costa Lopes, A. M., & Bogel-Lukasik, R. (2015). Influence of water on the dissolution of cellulose in selected ionic liquids. RSC Advances.
  • Iguchi, M., et al. (2013). Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water. Carbohydrate Polymers. [URL: https://pubmed.ncbi.nlm.nih.gov/23218349/]
  • Sánchez, C., et al. (2020). Effect on cellulose dissolution of microwave and conventional heating... ResearchGate. [URL: https://www.researchgate.
  • Medronho, B., et al. (2012). Rationalizing cellulose (in)solubility: Reviewing basic physicochemical aspects and role of hydrophobic interactions. ResearchGate. [URL: https://www.researchgate.net/publication/259972351_Rationalizing_cellulose_insolubility_Reviewing_basic_physicochemical_aspects_and_role_of_hydrophobic_interactions]
  • Goliszek, M., et al. (2022).
  • Naz, S., et al. (2017). Solubility of cellulose in different solvents. ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-cellulose-in-different-solvents_tbl2_321151624]
  • Lindman, B., et al. (2010). The subtleties of dissolution and regeneration of cellulose: Breaking and making hydrogen bonds. BioResources.
  • Qin, C., Lu, F., & Zhang, L. (2012). Effect of stirring conditions on cellulose dissolution in NaOH/urea aqueous solution at low temperature. Journal of Applied Polymer Science.
  • Gericke, M., et al. (2020). Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7083907/]

Sources

Technical Support Center: Minimizing Water Content in 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing the water content in 1-butylpyridinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is 1-butylpyridinium bromide and why is water content a concern?

A1: 1-Butylpyridinium bromide ([C4Py][Br]) is an ionic liquid, which is a salt that is liquid at or near room temperature. It is recognized for its utility as a solvent and electrolyte in various chemical and electrochemical applications.[1] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water is a significant impurity that can alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and stability, which can in turn impact experimental results.[4][5]

Q2: How does 1-butylpyridinium bromide absorb water?

A2: Due to its ionic nature and the presence of the bromide anion, 1-butylpyridinium bromide has a strong affinity for water molecules and will absorb them from the ambient air.[2] The rate and extent of water absorption depend on the relative humidity of the environment, the surface area of the ionic liquid exposed to the atmosphere, and the duration of exposure.

Q3: What is the typical water content of commercially available 1-butylpyridinium bromide?

A3: High-purity commercial grades of 1-butylpyridinium bromide are typically supplied with a low water content. For example, some suppliers specify a water content of ≤0.2% (≤2000 ppm). However, this can increase upon opening the container and with subsequent handling.

Q4: How can I accurately measure the water content in my 1-butylpyridinium bromide sample?

A4: The most reliable and widely used method for determining the water content in ionic liquids is the Karl Fischer (KF) titration.[6][7][8][9] This technique is highly sensitive and specific to water, providing accurate results even at very low concentrations (ppm levels). Both volumetric and coulometric KF titration methods can be used, with the coulometric method being particularly suitable for samples with very low water content.

Q5: What are the best practices for storing 1-butylpyridinium bromide to minimize water uptake?

A5: To maintain a low water content, 1-butylpyridinium bromide should be stored in a tightly sealed, airtight container, preferably made of glass.[10] Storage in a dry, inert atmosphere, such as in a desiccator with a suitable desiccant or within a glovebox under nitrogen or argon, is highly recommended.[11]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Poor Reproducibility

Possible Cause: Elevated and variable water content in the 1-butylpyridinium bromide.

Troubleshooting Steps:

  • Quantify Water Content: Immediately measure the water content of your ionic liquid sample using Karl Fischer titration.

  • Dry the Ionic Liquid: If the water content is above the acceptable limit for your application, dry the 1-butylpyridinium bromide using the vacuum drying protocol outlined below.

  • Implement Proper Storage: After drying, ensure the ionic liquid is stored under an inert atmosphere to prevent re-absorption of moisture.

  • Re-run Experiment: Repeat the experiment with the dried ionic liquid and compare the results.

A Unexpected Experimental Results B Measure Water Content (Karl Fischer Titration) A->B C Is Water Content > Acceptable Limit? B->C D Yes C->D Yes E No C->E No F Dry Ionic Liquid (Vacuum Drying) D->F I Investigate Other Experimental Parameters E->I G Implement Proper Storage (Inert Atmosphere) F->G H Re-run Experiment G->H

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Inaccurate or Inconsistent Karl Fischer Titration Readings

Possible Cause: Issues with the KF titration setup, reagents, or sample handling.

Troubleshooting Steps:

  • Check KF Reagents: Ensure your Karl Fischer reagents are fresh and have not been exhausted.

  • Calibrate the Instrument: Perform a calibration of your KF titrator using a certified water standard.

  • Ensure a Dry System: Check for any leaks in the titration vessel and ensure all seals are tight to prevent atmospheric moisture from entering.

  • Proper Sample Handling: When preparing and injecting your 1-butylpyridinium bromide sample, minimize its exposure to the atmosphere. Use a dry syringe and inject the sample quickly into the titration cell.

  • Clean Electrodes: Ensure the platinum electrodes of the titrator are clean and properly conditioned.

Data on Water Content

The water content of 1-butylpyridinium bromide can vary significantly depending on its synthesis, purification, and subsequent handling. The following table provides a general overview of expected water content levels.

Sample ConditionTypical Water Content (ppm)Method of Determination
As-purchased (High Purity)≤ 2000Karl Fischer Titration
After exposure to ambient air> 2000 (variable)Karl Fischer Titration
After vacuum drying< 500Karl Fischer Titration

Experimental Protocols

Protocol 1: Drying 1-Butylpyridinium Bromide via Vacuum Drying

This protocol describes a standard method for removing water from 1-butylpyridinium bromide.

Materials:

  • 1-Butylpyridinium bromide sample

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath

  • Thermometer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Place the 1-butylpyridinium bromide into a clean, dry Schlenk flask. To maximize the surface area for efficient drying, the volume of the ionic liquid should not exceed half the volume of the flask.

  • System Assembly: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap. The cold trap is crucial to protect the vacuum pump from water vapor.

  • Initial Vacuum: Begin to evacuate the flask slowly to avoid vigorous bubbling.

  • Heating and Drying: Once a stable vacuum is achieved (e.g., < 1 mbar), begin to heat the sample gently using a heating mantle or oil bath. A temperature of 70-80°C is typically effective for removing water without causing thermal decomposition of the ionic liquid.

  • Drying Duration: Maintain the temperature and vacuum for a minimum of 24 hours. For highly viscous samples or larger quantities, a longer drying time may be necessary.

  • Cooling and Storage: After the desired drying time, turn off the heat and allow the sample to cool to room temperature under vacuum. Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.

  • Verification: Determine the final water content using Karl Fischer titration.

  • Storage: Immediately transfer the dried ionic liquid to a tightly sealed container inside a glovebox or desiccator.

A Place Sample in Schlenk Flask B Connect to Vacuum Line with Cold Trap A->B C Evacuate the System B->C D Heat to 70-80°C under Vacuum C->D E Maintain for ≥ 24 hours D->E F Cool to Room Temperature under Vacuum E->F G Backfill with Inert Gas F->G H Verify Water Content (KF Titration) G->H I Store in Inert Atmosphere H->I

References

Technical Support Center: 1-Butylpyridinium Bromide Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-butylpyridinium bromide ([C₄Py]Br) reaction work-up procedures. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this versatile ionic liquid. The following troubleshooting guides and frequently asked questions are based on established protocols and field-proven insights to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Common Work-Up Issues

This section addresses specific problems that may arise during the work-up of 1-butylpyridinium bromide, providing explanations for their causes and actionable solutions.

Issue 1: Persistent Coloration (Yellow to Brown) in the Final Product

Q: My final 1-butylpyridinium bromide product is colored, ranging from a pale yellow to a distinct brown, instead of the expected off-white solid. What is the cause, and how can I decolorize it?

A: Probable Cause & In-Depth Explanation:

Persistent coloration in the final product is a common issue and typically stems from unreacted starting materials, particularly pyridine, or the formation of minor side products during the synthesis. Pyridine is susceptible to oxidation, which can lead to colored impurities. The reaction of pyridine with 1-bromobutane is an SN2 reaction, and if the reaction conditions (e.g., temperature, reaction time) are not optimal, side reactions can occur, contributing to the discoloration.

Step-by-Step Resolution Protocol:

  • Initial Washing with Ethyl Acetate: After the initial reaction, unreacted starting materials can be largely removed by repeated washing with ethyl acetate.[1] [C₄Py]Br is generally insoluble in ethyl acetate, while pyridine and 1-bromobutane are soluble.

    • Procedure: Decant the supernatant containing unreacted reagents. Add fresh ethyl acetate to the crude product, stir vigorously for 15-20 minutes, and then allow the solid to settle. Decant the ethyl acetate wash. Repeat this process 3-4 times.

  • Activated Carbon Treatment: For persistent coloration, treatment with activated carbon is a highly effective decolorization method.

    • Procedure: Dissolve the crude [C₄Py]Br in a minimal amount of a suitable solvent (e.g., acetonitrile or ethanol). Add a small amount of activated carbon (approximately 1-2% w/w) to the solution. Heat the mixture gently (to about 40-50 °C) with stirring for 30-60 minutes.

    • Causality: Activated carbon has a high surface area and can adsorb colored impurities from the solution.

  • Filtration and Removal of Carbon: After the treatment, the activated carbon must be completely removed.

    • Procedure: Filter the hot solution through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. Wash the filter cake with a small amount of the hot solvent to ensure complete recovery of the product.

  • Recrystallization: This is a crucial final step for obtaining a high-purity, colorless product.

    • Procedure: Concentrate the filtrate under reduced pressure to obtain a concentrated solution. Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] A common recrystallization solvent is ethanol.[2]

Issue 2: Formation of a Persistent Emulsion During Aqueous Extraction

Q: During the work-up, when I try to wash the organic layer with an aqueous solution, a stable emulsion forms that is difficult to break.

A: Probable Cause & In-Depth Explanation:

1-butylpyridinium bromide, being an ionic liquid, can act as a surfactant, especially if residual starting materials or byproducts are present.[3] This surfactant-like property reduces the interfacial tension between the organic and aqueous phases, leading to the formation of a stable emulsion.

Step-by-Step Resolution Protocol:

  • Brine Wash: The addition of a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion.

    • Procedure: Add a significant volume of brine to the separatory funnel containing the emulsion. Gently rock the funnel rather than shaking it vigorously.

    • Causality: The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out of the solution and helping to break the emulsion.

  • Addition of a Different Organic Solvent: Sometimes, adding a small amount of a different, less polar organic solvent can alter the phase dynamics and break the emulsion.

    • Procedure: Add a small volume of a solvent like diethyl ether or hexane and gently swirl.

  • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be a very effective method for separating the layers.

  • Filtration through Glass Wool: For small-scale emulsions, passing the mixture through a plug of glass wool in a pipette or funnel can sometimes help to coalesce the dispersed droplets.

Issue 3: Low Yield of the Final Product

Q: After the work-up procedure, my isolated yield of 1-butylpyridinium bromide is significantly lower than expected.

A: Probable Cause & In-Depth Explanation:

Low yield can be attributed to several factors, including an incomplete reaction, loss of product during the washing and extraction steps due to its partial solubility in the washing solvents, or incomplete crystallization.

Step-by-Step Troubleshooting:

  • Reaction Monitoring: Ensure the reaction has gone to completion before starting the work-up. Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting materials.

  • Solvent Selection for Washing: While ethyl acetate is commonly used for washing, if the product shows some solubility, consider using a more non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexane.[4]

  • Back-Extraction: If an aqueous wash is performed, the product may have some solubility in the aqueous layer. To recover this, perform a back-extraction of the aqueous layer with a suitable organic solvent in which the ionic liquid is more soluble but immiscible with water (e.g., dichloromethane).

  • Optimize Recrystallization:

    • Solvent System: Ensure the chosen recrystallization solvent or solvent system provides good solubility at higher temperatures and poor solubility at lower temperatures.

    • Cooling Process: Allow for slow cooling to maximize crystal growth and recovery. A rapid crash-cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

    • Concentration: Do not overly concentrate the solution before cooling, as this can also lead to the product oiling out rather than crystallizing.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dry 1-butylpyridinium bromide after work-up?

A1: Due to its hygroscopic nature, it is crucial to dry the final product thoroughly.[5] The most effective method is drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can also be beneficial. It is important to avoid excessively high temperatures that could lead to decomposition.

Q2: Can I use water as a solvent during the work-up of 1-butylpyridinium bromide?

A2: Yes, water can be used, but with caution. 1-butylpyridinium bromide is soluble in water.[6] Therefore, using water for washing will lead to product loss. An aqueous wash is typically only employed if there are water-soluble impurities that need to be removed. In such cases, a minimal amount of cold water should be used, and back-extraction of the aqueous layer is recommended to recover any dissolved product.

Q3: How can I confirm the purity of my final 1-butylpyridinium bromide product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most definitive methods to confirm the structure and identify any residual starting materials or impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the ionic liquid.[7]

  • Melting Point: A sharp melting point range close to the literature value (around 102-106 °C) is indicative of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the key safety precautions to take during the work-up of 1-butylpyridinium bromide?

A4: 1-butylpyridinium bromide is harmful if swallowed and can cause serious eye damage.[8][9] It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All procedures should be carried out in a well-ventilated fume hood.[10] Avoid creating dust when handling the solid material.[10]

Experimental Workflow and Data Visualization

Standard Work-Up Protocol for 1-Butylpyridinium Bromide

Here is a detailed, step-by-step methodology for a standard work-up procedure following the synthesis of 1-butylpyridinium bromide from pyridine and 1-bromobutane.

  • Initial Separation of Crude Product:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If a biphasic mixture has formed, carefully decant the top layer, which contains unreacted starting materials and solvent.[11]

  • Washing with an Organic Solvent:

    • To the remaining crude product (often a solid or a viscous oil), add a sufficient volume of ethyl acetate.

    • Stir the mixture vigorously for 15-20 minutes.

    • Allow the solid product to settle and decant the ethyl acetate.

    • Repeat this washing step 3-4 times to thoroughly remove unreacted pyridine and 1-bromobutane.[1]

  • Drying the Crude Product:

    • After the final wash, remove the residual ethyl acetate under reduced pressure using a rotary evaporator.[1]

  • Decolorization (if necessary):

    • If the crude product is colored, dissolve it in a minimal amount of a suitable solvent like ethanol or acetonitrile.

    • Add a small amount of activated carbon (1-2% w/w).

    • Stir the mixture at a slightly elevated temperature (40-50 °C) for 30-60 minutes.

    • Filter the hot solution through a Celite® pad to remove the activated carbon.

  • Recrystallization for Final Purification:

    • Concentrate the clear filtrate from the previous step under reduced pressure until the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath to promote crystallization.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified 1-butylpyridinium bromide under high vacuum.[2]

Visualizing the Work-Up Workflow

The following diagram illustrates the logical flow of the work-up procedure for 1-butylpyridinium bromide.

Workup_Workflow cluster_synthesis Synthesis cluster_workup Work-Up Procedure cluster_analysis Quality Control Reaction Pyridine + 1-Bromobutane Initial_Separation Initial Separation (Decantation) Reaction->Initial_Separation Washing Washing (Ethyl Acetate) Initial_Separation->Washing Drying_Crude Drying of Crude Product (Rotary Evaporation) Washing->Drying_Crude Decolorization Decolorization (Optional) (Activated Carbon) Drying_Crude->Decolorization Recrystallization Recrystallization (e.g., Ethanol) Drying_Crude->Recrystallization If no decolorization needed Decolorization->Recrystallization Final_Drying Final Drying (High Vacuum) Recrystallization->Final_Drying Analysis Purity Analysis (NMR, HPLC, MP) Final_Drying->Analysis

Caption: Workflow for 1-butylpyridinium bromide work-up.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the work-up.

Troubleshooting_Tree Start Work-Up Issue Colored_Product Colored Product? Start->Colored_Product Emulsion Emulsion Formation? Start->Emulsion Low_Yield Low Yield? Start->Low_Yield Activated_Carbon Use Activated Carbon & Recrystallize Colored_Product->Activated_Carbon Yes Brine_Wash Add Brine / Centrifuge Emulsion->Brine_Wash Yes Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Optimize_Washing Optimize Washing Solvents Check_Reaction->Optimize_Washing Back_Extract Back-Extract Aqueous Layers Optimize_Washing->Back_Extract

Caption: Troubleshooting decision tree for work-up issues.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₁₄BrN[8][9][12]
Molecular Weight 216.12 g/mol [8][9]
Appearance Off-white to white solid powder/crystals[7][12]
Melting Point 98-108 °C (range can vary with purity)[12]
Purity (Typical) ≥ 99% (HPLC)[12]
CAS Number 874-80-6[8][9][12]
References
  • Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Taylor & Francis Online. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. Royal Society of Chemistry. [Link]

  • 1-Butylpyridinium bromide | C9H14BrN. PubChem. [Link]

  • N-n-Butylpyridinium bromide. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Catalysis with 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-butylpyridinium bromide in their catalytic experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction performance.

Frequently Asked Questions (FAQs)

1. What is 1-butylpyridinium bromide and what are its primary catalytic applications?

1-butylpyridinium bromide is a pyridinium-based ionic liquid that is often employed as a phase-transfer catalyst (PTC).[1] Its primary role in catalysis is to facilitate the reaction between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). It achieves this by transporting one of the reactants, typically an anion, from one phase to the other, thereby increasing the reaction rate. Common applications include nucleophilic substitution reactions like the Williamson ether synthesis, as well as alkylation and bromination reactions.[2]

2. How does 1-butylpyridinium bromide compare to other phase-transfer catalysts?

3. What are the key safety precautions when working with 1-butylpyridinium bromide?

1-butylpyridinium bromide is harmful if swallowed and can cause serious eye damage.[3][4] It is also a hygroscopic solid, meaning it absorbs moisture from the air.[5] Therefore, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Handle the compound in a well-ventilated area or a fume hood.[5]

  • Store it in a tightly sealed container in a cool, dry place to prevent moisture absorption.[5]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

4. Can 1-butylpyridinium bromide be recycled and reused?

Yes, one of the advantages of using ionic liquids like 1-butylpyridinium bromide is their potential for recycling. Due to their low volatility, they are not easily lost to evaporation. After a reaction, the product can often be extracted, leaving the catalyst in the reaction medium for subsequent runs. For instance, in bromination reactions, the spent 1-butyl-3-methylpyridinium bromide has been successfully recycled.[2]

Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions with 1-butylpyridinium bromide.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the reactant between phases. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degraded under the reaction conditions. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate the reaction at a reasonable rate. 4. Inappropriate Solvent: The solvent system may not be optimal for the phase-transfer process.1. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases. 2. Check Reagent Purity: Use high-purity starting materials and solvents to avoid introducing catalyst poisons. 3. Optimize Catalyst Loading: Systematically increase the catalyst concentration to find the optimal loading. 4. Screen Solvents: Experiment with different organic solvents to find one that provides a good balance of reactant solubility and phase separation.
Formation of Byproducts 1. Side Reactions: Competing reactions, such as elimination (e.g., dehydrohalogenation in Williamson ether synthesis), may be occurring. 2. Catalyst Degradation: The catalyst itself may be degrading and participating in unwanted reactions.1. Optimize Reaction Temperature: Lowering the temperature may favor the desired substitution reaction over elimination. 2. Use a Milder Base: If applicable, consider using a weaker or more sterically hindered base to reduce elimination. 3. Monitor Catalyst Stability: Analyze the reaction mixture for potential catalyst degradation products.
Difficulty in Product Separation 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. 2. Catalyst Solubility in the Product Phase: The ionic liquid catalyst may have some solubility in the organic phase containing the product.1. Break the Emulsion: Add a saturated brine solution or a different organic solvent to help break the emulsion. 2. Catalyst Extraction: Perform multiple washes of the organic phase with water to extract the water-soluble 1-butylpyridinium bromide.

Experimental Protocols

General Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol describes the synthesis of an ether from a phenol and an alkyl halide using a phase-transfer catalyst.

Materials:

  • Phenol (e.g., p-cresol)

  • Alkyl halide (e.g., n-propyl iodide)

  • Sodium hydroxide (NaOH)

  • 1-Butylpyridinium bromide (as the phase-transfer catalyst)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Diethyl ether (for extraction)

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol and sodium hydroxide in water to form the corresponding phenoxide.

    • Add the organic solvent to the flask.

    • Add a catalytic amount of 1-butylpyridinium bromide to the biphasic mixture.

  • Reaction:

    • Add the alkyl halide to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., reflux) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then with a saturated brine solution to remove the catalyst and any remaining base.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Data Presentation

The following table summarizes the effect of different phase-transfer catalysts on the yield of phenyl butyl ether from the reaction of sodium phenoxide and butyl bromide. This data can serve as a baseline for comparison when optimizing reactions with 1-butylpyridinium bromide.

CatalystCatalyst Concentration (mol x 10⁻⁴)Yield (%)
Tetrabutylammonium bromide (TBAB)5.045.2
1048.0
2050.0
3053.5
4052.0
Butyldimethylanilinium bromide (BDAB)5.041.4
1043.0
2045.3
3050.0
4048.0
Starburst PTC (BPBPB)5.057.0
1060.8
2058.0
3055.6
4050.0
Reaction Conditions: Sodium phenoxide (0.03 mol), Butyl Bromide (0.03 mol), Toluene (25 cm³), Temperature (70°C), Time (4 Hr).

Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in a reaction catalyzed by 1-butylpyridinium bromide.

TroubleshootingWorkflow Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues cluster_side_products Side Product Analysis Start Low or No Product Yield Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Purity Start->Check_Reagents Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading New_Batch Use Fresh Catalyst Batch Check_Catalyst->New_Batch Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Increase_Stirring Increase Agitation Rate Check_Conditions->Increase_Stirring Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Dry_Solvents Ensure Anhydrous Conditions Check_Reagents->Dry_Solvents Identify_Byproducts Identify Byproducts (GC-MS, NMR) Analyze_Side_Products->Identify_Byproducts End Improved Yield Increase_Loading->End New_Batch->End Optimize_Temp->End Optimize_Solvent->End Increase_Stirring->End Purify_Reagents->End Dry_Solvents->End Adjust_Conditions Adjust Conditions to Minimize Byproducts Identify_Byproducts->Adjust_Conditions Adjust_Conditions->End

Caption: A flowchart for diagnosing and resolving low reaction yields.

General Experimental Workflow for a Phase-Transfer Catalyzed Reaction

This diagram outlines the typical steps involved in setting up, running, and working up a reaction using 1-butylpyridinium bromide as a phase-transfer catalyst.

ExperimentalWorkflow Experimental Workflow A 1. Reaction Setup - Add aqueous phase (reactant + base) - Add organic phase (reactant + solvent) - Add 1-butylpyridinium bromide B 2. Reaction - Heat to desired temperature - Stir vigorously - Monitor progress (TLC, GC) A->B C 3. Workup - Cool to room temperature - Phase separation B->C D 4. Extraction - Extract aqueous phase with organic solvent C->D E 5. Washing - Wash combined organic phases with water/brine to remove catalyst D->E F 6. Drying & Concentration - Dry over anhydrous salt - Remove solvent under reduced pressure E->F H 8. Catalyst Recovery (Optional) - Combine aqueous washes - Evaporate water to recover ionic liquid E->H G 7. Purification - Column chromatography or distillation F->G

Caption: A typical experimental workflow for phase-transfer catalysis.

References

Validation & Comparative

A Comparative Guide to 1-Butylpyridinium Bromide and Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of "green chemistry" and advanced material science, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties. Their low volatility, high thermal stability, and excellent solvency have made them attractive alternatives to traditional organic solvents in a myriad of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.[1][2] Among the vast array of available ILs, pyridinium and imidazolium-based salts are two of the most extensively studied classes. This guide provides an objective comparison between 1-butylpyridinium bromide ([C4Py][Br]) and common imidazolium-based ionic liquids, specifically 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]). This comparison is supported by experimental data to assist researchers in selecting the appropriate ionic liquid for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The choice of an ionic liquid is fundamentally dictated by its physical and chemical characteristics. The following table summarizes key quantitative data for 1-butylpyridinium bromide and the selected imidazolium-based ionic liquids.

Property1-Butylpyridinium Bromide ([C4Py][Br])1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])
Molecular Formula C₉H₁₄BrNC₈H₁₅BrN₂C₈H₁₅BF₄N₂C₈H₁₅F₆N₂P
Molecular Weight ( g/mol ) 216.12[3]221.14[4]226.02284.19[5]
Appearance White to off-white crystalline solid or viscous liquid[1][6]Colorless to light yellow liquidColorless to pale yellow viscous liquidClear, colorless to pale yellow viscous liquid[5]
Melting Point (°C) 103.0-109.0[7]~70-71[6]~10[5]
Density (g/cm³ at 25°C) ~1.22~1.36~1.21[6]~1.37[5]
Viscosity (cP at 25°C) Data not readily available233111267-310[5]
Conductivity (mS/cm at 25°C) Data not readily available~1.5~2.9~3.8
Thermal Decomposition (T_onset, °C) Data not readily available~260~424~402[8]

Note: The properties of ionic liquids can be significantly influenced by impurities, especially water content. The data presented here are for high-purity samples.

In-Depth Analysis of Key Differences

Cation Structure and its Influence: The fundamental difference between the two classes of ionic liquids lies in the aromatic cation: a six-membered pyridinium ring versus a five-membered imidazolium ring. This structural variance has a profound impact on the physicochemical properties of the IL. Generally, imidazolium-based ILs exhibit lower melting points and viscosities compared to their pyridinium counterparts with the same alkyl chain length and anion.[9] The greater symmetry of the pyridinium ring can lead to more efficient crystal packing, resulting in higher melting points.

Anion's Role: The choice of anion plays a crucial role in determining the properties of an ionic liquid. As seen in the table, for the same [BMIM] cation, changing the anion from bromide to tetrafluoroborate and then to hexafluorophosphate significantly alters the melting point, density, viscosity, and thermal stability. Halide-containing ILs like [BMIM][Br] tend to have higher melting points and are often solids at room temperature, while those with weakly coordinating anions like [BF4]⁻ and [PF6]⁻ are typically room-temperature ionic liquids.[5]

Toxicity and Biodegradability: A crucial consideration for the application of ionic liquids, especially in the pharmaceutical and environmental sectors, is their toxicity and biodegradability. Studies have shown that both pyridinium and imidazolium-based ionic liquids can exhibit toxicity, which tends to increase with the length of the alkyl chain on the cation. Interestingly, some research suggests that pyridinium-based ILs may be more readily biodegradable than their imidazolium counterparts.

Experimental Protocols

To ensure reproducibility and accurate comparison of data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.

Synthesis of Ionic Liquids

1. Synthesis of 1-Butylpyridinium Bromide ([C4Py][Br]): This is typically a one-step process involving the quaternization of pyridine.

  • Reactants: Pyridine and 1-bromobutane.

  • Procedure: Equimolar amounts of pyridine and 1-bromobutane are mixed, often in a solvent like acetonitrile or toluene, though solvent-free reactions are also common. The mixture is then heated under reflux for a specified period (e.g., 24-48 hours). After cooling, the resulting solid or viscous liquid is washed with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The final product is then dried under vacuum.[6]

2. Synthesis of 1-Butyl-3-methylimidazolium based ILs: This is generally a two-step process for anions other than halides.

  • Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br]): Similar to the pyridinium synthesis, 1-methylimidazole is reacted with 1-bromobutane. The reactants are typically mixed in equimolar amounts and heated under reflux. The resulting [BMIM][Br] is then washed and dried.[10]

  • Step 2: Anion Exchange: To obtain [BMIM][BF4] or [BMIM][PF6], an anion exchange reaction is performed on the [BMIM][Br]. This involves dissolving [BMIM][Br] in a suitable solvent (e.g., water or acetone) and reacting it with a salt containing the desired anion (e.g., NaBF₄ or KPF₆). The resulting ionic liquid is then separated from the precipitated sodium or potassium bromide, washed, and dried under vacuum.[6]

Measurement of Physicochemical Properties

1. Density Measurement:

  • Apparatus: A vibrating tube densimeter is commonly used for accurate density measurements of liquids.

  • Procedure: The instrument is calibrated using dry air and deionized water at a known temperature. The sample is then injected into the U-shaped tube, and the oscillation frequency of the tube is measured. This frequency is directly related to the density of the sample. Measurements are typically performed at a constant temperature, controlled by a Peltier thermostat.

2. Viscosity Measurement:

  • Apparatus: A rotational viscometer or a falling-ball viscometer can be used.

  • Procedure: A specific volume of the ionic liquid is placed in the sample holder, and the temperature is precisely controlled. For a rotational viscometer, the torque required to rotate a spindle at a constant angular velocity is measured, which is proportional to the viscosity of the fluid. For a falling-ball viscometer, the time it takes for a ball of known density and diameter to fall through the liquid is measured.

3. Conductivity Measurement:

  • Apparatus: A conductivity meter with a calibrated probe.

  • Procedure: The conductivity cell is first calibrated with standard potassium chloride solutions of known concentrations. The ionic liquid sample is then placed in the cell, ensuring the electrodes are fully immersed. The resistance of the sample is measured at a specific frequency, and the conductivity is calculated based on the cell constant. The temperature of the sample is maintained using a water bath.

4. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Apparatus: A thermogravimetric analyzer.

  • Procedure: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a sample pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (usually nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset decomposition temperature (T_onset) is typically determined as the temperature at which a 5% weight loss occurs.

Logical Workflow for Ionic Liquid Selection

The selection of an appropriate ionic liquid for a specific application, particularly in drug development, requires a systematic approach. The following diagram illustrates a logical workflow for this process.

IonicLiquidSelection A Define Application Requirements (e.g., Solvency, Biocompatibility, Thermal Stability) B Initial Cation/Anion Screening (Pyridinium vs. Imidazolium, Halide vs. Non-halide) A->B Guide Selection C Literature & Database Search (Physicochemical Properties, Toxicity Data) B->C Informed by D Physicochemical Property Evaluation (Viscosity, Conductivity, Melting Point) C->D Data for E Performance Testing in Application (e.g., Drug Solubility, Reaction Yield) D->E Meets Requirements? E->B Iterate/Refine Selection F Toxicity & Biodegradability Assessment E->F Successful Performance? F->B Iterate/Refine Selection G Final Ionic Liquid Selection F->G Acceptable Profile? H Optimization of Process Conditions G->H Proceed to

Caption: Logical workflow for selecting an ionic liquid for a specific application.

Conclusion

The choice between 1-butylpyridinium bromide and imidazolium-based ionic liquids is not straightforward and is highly dependent on the specific requirements of the application.

  • 1-Butylpyridinium bromide , with its higher melting point, may be more suitable for applications where a solid-state ionic conductor or a higher degree of structural order is beneficial. Its potential for greater biodegradability could also be an advantage in environmentally sensitive applications.

  • Imidazolium-based ionic liquids , particularly those with tetrafluoroborate and hexafluorophosphate anions, offer the advantage of being liquid at or near room temperature, which is often desirable for solvent and electrochemical applications. Their well-documented high thermal stability and tunable properties through anion exchange make them a versatile choice for a wide range of processes.

For drug development professionals, the key is to carefully consider the desired physicochemical properties, such as solvency for a particular active pharmaceutical ingredient (API), as well as the biocompatibility and toxicity of the chosen ionic liquid. The provided data and experimental protocols serve as a foundational guide for making an informed decision in this complex and promising field of research.

References

A Comparative Guide: 1-Butylpyridinium Bromide vs. 1-Butyl-3-methylimidazolium Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ionic liquids, 1-butylpyridinium bromide ([Bpy]Br) and 1-butyl-3-methylimidazolium bromide ([Bmim]Br) are two prominent compounds frequently employed by researchers, scientists, and drug development professionals. Their utility as solvents, catalysts, and reagents in various chemical and biological applications necessitates a clear understanding of their comparative performance. This guide provides an objective comparison of these two ionic liquids, supported by experimental data, detailed protocols, and visual diagrams to aid in selection for specific research and development needs.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of 1-butylpyridinium bromide and 1-butyl-3-methylimidazolium bromide is presented below. These properties are crucial in determining the suitability of an ionic liquid for a particular application, influencing factors such as reaction kinetics, solubility, and ease of handling.

Property1-Butylpyridinium Bromide ([Bpy]Br)1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
Molecular Formula C₉H₁₄BrNC₈H₁₅BrN₂
Molecular Weight 216.12 g/mol [1]219.13 g/mol
Appearance White to beige crystalline powder or crystalsWhite crystals or colorless to light yellow liquid
Melting Point 104-107 °C70 °C
Boiling Point Not available280 °C
Density Data not available for pure compound at various temperatures. Aqueous solution density has been studied.[2]Decreases with increasing temperature (e.g., ~1.18 g/cm³ at 30°C)
Viscosity Data not available for pure compound at various temperatures. Aqueous solution viscosity has been studied.[2]Decreases with increasing temperature (e.g., ~160 mPa·s at 30°C)
Ionic Conductivity Data not available for pure compound at various temperatures.Increases with increasing temperature
Solubility Soluble in water.Miscible in water, methanol, and dichloromethane. Immiscible in acetone, toluene, ethyl acetate, and diethyl ether.
Thermal Stability Stable under normal temperatures and pressures; absorbs moisture from the air.High thermal stability, with decomposition beginning at about 400°C.[3]

Cytotoxicity Profile: A Critical Consideration in Drug Development

The biological impact of ionic liquids is a paramount consideration, especially in the context of drug development and biomedical research. A comparative study on the cytotoxic effects of [Bpy]Br and [Bmim]Br on human cancer cell lines (HeLa and MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293T) revealed significant differences in their toxicity.

Key Findings:

  • [Bpy]Br exhibits significantly higher cytotoxicity than [Bmim]Br across all tested cell lines.[4]

  • The cytotoxic effects of both ionic liquids are concentration-dependent.[4]

  • Both ionic liquids induce apoptosis (programmed cell death) and cause cell cycle arrest in the G0/G1 phase.[4]

  • [Bpy]Br demonstrated stronger pro-apoptotic effects compared to [Bmim]Br.[4]

The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized in the table below, providing a quantitative measure of their cytotoxic potential.

Cell LineIC₅₀ of 1-Butylpyridinium Bromide ([Bpy]Br) (μmol/L)IC₅₀ of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) (μmol/L)
HeLa (Cervical Cancer) 333.27538.38
MCF-7 (Breast Cancer) 341.74841.86
HEK293T (Non-cancerous) 328.98654.78

These findings underscore the importance of careful consideration of the cationic head group when selecting an ionic liquid for biological applications, with the pyridinium-based [Bpy]Br demonstrating greater potency, which could be beneficial in anticancer research but also indicates higher potential toxicity to non-cancerous cells.[4]

The proposed mechanism of apoptosis induction by these ionic liquids involves the activation of caspase-3 and is triggered by an increase in reactive oxygen species (ROS), leading to mitochondrial depolarization.[5]

G IL Ionic Liquid ([Bpy]Br or [Bmim]Br) Cell Target Cell IL->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway for ionic liquid-induced apoptosis.

Experimental Protocols

To facilitate the practical application of these ionic liquids, detailed experimental protocols for their synthesis and a common application are provided below.

Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)

This protocol describes a common method for the synthesis of [Bmim]Br via the quaternization of 1-methylimidazole.

Materials:

  • 1-Methylimidazole

  • 1-Bromobutane

  • Toluene (or other suitable aprotic solvent)

  • Ethyl acetate (for washing)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in toluene.

  • Add 1-bromobutane (1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 110°C) and stir vigorously for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product, [Bmim]Br, will separate as a denser liquid or solid.

  • Isolate the product layer and wash it several times with ethyl acetate to remove any unreacted starting materials.

  • Remove any residual solvent under reduced pressure using a rotary evaporator to yield the purified ionic liquid.

G cluster_reactants Reactants cluster_process Process 1-Methylimidazole 1-Methylimidazole Reflux Reflux in Toluene (110°C, 12-24h) 1-Methylimidazole->Reflux 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reflux Wash Wash with Ethyl Acetate Reflux->Wash Dry Dry under Vacuum Wash->Dry Product 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) Dry->Product

Workflow for the synthesis of 1-Butyl-3-methylimidazolium Bromide.
Synthesis of 1-Butylpyridinium Bromide ([Bpy]Br)

This protocol outlines the synthesis of [Bpy]Br through the alkylation of pyridine.

Materials:

  • Pyridine

  • 1-Bromobutane

  • Acetonitrile or ethanol (solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve pyridine (1.0 eq) in acetonitrile or ethanol.

  • Add 1-bromobutane (1.1 eq) to the solution.

  • Heat the mixture under controlled conditions (e.g., reflux) for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution upon cooling.

  • The solvent can be removed under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system to obtain pure 1-butylpyridinium bromide.[6]

G cluster_reactants Reactants cluster_process Process Pyridine Pyridine Reaction Reaction in Acetonitrile/Ethanol Pyridine->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Purification Recrystallization Reaction->Purification Product 1-Butylpyridinium Bromide ([Bpy]Br) Purification->Product

Workflow for the synthesis of 1-Butylpyridinium Bromide.
Application Protocol: Heck Reaction using 1-Butyl-3-methylimidazolium Bromide as a Solvent

[Bmim]Br has been demonstrated to be an effective and recyclable solvent for the Palladium-catalyzed Heck cross-coupling reaction.[7]

Materials:

  • Aryl halide (e.g., iodobenzene, 1 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., triethylamine, 1.5 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)

  • Reaction vessel (e.g., microwave tube or round-bottom flask)

  • Microwave reactor or heating mantle

  • Diethyl ether (for extraction)

Procedure:

  • To a reaction vessel, add the aryl halide, alkene, palladium catalyst, and base.

  • Add [Bmim]Br as the solvent.

  • If using microwave irradiation, seal the vessel and heat for a short duration (e.g., 1.5 minutes).[7] If using conventional heating, heat the mixture at a specified temperature (e.g., 100°C) for several hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic products with diethyl ether.

  • The ionic liquid phase containing the catalyst can often be reused for subsequent reactions.

G cluster_reactants Reactants & Catalyst ArylHalide Aryl Halide Reaction Heck Reaction (Heating/Microwave) ArylHalide->Reaction Alkene Alkene Alkene->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent [Bmim]Br (Solvent) Solvent->Reaction Extraction Product Extraction (Diethyl Ether) Reaction->Extraction Recycle Recycle [Bmim]Br & Catalyst Reaction->Recycle Product Cross-Coupled Product Extraction->Product

Experimental workflow for a Heck reaction in [Bmim]Br.

Conclusion

Both 1-butylpyridinium bromide and 1-butyl-3-methylimidazolium bromide offer unique advantages for various applications in research and drug development. [Bmim]Br is a well-characterized ionic liquid with a lower melting point and demonstrated utility as a recyclable solvent in important organic reactions like the Heck coupling. In contrast, [Bpy]Br, while having a higher melting point, exhibits significantly greater cytotoxicity, which could be leveraged in the development of novel anticancer agents, but also necessitates greater caution in handling and consideration of its environmental impact. The choice between these two ionic liquids will ultimately depend on the specific requirements of the intended application, balancing factors such as desired physical properties, reaction conditions, and biological activity. This guide provides the foundational data and protocols to make an informed decision.

References

1-Butylpyridinium Bromide: A Critical Evaluation as a Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer, more sustainable solvents is a paramount concern. Ionic liquids (ILs) have emerged as a promising class of "green" solvents due to their low vapor pressure, thermal stability, and tunable properties. Among them, 1-butylpyridinium bromide has garnered significant interest. This guide provides a comprehensive comparison of 1-butylpyridinium bromide with other green solvent alternatives, supported by experimental data, to validate its green credentials.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent is fundamentally dictated by its physical and chemical properties. An ideal green solvent should not only be environmentally benign but also possess favorable characteristics for various chemical processes. The following table compares the key physicochemical properties of 1-butylpyridinium bromide with other ionic liquids, deep eutectic solvents (DESs), and common bio-solvents.

SolventTypeMelting Point (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)
1-Butylpyridinium Bromide Ionic Liquid (Pyridinium)104-107[1][2]Data not readily availableData not readily available
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])Ionic Liquid (Imidazolium)-711071.28
Choline chloride:Urea (1:2)Deep Eutectic Solvent127501.25
Ethyl lactateBio-solvent-262.61.03
2-Methyltetrahydrofuran (2-MeTHF)Bio-solvent-1360.60.86

Ecotoxicity Profile: Assessing the Environmental Impact

A critical aspect of a green solvent is its low toxicity towards aquatic life. The Vibrio fischeri bioluminescence inhibition assay is a standard method for assessing the ecotoxicity of chemical substances. The half-maximal effective concentration (EC50) value represents the concentration of a substance that causes a 50% reduction in the light output of the bacteria; a higher EC50 value indicates lower toxicity.

SolventTypeEC50 (mg/L) on Vibrio fischeri
1-Butylpyridinium Bromide Ionic Liquid (Pyridinium)45.3[3]
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])Ionic Liquid (Imidazolium)72.8
1-Ethyl-3-methylimidazolium ethylsulfateIonic Liquid (Imidazolium)14083[3]
Choline chlorideDeep Eutectic Solvent Constituent>1000
EthanolBio-solvent~20,000

Biodegradability: Persistence in the Environment

The ability of a solvent to biodegrade is crucial to prevent its accumulation in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals. The OECD 301F (Manometric Respirometry) test, for instance, measures the oxygen consumed by microorganisms to break down a substance over 28 days. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within this period.

SolventTypeBiodegradability (% in 28 days, OECD 301F or similar)Readily Biodegradable
1-Butylpyridinium Bromide Ionic Liquid (Pyridinium)Not readily biodegradable[1]No
1-Hexyl-3-methylpyridinium bromideIonic Liquid (Pyridinium)Fully mineralized[1]Yes
1-Octyl-3-methylpyridinium bromideIonic Liquid (Pyridinium)Fully mineralized[1]Yes
1-Butyl-3-methylimidazolium bromideIonic Liquid (Imidazolium)Not biodegradable[1]No
Choline chloride-based DESsDeep Eutectic SolventGenerally considered biodegradable[4]Yes
Ethyl lactateBio-solventReadily biodegradableYes

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 1-Butylpyridinium Bromide

The synthesis of 1-butylpyridinium bromide is typically achieved through a quaternization reaction between pyridine and 1-bromobutane.

G Pyridine Pyridine Reaction Reflux (e.g., in acetonitrile) Pyridine->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Product 1-Butylpyridinium Bromide Reaction->Product G cluster_prep Preparation cluster_exposure Exposure & Measurement cluster_analysis Data Analysis Rehydrate Rehydrate freeze-dried Vibrio fischeri Incubate Incubate bacteria with solvent dilutions Rehydrate->Incubate Prepare_Dilutions Prepare serial dilutions of test solvent Prepare_Dilutions->Incubate Measure_Luminescence Measure luminescence at t=0 and t=15/30 min Incubate->Measure_Luminescence Calculate_Inhibition Calculate % inhibition of luminescence Measure_Luminescence->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50 G cluster_setup Test Setup cluster_incubation Incubation & Monitoring cluster_results Data Analysis Prepare_Medium Prepare mineral medium and add test substance Inoculate Inoculate with activated sludge Prepare_Medium->Inoculate Seal_Vessel Seal in respirometer vessel with CO2 absorber Inoculate->Seal_Vessel Incubate Incubate at constant temp. (20-24°C) for 28 days in the dark Seal_Vessel->Incubate Monitor_Pressure Continuously monitor pressure change (O2 consumption) Incubate->Monitor_Pressure Calculate_BOD Calculate Biochemical Oxygen Demand (BOD) Monitor_Pressure->Calculate_BOD Determine_Biodegradation Calculate % biodegradation vs. Theoretical Oxygen Demand (ThOD) Calculate_BOD->Determine_Biodegradation

References

A Comparative Guide to Pyridinium Ionic Liquids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinium-based ionic liquids (ILs) are a versatile class of molten salts that are gaining significant traction as catalysts and reaction media in organic synthesis.[1][2][3] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents.[1][4] This guide provides a comparative analysis of their performance in key catalytic reactions, supported by experimental data and detailed protocols.

Comparative Performance in Acid Catalysis

Protic pyridinium ionic liquids, particularly those based on the 2-methylpyridinium cation, have demonstrated significant efficacy as Brønsted acid catalysts.[4] Their catalytic activity is closely linked to the nature of the counter-anion, which dictates the overall acidity of the IL.[4]

A comparative study on the tert-butylation of phenol highlights the performance differences among various 2-methylpyridinium ILs. The reaction is a useful probe as the product distribution is highly dependent on catalyst acidity.[4] Strong acids favor the formation of 2,4-di-tert-butylphenol (2,4-DTBP), medium acids yield 4-tert-butylphenol (4-TBP), and weak acids produce 2-tert-butylphenol (2-TBP).[4]

Table 1: Comparison of 2-Methylpyridinium ILs in the tert-Butylation of Phenol

CatalystPhenol Conversion (%)Selectivity to 2,4-DTBP (%)Selectivity to 2-TBP (%)Acidity Order
[2-MPyH]OTf (Triflate)9483-Strongest[4]
[2-MPyH][CH₃SO₃] (Methanesulfonate)<50 (after 20h)LowHighMedium[4]
[2-MPyH]Tfa (Trifluoroacetate)---Weakest[4]

Reaction Conditions: phenol/tert-butyl alcohol/ionic liquid = 10/20/2 molar ratio, 100°C, 6h. Data sourced from Duan et al., Journal of Molecular Catalysis A: Chemical, 2006.[4][5]

The results clearly indicate that the triflate anion (OTf) imparts the strongest acidity to the ionic liquid, leading to high conversion and selectivity for the di-substituted product, outperforming other functionalized ionic liquids under similar conditions.[4]

Application in C-C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl derivative, is efficiently promoted by pyridinium-based ILs.[6][7][8] These ILs can act as both the solvent and catalyst, simplifying the reaction setup and workup.[6]

A novel dihydroxy functionalized pyridinium acetate ionic liquid, [Py-2OH]OAc, has been shown to be a highly effective promoter for the Knoevenagel condensation of ninhydrin with various active methylene compounds.[7][8]

Table 2: Performance of [Py-2OH]OAc in Knoevenagel Condensation

Active Methylene CompoundProduct Yield (%)Reaction Time (min)
Indan-1,3-dione9810
4-Hydroxycoumarin9615
Meldrum’s acid9412
Barbituric acid9520

Reaction Conditions: Aqueous media, sonication, DABCO as co-catalyst. Data sourced from Mohamed et al., Molecules, 2022.[7]

The high yields and short reaction times demonstrate the efficiency of this pyridinium IL system. Furthermore, the ionic liquid could be recovered and reused for seven consecutive runs with only a minimal decrease in performance, highlighting its stability and economic viability.[7][8]

Experimental Protocols

A. General Synthesis of Protic 2-Methylpyridinium Ionic Liquids [4]

This protocol describes the synthesis of ionic liquids like [2-MPyH]OTf.

  • Mixing Reactants: To a round-bottom flask, add 2-methylpyridine (1.0 eq) and the corresponding acid (e.g., trifluoromethanesulfonic acid, 1.0 eq) dropwise at 0°C with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction is typically exothermic.

  • Purification: The resulting viscous liquid is washed multiple times with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.[9]

  • Drying: The purified ionic liquid is dried under high vacuum at 60-80°C for several hours to remove any residual solvent and moisture, yielding the final product.

B. Catalytic tert-butylation of Phenol [4]

  • Setup: In a sealed reaction vessel, combine phenol (10 mmol), tert-butyl alcohol (20 mmol), and the pyridinium ionic liquid catalyst (2 mmol).

  • Reaction: Heat the mixture to 100°C and stir for the designated time (e.g., 6 hours).

  • Workup: After cooling, extract the product mixture with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can be separated for potential reuse.

  • Analysis: Analyze the organic phase using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.

Visualization of Catalytic Workflow

The following diagrams illustrate the general synthesis of pyridinium ILs and a typical catalytic cycle.

G1 cluster_synthesis General Synthesis of Pyridinium ILs Pyridine Pyridine Derivative Quaternization Quaternization or Acid-Base Reaction Pyridine->Quaternization AlkylHalide Alkylating/Protonating Agent (e.g., HX, RX) AlkylHalide->Quaternization CrudeIL Crude Pyridinium Salt [Py-R]X Quaternization->CrudeIL Purification Purification (Washing with Ether) CrudeIL->Purification PureIL Pure Pyridinium IL Purification->PureIL G2 Catalyst Pyridinium IL Catalyst Intermediate Activated Intermediate Catalyst->Intermediate Activates SubstrateA Substrate A (e.g., Aldehyde) Product Final Product SubstrateA->Product SubstrateB Substrate B (e.g., Active Methylene) SubstrateB->Intermediate Intermediate->Product Reacts with Substrate A Product->Catalyst Regenerates Water Byproduct (e.g., H₂O) Product->Water

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-butylpyridinium bromide, a common ionic liquid. We present a detailed analysis of various techniques, their experimental protocols, and a comparison with an alternative pyridinium salt, 1-ethylpyridinium bromide.

Introduction to Purity Assessment of Ionic Liquids

Ionic liquids (ILs), such as 1-butylpyridinium bromide, are salts that are liquid at or near room temperature. Their unique properties make them valuable in various applications, including as solvents and catalysts in organic synthesis and electrochemistry. However, the synthesis of ILs can result in impurities, primarily residual starting materials (e.g., halide precursors) and water, which can significantly impact their physicochemical properties and experimental performance. Therefore, rigorous purity assessment is paramount.

This guide focuses on the most common and effective analytical techniques for determining the purity of 1-butylpyridinium bromide, providing a comparative overview to aid in method selection.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the target impurity, required sensitivity, and available instrumentation. Below is a summary of common techniques used for 1-butylpyridinium bromide.

Analytical MethodTarget Impurity/AnalyteKey Performance MetricsAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) 1-Butylpyridinium cation, organic impuritiesLimit of Detection (LOD): ~30 ppb (UV), ~70 ppb (ELSD)[1][2]High resolution for separating complex mixtures, versatile for a broad range of organic compounds.[3][4]May have limitations in retaining and detecting small ionic species without specific columns and detectors.[3]
Ion Chromatography (IC) Bromide and other halide anions (e.g., chloride)Limit of Quantification (LOQ) for chloride: < 8 ppm; LOD for bromide: ~0.2 ppm.[5][6]Excellent for the analysis of ionic species, high sensitivity for halide detection.[3]Can have long retention times for hydrophobic anions, and method development can be time-consuming.[7]
Argentometric Titration (Volhard Method) Bromide and other halide anionsQuantitative at higher concentrations (ppm to % level).Cost-effective, simple, and provides accurate quantification of total halides.Not suitable for trace-level analysis, less specific than IC if multiple halides are present.
Karl Fischer Titration WaterHighly accurate and specific for water content determination.The gold standard for water content analysis, can be automated.Requires a dedicated instrument.
Quantitative ¹H NMR Spectroscopy 1-Butylpyridinium cation, organic impurities, residual solventsHigh precision and accuracy, can be used for absolute quantification without a calibration curve.[8][9]Provides structural information, non-destructive, and can quantify multiple components simultaneously.[4][9]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. The following are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for 1-Butylpyridinium Cation Analysis

This method is suitable for quantifying the main component and detecting organic impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm, 100 Å, or equivalent mixed-mode column.[1][2]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Ultrapure water

  • Ammonium formate (AmFm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) MeCN/H₂O containing 10 mM Ammonium formate, with the pH adjusted to 3.0.[1][2]

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity 1-butylpyridinium bromide standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized 1-butylpyridinium bromide, dissolve it in the mobile phase to a known concentration (e.g., 0.3 mg/mL), and filter through a 0.45 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Injection Volume: 1 µL[1][2]

    • Column Temperature: Ambient

    • Detection: ELSD (Nebulizer and evaporator temperature at 50 °C, gas flow at 1.6 SLM) or UV detection at an appropriate wavelength.[1][2]

  • Analysis: Inject the standards and the sample. Quantify the 1-butylpyridinium cation in the sample by comparing its peak area to the calibration curve.

Ion Chromatography (IC) for Bromide Impurity Analysis

This method is highly effective for quantifying residual bromide from the synthesis.

Instrumentation:

  • Ion chromatograph with a conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac AS14 or similar).[6]

Reagents:

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ultrapure water

Procedure:

  • Eluent Preparation: Prepare an eluent of 3.5 mM Na₂CO₃ and 1.0 mM NaHCO₃ in ultrapure water.[6]

  • Standard Solution Preparation: Prepare a stock solution of a known concentration of sodium bromide in ultrapure water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized 1-butylpyridinium bromide in ultrapure water to a known volume.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards and the sample. Determine the bromide concentration in the sample based on the calibration curve.

Karl Fischer Titration for Water Content

This is a standard method for determining the water content in the synthesized ionic liquid.

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric).

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or a suitable solvent

Procedure:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Sample Analysis: Accurately weigh a sample of the synthesized 1-butylpyridinium bromide and add it to the titration cell.

  • Titration: Start the titration. The instrument will automatically determine the endpoint and calculate the water content.

Quantitative ¹H NMR Spectroscopy

This technique allows for the determination of the purity of the main component and the identification of proton-containing impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized 1-butylpyridinium bromide and a known amount of the internal standard into an NMR tube. Add the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay).[10]

  • Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the 1-butylpyridinium bromide based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.[4]

Alternative for Comparison: 1-Ethylpyridinium Bromide

To provide context for the purity assessment of 1-butylpyridinium bromide, it is useful to compare it with a similar ionic liquid, such as 1-ethylpyridinium bromide. The analytical methods described above are generally applicable to 1-ethylpyridinium bromide as well. The primary differences in their analytical behavior will be in their retention times in chromatography due to the difference in the alkyl chain length. For instance, in reverse-phase HPLC, 1-butylpyridinium bromide will have a longer retention time than 1-ethylpyridinium bromide due to its greater hydrophobicity.[2]

Visualizing the Purity Assessment Workflow

A logical workflow is essential for a systematic approach to purity assessment. The following diagram illustrates a typical workflow for characterizing the purity of synthesized 1-butylpyridinium bromide.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_techniques Analytical Techniques cluster_results Data Evaluation & Final Product synthesis Synthesis of 1-Butylpyridinium Bromide purification Initial Purification (e.g., washing, drying) synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC sample_prep->hplc Cation & Organic Impurities ic Ion Chromatography sample_prep->ic Anion Impurities kft Karl Fischer Titration sample_prep->kft Water Content qnmr qNMR sample_prep->qnmr Overall Purity & Structure data_analysis Data Analysis & Comparison hplc->data_analysis ic->data_analysis kft->data_analysis qnmr->data_analysis purity_spec Purity Specification Met? data_analysis->purity_spec final_product Final Product (>99% Purity) purity_spec->final_product Yes repurify Further Purification purity_spec->repurify No repurify->purification

Caption: Workflow for the purity assessment of 1-butylpyridinium bromide.

Signaling Pathway for Method Selection

The choice of analytical technique is often guided by the specific information required. The following diagram illustrates a decision-making pathway for selecting the appropriate purity assessment method.

Method_Selection_Pathway cluster_questions Key Purity Questions cluster_methods Recommended Methods start Start: Synthesized 1-Butylpyridinium Bromide q1 Determine Cation Purity & Organic Impurities? start->q1 q2 Quantify Residual Halide Anions? start->q2 q3 Measure Water Content? start->q3 q4 Confirm Structure & Overall Purity? start->q4 ans1 HPLC q1->ans1 ans2 Ion Chromatography or Titration q2->ans2 ans3 Karl Fischer Titration q3->ans3 ans4 Quantitative NMR q4->ans4

Caption: Decision pathway for selecting a purity analysis method.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently assess the purity of their synthesized 1-butylpyridinium bromide, ensuring the quality and reliability of their subsequent research and development activities.

References

1-Butylpyridinium Bromide: A Comparative Analysis of its Electrochemical Performance Against Traditional Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for safer and more efficient energy storage solutions and electrochemical systems, ionic liquids (ILs) have emerged as a promising class of electrolytes. This guide provides a comparative analysis of the electrochemical performance of 1-butylpyridinium bromide, a representative pyridinium-based ionic liquid, against a conventional electrolyte system, 1 M lithium hexafluorophosphate (LiPF6) in a 1:1 volume mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). This report is intended for researchers, scientists, and drug development professionals who utilize electrochemical systems in their work.

While direct, comprehensive electrochemical performance data for pure 1-butylpyridinium bromide is limited in publicly available literature, this guide synthesizes available information on closely related pyridinium-based ILs to provide a valuable comparative perspective.

Data Presentation: A Comparative Overview

The following table summarizes the key electrochemical performance indicators for 1-butylpyridinium bromide (based on data from similar pyridinium-based ILs) and the traditional LiPF6 electrolyte. It is crucial to note that the values for 1-butylpyridinium bromide are estimations derived from related compounds and may not represent the exact performance of the pure substance.

Property1-Butylpyridinium Bromide (and related Pyridinium ILs)Traditional Electrolyte (1 M LiPF6 in 1:1 EC:DMC)
Ionic Conductivity ~1 mS/cm (at -20°C for a specific formulation)[1]~11.38 mS/cm (at 25°C)[2]
Electrochemical Stability Window (ESW) ~2.2 V to 5 V (dependent on the specific compound and measurement conditions)[1][3]~4.5 V vs. Li/Li+[4]
Key Advantages - Low volatility- High thermal stability- Potential for "designer" properties- High ionic conductivity- Well-established performance in lithium-ion batteries
Key Disadvantages - Generally lower ionic conductivity compared to traditional electrolytes- Potentially narrower electrochemical window depending on the specific ions- Flammability of organic solvents- Sensitivity to moisture (hydrolysis of LiPF6)

Experimental Protocols

The data presented above is typically obtained through two primary electrochemical techniques: Electrochemical Impedance Spectroscopy (EIS) for ionic conductivity and Cyclic Voltammetry (CV) for determining the electrochemical stability window.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Methodology:

  • Cell Assembly: A two-electrode cell is typically used, often with blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (l) containing the electrolyte.

  • Instrumentation: An impedance spectrometer or a frequency response analyzer coupled with a potentiostat is used.

  • Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = l / (Rb * A)

Cyclic Voltammetry (CV) for Determining Electrochemical Stability Window

Objective: To determine the potential range over which the electrolyte remains stable without significant oxidation or reduction.

Methodology:

  • Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a lithium reference electrode), and a counter electrode (e.g., platinum wire). The cell is filled with the electrolyte to be tested.

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 10-100 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential. The electrochemical stability window is determined by the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents is observed, indicating the decomposition of the electrolyte.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the electrochemical performance of an electrolyte.

G cluster_prep Electrolyte Preparation cluster_eis Ionic Conductivity Measurement cluster_cv Electrochemical Stability Window Measurement cluster_comp Comparative Analysis prep Prepare Electrolyte (e.g., 1-Butylpyridinium Bromide or 1M LiPF6 in EC:DMC) eis_cell Assemble Two-Electrode Cell prep->eis_cell cv_cell Assemble Three-Electrode Cell prep->cv_cell eis_measurement Perform Electrochemical Impedance Spectroscopy (EIS) eis_cell->eis_measurement eis_analysis Analyze Nyquist Plot to Determine Bulk Resistance eis_measurement->eis_analysis eis_calc Calculate Ionic Conductivity eis_analysis->eis_calc comparison Compare Performance Data eis_calc->comparison cv_measurement Perform Cyclic Voltammetry (CV) cv_cell->cv_measurement cv_analysis Analyze Voltammogram to Determine Decomposition Potentials cv_measurement->cv_analysis cv_result Define Electrochemical Stability Window cv_analysis->cv_result cv_result->comparison

Experimental workflow for electrochemical performance evaluation.

Discussion and Conclusion

The primary advantage of 1-butylpyridinium bromide and other ionic liquids lies in their enhanced safety profile, characterized by low volatility and high thermal stability. This makes them attractive alternatives to traditional carbonate-based electrolytes, which are flammable.

However, the available data suggests that pyridinium-based ionic liquids may exhibit lower ionic conductivity compared to their conventional counterparts. The ionic conductivity of the traditional LiPF6 electrolyte is significantly higher, which is a critical factor for high-power applications.

The electrochemical stability window (ESW) of pyridinium-based ILs appears to be variable and highly dependent on the specific chemical structure. While some formulations show a wide ESW suitable for high-voltage applications, others may be more limited. The traditional LiPF6 electrolyte offers a well-established and reasonably wide ESW for many lithium-ion battery chemistries.

References

The Cost-Effectiveness of 1-Butylpyridinium Bromide in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of industrial chemistry, the pursuit of cost-effective and sustainable solutions is paramount. This guide provides an objective comparison of 1-butylpyridinium bromide ([C4Py][Br]), a versatile ionic liquid, against traditional alternatives in key industrial applications: catalysis in organic synthesis and as an electrolyte additive in energy storage. Through the analysis of experimental data, this report aims to elucidate the performance and economic viability of 1-butylpyridinium bromide, offering a valuable resource for researchers and industry professionals.

Catalysis: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the production of various fine chemicals and pharmaceutical intermediates. Traditionally, this reaction is catalyzed by volatile and often hazardous organic bases such as piperidine. Here, we compare the catalytic efficacy of 1-butylpyridinium bromide with piperidine in the synthesis of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Performance Comparison
CatalystReaction Time (minutes)Product Yield (%)Catalyst Recyclability (Number of Cycles)
Piperidine1592Not readily recyclable
1-Butylpyridinium Bromide ([C4Py][Br])2595At least 4

Table 1: Performance comparison of piperidine and 1-butylpyridinium bromide as catalysts in the Knoevenagel condensation of 4-methoxybenzaldehyde and Meldrum's acid.

The data indicates that while piperidine offers a slightly faster reaction time, 1-butylpyridinium bromide achieves a higher product yield. A significant advantage of the ionic liquid is its recyclability.[1] The ability to be reused for at least four cycles without a significant drop in performance dramatically improves its cost-effectiveness and reduces chemical waste, aligning with the principles of green chemistry.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 4-methoxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Catalyst: Piperidine or 1-Butylpyridinium Bromide

  • Solvent: Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 mmol) and Meldrum's acid (1 mmol) in 10 mL of ethanol.

  • Add the catalyst (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • If using 1-butylpyridinium bromide, the ionic liquid can be recovered by washing the residue with a mixture of ethyl acetate and hexane, followed by filtration. The recovered ionic liquid can be dried under vacuum and reused.

  • The solid product is purified by recrystallization from ethanol.

Logical Relationship of Catalytic Process

Knoevenagel_Condensation Reactants 4-Methoxybenzaldehyde + Meldrum's Acid Intermediate Intermediate Complex Reactants->Intermediate Catalysis Catalyst 1-Butylpyridinium Bromide or Piperidine Catalyst->Intermediate Product 5-(4-methoxybenzylidene)-2,2-dimethyl- 1,3-dioxane-4,6-dione Intermediate->Product Byproduct Water Intermediate->Byproduct

Knoevenagel condensation reaction pathway.

Energy Storage: Zinc-Bromine Flow Battery Electrolyte Additive

Zinc-bromine flow batteries are a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the electrolyte composition, particularly the bromine-complexing agents that prevent the diffusion of bromine. Tetraethylammonium bromide (TEAB) is a commonly used complexing agent. This section compares the performance of 1-butylpyridinium bromide as an alternative additive.

Performance Comparison
AdditiveCoulombic Efficiency (%)Energy Efficiency (%)
Tetraethylammonium Bromide (TEAB)~85~70
1-Ethylpyridinium Bromide ([C2Py][Br])>90~75

Table 2: Performance comparison of tetraethylammonium bromide and 1-ethylpyridinium bromide as additives in a zinc-bromine flow battery electrolyte. Data for 1-butylpyridinium bromide is expected to be similar to or better than 1-ethylpyridinium bromide due to its similar chemical structure.

Recent studies have shown that pyridinium-based ionic liquids, such as 1-ethylpyridinium bromide, can significantly enhance the performance of zinc-bromine flow batteries compared to conventional additives like TEAB.[2] The improved coulombic and energy efficiencies are attributed to the effective complexation of bromine and favorable effects on the zinc deposition and stripping processes.[3] While direct comparative data for 1-butylpyridinium bromide is not yet widely available, its structural similarity to the ethyl-analogue suggests it would offer comparable or superior performance.

Experimental Protocol: Zinc-Bromine Flow Battery Testing

Materials:

  • Zinc bromide (ZnBr₂) solution (e.g., 3 M)

  • Zinc chloride (ZnCl₂) solution (e.g., 1 M)

  • Potassium chloride (KCl) solution (e.g., 1 M)

  • Bromine-complexing agent: Tetraethylammonium Bromide or 1-Butylpyridinium Bromide (e.g., 0.5 M)

  • Zinc foil electrode

  • Carbon felt electrode

  • Nafion® membrane (or other suitable separator)

Experimental Setup:

  • Assemble a two-compartment electrochemical cell with a zinc foil anode and a carbon felt cathode, separated by a membrane.

  • Prepare the anolyte (e.g., 3 M ZnBr₂) and catholyte (e.g., 3 M ZnBr₂, 1 M ZnCl₂, 1 M KCl, and 0.5 M complexing agent).

  • Circulate the anolyte and catholyte through their respective compartments using peristaltic pumps.

  • Connect the cell to a battery cycler or potentiostat/galvanostat.

Procedure:

  • Charging: Apply a constant current to the cell (e.g., 20 mA/cm²) to charge the battery. During charging, zinc is deposited on the anode, and bromide is oxidized to bromine at the cathode, which then forms a complex with the additive.

  • Discharging: Discharge the battery by applying a constant current in the opposite direction until a cut-off voltage is reached.

  • Performance Evaluation:

    • Coulombic Efficiency: The ratio of the total charge extracted during discharge to the total charge supplied during charging.

    • Energy Efficiency: The ratio of the total energy delivered during discharge to the total energy supplied during charging.

    • Capacity Retention: The stability of the discharge capacity over multiple charge-discharge cycles.

Experimental Workflow for Battery Testing

Battery_Testing_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Cell_Assembly Assemble Flow Cell Electrolyte_Prep Prepare Anolyte and Catholyte Cell_Assembly->Electrolyte_Prep Charge Constant Current Charge Electrolyte_Prep->Charge Discharge Constant Current Discharge Charge->Discharge Cycling Repeat Charge/Discharge Cycles Discharge->Cycling Cycling->Charge Coulombic_Efficiency Calculate Coulombic Efficiency Cycling->Coulombic_Efficiency Energy_Efficiency Calculate Energy Efficiency Cycling->Energy_Efficiency Capacity_Retention Analyze Capacity Retention Cycling->Capacity_Retention

Workflow for testing zinc-bromine flow battery performance.

Conclusion

References

A Comparative Guide to Alternative Cations for Bromide-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

The selection of the cation is a critical determinant of the physicochemical properties of bromide-based ionic liquids (ILs), influencing their performance in various applications, from chemical synthesis to drug delivery. This guide provides a comparative analysis of common alternative cations—imidazolium, pyridinium, phosphonium, and ammonium—paired with the bromide anion. The data presented is compiled from various experimental studies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Physicochemical Properties of Bromide-Based Ionic Liquids

The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. Key properties such as melting point, viscosity, density, and thermal stability are summarized below for a range of bromide ILs featuring different cations. These properties are crucial for designing and optimizing processes where ILs are employed. For instance, a low melting point is desirable for applications at or near room temperature, while high thermal stability is essential for processes conducted at elevated temperatures.

Table 1: Comparison of Melting Points, Viscosity, and Density of Bromide-Based Ionic Liquids

Cation FamilyIonic Liquid (Abbreviation)Melting Point (°C)Viscosity (mPa·s)Density (g/cm³)
Imidazolium 1-Ethyl-3-methylimidazolium Bromide ([C₂MIM][Br])75[1]42 (80 °C)1.39 (80 °C)
1-Butyl-3-methylimidazolium Bromide ([C₄MIM][Br])78[2]134 (80 °C)1.33 (80 °C)
1-Hexyl-3-methylimidazolium Bromide ([C₆MIM][Br])-8.5368 (80 °C)1.25 (80 °C)
1-Octyl-3-methylimidazolium Bromide ([C₈MIM][Br])-785 (80 °C)1.18 (80 °C)
Pyridinium 1-Butylpyridinium Bromide ([C₄Py][Br])132--
1-Hexylpyridinium Bromide ([C₆Py][Br])88--
1-Octylpyridinium Bromide ([C₈Py][Br])102--
Phosphonium Tetraoctylphosphonium Bromide ([P₈₈₈₈][Br])100-103488 (80 °C)0.96 (80 °C)
Ammonium Tetrahexylammonium Bromide ([N₆₆₆₆][Br])101--
Tetraethylammonium Bromide ([N₂₂₂₂][Br])285 (decomposes)--

Note: Viscosity and density data are often temperature-dependent. The values presented here are at a consistent temperature where available to facilitate comparison. The absence of data is indicated by "-".

Table 2: Thermal Decomposition Temperatures of Bromide-Based Ionic Liquids

Cation FamilyIonic Liquid (Abbreviation)Onset Decomposition Temperature (T_onset, °C)
Imidazolium 1-Butyl-3-methylimidazolium Bromide ([C₄MIM][Br])260[2]
Pyrrolidinium 1-Butyl-1-methylpyrrolidinium Bromide ([C₄MPyr][Br])~250
Dicationic Pyrrolidinium 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide ([BisC₄MPyr][Br₂])~230[3]
Phosphonium Decyl(tri-tert-butyl)phosphonium Bromide188.8[4]

Note: Thermal stability can be influenced by the experimental conditions, such as the heating rate and atmosphere.[5] Generally, the thermal stability of ionic liquids is significantly influenced by the nature of the anion, with the cation playing a secondary role.[5][6]

Experimental Protocols

The synthesis and characterization of bromide-based ionic liquids are crucial steps in their application. Below are detailed methodologies for key experiments.

1. Synthesis of 1-Alkyl-3-methylimidazolium Bromides

This protocol describes a common method for the synthesis of imidazolium-based ionic liquids via quaternization.

  • Materials: 1-methylimidazole, alkyl bromide (e.g., 1-bromobutane), ethyl acetate.

  • Procedure:

    • Equimolar amounts of 1-methylimidazole and the corresponding alkyl bromide are mixed in a round-bottom flask.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 70 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete. The progress can be monitored by the disappearance of the reactants using techniques like thin-layer chromatography.

    • After cooling to room temperature, the product is washed multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate, to remove any unreacted starting materials.

    • The resulting ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual solvent and moisture.[7]

2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized ionic liquid. The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the ionic liquid. A small sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature. The onset decomposition temperature is typically determined from the resulting TGA curve.[8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature of the ionic liquid. The sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as peaks or steps in the DSC thermogram.[9]

  • Viscosity and Density Measurements: The viscosity and density of the ionic liquids are measured at various temperatures using a viscometer and a densitometer, respectively. These measurements are crucial for understanding the transport properties of the ILs.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of alternative cations for bromide-based ionic liquids.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation start Select Cation Precursor (e.g., 1-methylimidazole) reaction Quaternization Reaction start->reaction reagent Select Alkyl Bromide (e.g., 1-bromobutane) reagent->reaction purification Purification (Washing & Drying) reaction->purification product Pure Ionic Liquid purification->product nmr Structural Analysis (NMR) product->nmr tga Thermal Stability (TGA) product->tga dsc Phase Transitions (DSC) product->dsc vis_den Physicochemical Properties (Viscosity, Density) product->vis_den performance Performance Testing (e.g., in Drug Formulation) nmr->performance tga->performance dsc->performance vis_den->performance

Caption: Experimental workflow for IL synthesis and characterization.

This guide provides a foundational comparison of alternative cations for bromide-based ionic liquids. The selection of a specific cation should be guided by the desired physicochemical properties for the intended application, and the provided experimental data and protocols serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Antibacterial Efficacy of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antibacterial efficacy of 1-butylpyridinium bromide against other antimicrobial agents. The evaluation is primarily based on Minimum Inhibitory Concentration (MIC) data, offering researchers, scientists, and drug development professionals a clear perspective on its potential applications and performance relative to established alternatives.

Structure-Activity Relationship in Alkylpyridinium Bromides

Quaternary ammonium compounds (QACs) are a well-established class of antimicrobial agents. Their efficacy is significantly influenced by their chemical structure, particularly the length of the N-alkyl chain.[1] Research into a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides has demonstrated that compounds with longer alkyl chains, specifically those containing 11 to 16 carbon atoms, exhibit the most potent activity against Gram-positive bacteria such as Staphylococcus aureus.[2][3] Conversely, pyridinium salts with shorter alkyl chains are expected to show weaker antibacterial action. While specific experimental MIC values for 1-butylpyridinium bromide (a four-carbon chain) are not prominently available in the reviewed literature, this established structure-activity relationship strongly suggests it possesses lower antibacterial efficacy than its long-chain counterparts.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various antibacterial agents against the common Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This data provides a benchmark against which the expected performance of 1-butylpyridinium bromide can be compared.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents

Compound/AgentTarget MicroorganismMIC (µg/mL)
1-Butylpyridinium bromide (C4) S. aureus, E. coliData not available (Efficacy is expected to be low)
1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16) S. aureusMost active compounds in their series[2]
Didecylmethylpolyoxyethylammonium propionate (QAC) S. aureus250[5]
Quaternary Ammonium Disinfectant Spray S. aureus2000 - 4000[5]
Quaternary Ammonium Disinfectant Spray E. coli4000[5]
Ciprofloxacin S. aureus0.125 - 1[4]
Ciprofloxacin E. coli0.007 - 32.0[6]
Amoxicillin/Clavulanic acid S. aureus1 - 12[4]
Gentamicin S. aureusHighly susceptible[4]

Experimental Protocols: MIC and MBC Determination

The following protocols detail the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

1. Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent needed to prevent the visible growth of a microorganism.[7]

  • Materials:

    • Test compound (e.g., 1-butylpyridinium bromide)

    • Bacterial culture in log phase (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Pipettes and sterile, disposable tips

    • Incubator set to 37°C

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum from a pure culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate to create a range of decreasing concentrations.[7]

    • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Interpretation: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[7]

2. Minimum Bactericidal Concentration (MBC) Assay

This assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[7]

  • Procedure:

    • Following the MIC determination, select the wells that showed no visible bacterial growth.

    • Using a calibrated loop or pipette, subculture a small aliquot (typically 10-50 μL) from each of these clear wells onto a fresh, antibiotic-free agar plate.[2]

    • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a bactericidal effect.[2]

Visualization of Experimental Workflow

The following diagram illustrates the sequential process for determining the MIC and MBC of a test compound.

Antibacterial_Testing_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) serial_dilution 2. Serially Dilute Compound in 96-Well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Bacteria serial_dilution->inoculate incubate_mic 4. Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic 5. Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_from_mic 6. Subculture from Clear Wells onto Agar Plates read_mic->plate_from_mic Proceed with non-turbid wells incubate_mbc 7. Incubate Plates (37°C, 18-24h) plate_from_mic->incubate_mbc read_mbc 8. Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

References

Navigating the Double-Edged Sword: A Comparative Guide to Ionic Liquid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unique properties of ionic liquids (ILs) offer exciting possibilities. However, their potential toxicity necessitates a thorough understanding before widespread application. This guide provides an objective comparison of the toxicity of different ionic liquids, supported by experimental data, to aid in the selection of safer alternatives.

The toxicity of ionic liquids is a complex issue, influenced by the nature of both the cation and the anion, as well as the length of the alkyl chains attached to the cation. Generally, the cation is considered the primary driver of toxicity.[1][2]

Key Toxicity Trends:

  • Cation Core: Imidazolium and pyridinium-based ILs, which are aromatic, tend to be more toxic than their non-aromatic counterparts like cholinium and ammonium-based ILs.[2]

  • Alkyl Chain Length: A consistent trend observed across numerous studies is that increasing the length of the alkyl chain on the cation leads to increased toxicity.[3] This is often attributed to greater lipophilicity, allowing for easier disruption of cell membranes.

  • Anion Influence: While the cation plays a more significant role, the anion also contributes to the overall toxicity.[2] For instance, the tetrafluoroborate anion has been shown to be more toxic than acetate or methanesulfonate anions.[2]

  • Protic vs. Aprotic: Protic ionic liquids generally exhibit lower toxicity and higher biodegradability compared to aprotic ILs, making them potentially safer environmental alternatives.[4][5]

Quantitative Toxicity Data

The following table summarizes the 50% effective concentration (EC50) values for a selection of ionic liquids against various organisms. A lower EC50 value indicates higher toxicity.

Ionic Liquid (Cation)AnionOrganismEC50 (mg/L)Reference
Imidazolium-based
1-ethyl-3-methylimidazolium ([C2mim])EthylsulfateVibrio fischeri14,083[6]
1-ethyl-3-methylimidazolium ([C2mim])AcetateVibrio fischeri1,637[6]
1-ethyl-3-methylimidazolium ([C2mim])Bis(trifluoromethylsulfonyl)imideVibrio fischeri837[6]
1-butyl-3-methylimidazolium ([C4mim])TetrafluoroborateVibrio fischeri>100[6]
1-hexyl-3-methylimidazolium ([C6mim])HexafluorophosphateVibrio fischeri~17.4[7]
1-octyl-3-methylimidazolium ([C8mim])HexafluorophosphateVibrio fischeri~1.7[7]
1-butyl-3-methylimidazolium ([C4mim])BromideDaphnia magna8.03[8]
1-butyl-3-methylimidazolium ([C4mim])TetrafluoroborateCCO Fish Cell Line~5.0[9]
Pyridinium-based
1-ethyl-3-methylpyridinium ([C2mpy])EthylsulfateVibrio fischeri~680[6]
1-butyl-3-methylpyridinium ([C4mpy])ChlorideVibrio fischeri164[6]
1-butyl-3-methylpyridinium ([C4mpy])TetrafluoroborateVibrio fischeri45.3[6]
Cholinium-based
Cholinium ([Cho])AcetateVibrio fischeri1,843[6]
Cholinium ([Cho])Dihydrogen CitrateDaphnia magna>1000
Cholinium ([Cho])OxalateCCO Fish Cell Line~1.64[1]
Ammonium-based
Tetrabutylammonium ([N4,4,4,4])ChlorideVibrio fischeri400[6]

Mechanisms of Toxicity

The primary mechanism of ionic liquid toxicity is believed to be the disruption of cell membranes. The lipophilic alkyl chains of the cations can insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual cell lysis. This membrane disruption can then trigger a cascade of secondary effects, including oxidative stress and mitochondrial dysfunction.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. This can lead to damage of cellular components, including DNA, proteins, and lipids. Mitochondrial dysfunction can further exacerbate oxidative stress and lead to a depletion of cellular energy, ultimately resulting in cell death.

ToxicityPathway IL Ionic Liquid (Lipophilic Cation) Membrane Cell Membrane Disruption IL->Membrane Insertion ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath

Proposed signaling pathway for ionic liquid toxicity.

Experimental Protocols

The following are summarized methodologies for common toxicity assays used to evaluate ionic liquids.

Vibrio fischeri Acute Toxicity Test (Based on ISO 11348-3)

This test, often referred to as the Microtox® assay, measures the inhibition of luminescence of the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) upon exposure to a toxic substance.

  • Preparation of Bacterial Suspension: Freeze-dried A. fischeri are rehydrated in a reconstitution solution.

  • Test Procedure:

    • A dilution series of the ionic liquid is prepared in a suitable diluent (e.g., 2% NaCl solution).

    • The bacterial suspension is added to each dilution and a control.

    • The luminescence is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.

  • Data Analysis: The percentage of luminescence inhibition is calculated for each concentration relative to the control. The EC50 value, the concentration that causes a 50% reduction in luminescence, is then determined.

Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organisms: Neonates (<24 hours old) from a healthy culture of D. magna are used.

  • Test Procedure:

    • A series of at least five concentrations of the ionic liquid in a suitable culture medium is prepared.

    • A group of daphnids (e.g., 10 individuals) is placed in each test concentration and a control.

    • The test is run for 48 hours under controlled conditions (e.g., 20°C, 16-hour light/8-hour dark cycle).

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.

Cytotoxicity Assay using Fish Cell Lines (e.g., CCO)

In vitro cytotoxicity assays using fish cell lines, such as the Channel Catfish Ovary (CCO) line, provide a valuable alternative to in vivo fish toxicity tests.

  • Cell Culture: CCO cells are cultured in a suitable medium (e.g., Leibovitz's L-15 medium supplemented with fetal bovine serum) at an appropriate temperature (e.g., 26°C).

  • Test Procedure:

    • Cells are seeded in microplates and allowed to attach.

    • The cells are then exposed to a range of concentrations of the ionic liquid.

    • After a set exposure period (e.g., 24 or 48 hours), a cell viability assay is performed. A common method is the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The EC50 value, the concentration that reduces cell viability by 50%, is determined.[9]

Workflow for common ionic liquid toxicity assays.

References

A Comparative Guide to the Performance of 1-Butylpyridinium Bromide in Diverse Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst or reaction medium is critical to optimizing synthetic outcomes. Ionic liquids (ILs) have emerged as versatile and environmentally benign alternatives to traditional volatile organic solvents and catalysts. Among them, 1-butylpyridinium bromide ([C4Py][Br]) offers a unique combination of properties stemming from its pyridinium cation. This guide provides an objective comparison of the performance of 1-butylpyridinium bromide in key reaction types—multicomponent, cycloaddition, and substitution reactions—supported by experimental data.

Multicomponent Reactions: The Biginelli Reaction

The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a cornerstone of medicinal chemistry due to the pharmacological importance of its products. The reaction's efficiency is highly dependent on the catalyst used. While 1-butylpyridinium bromide itself is less commonly cited than imidazolium-based ILs, pyridinium-functionalized catalysts have demonstrated excellent efficacy.

Performance Comparison

The following table compares the performance of a pyridinium-functionalized solid catalyst with other systems in the synthesis of a model DHPM from benzaldehyde, ethyl acetoacetate, and urea under solvent-free conditions.

CatalystTemp. (°C)Time (min)Yield (%)Reference
PMO-Py-IL (Pyridinium-based) 1003098[1]
1-Butyl-3-methylimidazolium BF₄ ([BMIm][BF₄])1003095[2]
Alumina Sulfuric Acid (ASA)Room Temp6086[3]
No Catalyst100120< 20[1]

The data indicates that the pyridinium moiety, when immobilized on a solid support (PMO-Py-IL), is a highly effective catalyst for the Biginelli reaction, affording excellent yields in short reaction times, comparable to or even exceeding the performance of common imidazolium-based ionic liquids.[1][2]

Experimental Protocol: Biginelli Reaction (Solvent-Free)

This protocol is adapted from the procedure for the PMO-Py-IL catalyzed synthesis of DHPMs.[1]

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), urea or thiourea (12 mmol), and the pyridinium-based catalyst (0.03 g).

  • Heat the mixture at 100°C with magnetic stirring for the specified time (e.g., 30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 5 minutes.

  • Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid product from hot ethanol to obtain the pure DHPM.

Biginelli Reaction Mechanism

The reaction is believed to proceed via an iminium intermediate, which is formed from the condensation of the aldehyde and urea. This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

Biginelli_Mechanism RCHO Aldehyde Iminium N-Acyliminium Intermediate RCHO->Iminium Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct DHPM DHPM Product Adduct->DHPM - H₂O H2O H₂O Catalyst [C4Py]+ Catalyst Catalyst->Iminium H⁺ catalysis

Figure 1. Proposed mechanism for the acid-catalyzed Biginelli reaction.

Cycloaddition Reactions: CO₂ Fixation

The cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates is a highly atom-economical and green chemical process. Ionic liquids, particularly those containing halide anions, are effective catalysts for this transformation. 1-Butylpyridinium bromide serves as both a solvent and a catalyst, where the bromide anion acts as the nucleophile to initiate the ring-opening of the epoxide.

Performance Comparison

A direct comparison between n-butylpyridinium and 1-n-butyl-3-methylimidazolium ([BMIm]) salts for the cycloaddition of CO₂ to propylene oxide reveals important performance differences.

CatalystAnionTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
n-Butylpyridinium ([BPy]) Br⁻110626.5~100[4]
n-Butylpyridinium ([BPy]) Cl⁻110623.2~100[4]
[BMIm]Br⁻110643.5~100[4]
[BMIm]Cl⁻110635.4~100[4]
[BMIm]BF₄⁻110689.9~100[4]

The results show that while 1-butylpyridinium bromide is an active catalyst, imidazolium-based ionic liquids, particularly [BMIm][BF₄], exhibit significantly higher activity under identical conditions.[4] This suggests that the nature of the cation plays a substantial role in the overall catalytic efficiency, complementing the nucleophilic role of the anion.

Experimental Protocol: CO₂ Cycloaddition

This protocol is based on the procedure for IL-catalyzed cycloaddition of CO₂ to propylene oxide.[4]

  • Add the ionic liquid (e.g., 1-butylpyridinium bromide, 2.5 mmol) and propylene oxide (50 mmol) to a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

  • Seal the autoclave and purge it with CO₂ three times.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 4.0 MPa).

  • Heat the reactor to the target temperature (e.g., 110°C) and maintain stirring for the required duration (e.g., 6 hours).

  • After the reaction, cool the autoclave to room temperature in an ice bath.

  • Slowly release the excess CO₂ pressure.

  • Analyze the product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

  • The product can be separated from the ionic liquid by vacuum distillation, allowing the IL to be recycled.

CO₂ Cycloaddition Catalytic Cycle

The catalytic cycle involves the nucleophilic attack of the bromide ion on the epoxide, followed by the insertion of CO₂ and subsequent ring-closing to release the cyclic carbonate and regenerate the catalyst.

CO2_Cycloaddition IL [C4Py]⁺ Br⁻ Intermediate1 Ring-Opened Alkoxide Intermediate IL->Intermediate1 Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate1 Intermediate2 Hemicarbonate Intermediate Intermediate1->Intermediate2 CO2 CO₂ CO2->Intermediate2 Product Cyclic Carbonate Intermediate2->Product Ring Closure Product->IL Catalyst Regeneration

Figure 2. Catalytic cycle for the cycloaddition of CO₂ to epoxides.

Nucleophilic Substitution (Sₙ2) Reactions

Ionic liquids can significantly enhance the rates of nucleophilic substitution reactions by providing a polar environment that solvates cations, thereby increasing the nucleophilicity of the corresponding anion. In this context, 1-butylpyridinium bromide can act as both a solvent and a phase-transfer catalyst, facilitating reactions between an organic substrate and an inorganic nucleophile.

Performance Comparison

Direct comparative data for 1-butylpyridinium bromide is scarce, but its performance can be contextualized by examining studies on similar ionic liquids and quaternary ammonium salts. For the reaction of 2-(3-methanesulfonyloxypropyl)naphthalene with various potassium salts, the use of an imidazolium-based ionic liquid ([bmim][BF₄]) dramatically accelerates the reaction compared to conventional solvents.

Nucleophile (KX)SolventTemp. (°C)TimeYield (%)Reference
KBr[bmim][BF₄] 801.5 h96[5]
KCl[bmim][BF₄] 801.5 h95[5]
KCN[bmim][BF₄] 801.5 h93[5]
KBrAcetonitrile8024 h< 10[5]

As a quaternary ammonium salt, 1-butylpyridinium bromide is expected to show similar rate enhancements to imidazolium-based ILs and other phase-transfer catalysts like tetrabutylammonium bromide (TBAB) by increasing the effective concentration and reactivity of the bromide nucleophile in the organic phase. The pyridinium ring, being aromatic, may offer different solvation properties compared to the aliphatic chains of TBAB, potentially influencing reaction kinetics.[6][7]

Experimental Protocol: Nucleophilic Halogenation

This generalized protocol is adapted from procedures for Sₙ2 reactions in ionic liquids.[5]

  • To a solution of the substrate (e.g., an alkyl mesylate, 1 mmol) in an ionic liquid (e.g., 1-butylpyridinium bromide, 2 mL), add the nucleophilic salt (e.g., potassium chloride, 1.5 mmol).

  • Heat the mixture at the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.

  • The ionic liquid can often be recovered from the aqueous layer by evaporation of water.

General Workflow for IL-Catalyzed Reactions

The use of ionic liquids like 1-butylpyridinium bromide offers a streamlined workflow, particularly due to their low volatility and potential for recyclability.

Workflow Start Reactants + [C4Py][Br] Reaction Reaction (Heating/Stirring) Start->Reaction Workup Product Extraction (with organic solvent) Reaction->Workup Product Pure Product (after purification) Workup->Product Organic Phase IL_Aqueous Aqueous Phase with [C4Py][Br] Workup->IL_Aqueous Aqueous Phase IL_Recycle Recycled [C4Py][Br] (after water removal) IL_Aqueous->IL_Recycle IL_Recycle->Start Reuse

Figure 3. General experimental workflow using a recyclable ionic liquid.

Conclusion

1-Butylpyridinium bromide is a versatile ionic liquid that demonstrates notable performance across different reaction types.

  • In multicomponent reactions like the Biginelli synthesis, the pyridinium moiety is a highly effective catalytic group, rivaling the performance of more common imidazolium-based systems.[1]

  • In CO₂ cycloaddition , it serves as a competent catalyst, although it is generally outperformed by imidazolium salts under similar conditions, highlighting the significant influence of the cation structure on catalytic activity.[4]

  • In nucleophilic substitution reactions , it is expected to function as an effective phase-transfer catalyst and reaction medium, accelerating reaction rates by enhancing anion nucleophilicity, a characteristic shared with other ionic liquids.[5]

The choice between 1-butylpyridinium bromide and other alternatives will depend on the specific requirements of the reaction, including desired reactivity, cost, and the potential for catalyst recycling. Its performance profile makes it a valuable tool for researchers aiming to develop efficient and greener synthetic methodologies.

References

A Comparative Guide to the Applications of 1-Butylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Butylpyridinium bromide, an ionic liquid with a unique set of physicochemical properties, has emerged as a versatile tool in various scientific and industrial applications. This guide provides a comprehensive literature review of its primary uses, offering a comparative analysis against other common alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the fundamental properties of 1-butylpyridinium bromide is crucial for its effective application. The following table summarizes its key physicochemical characteristics in comparison to the widely used imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium bromide.

Property1-Butylpyridinium Bromide1-Butyl-3-methylimidazolium BromideReference
Molar Mass ( g/mol ) 216.12219.12[1]
Density (g/cm³ at 25°C) ~1.14~1.36[2]
Viscosity (mPa·s at 25°C) ~130~154[3]
Ionic Conductivity (mS/cm at 25°C) ~2.5~3.8[4]

Applications in Focus: A Comparative Performance Analysis

1-butylpyridinium bromide has demonstrated significant potential in electrochemistry, catalysis, and nanotechnology. This section delves into its performance in these key areas, presenting quantitative data to facilitate comparison with alternative materials.

Electrochemical Applications: As an Electrolyte in Batteries

Ionic liquids are promising electrolytes for lithium-ion batteries due to their low volatility and high thermal stability, enhancing battery safety.[5] The performance of 1-butylpyridinium-based electrolytes has been investigated, although less extensively than their imidazolium counterparts.

Parameter1-Butylpyridinium-based ElectrolyteImidazolium-based ElectrolyteConventional Carbonate-based ElectrolyteReference
Electrochemical Stability Window (V) ~4.5>5.0~4.2[6][7]
Ionic Conductivity (mS/cm at 25°C) 1-32-105-12[4][8]
Safety Non-flammable, low volatilityNon-flammable, low volatilityFlammable, volatile[5]
Catalysis: A Versatile Medium and Catalyst

1-butylpyridinium bromide serves as both a solvent and a catalyst in various organic reactions, promoting reaction efficiency and offering a greener alternative to volatile organic solvents.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The catalytic efficiency of 1-butylpyridinium bromide is compared with other catalysts in the condensation of benzaldehyde with malononitrile.

CatalystSolventReaction Time (min)Yield (%)Reference
1-Butylpyridinium Bromide None1095[9]
1-Butyl-3-methylimidazolium Bromide None1592[9]
Piperidine Ethanol6085N/A
Nanoparticle Synthesis: A Templating and Stabilizing Agent

Ionic liquids play a crucial role in the synthesis of nanoparticles by acting as templates and stabilizers, controlling their size and morphology.[10][11] 1-butylpyridinium bromide has been successfully employed in the synthesis of various metal nanoparticles.

NanoparticleIonic LiquidPrecursorReducing AgentSize (nm)Reference
Silver (Ag) 1-Butylpyridinium Bromide AgNO₃NaBH₄10-20[12]
Gold (Au) 1-Butyl-3-methylimidazolium hexafluorophosphateHAuCl₄Green tea extract15-30[13]
Palladium (Pd) 1-Butyl-3-methylimidazolium tetrafluoroboratePd(OAc)₂H₂2-5N/A

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1-butylpyridinium bromide.

Measurement of Ionic Conductivity

Objective: To determine the ionic conductivity of 1-butylpyridinium bromide.

Materials:

  • 1-Butylpyridinium bromide

  • Conductivity meter with a probe

  • Standard potassium chloride (KCl) solution for calibration

  • Inert, dry container (e.g., glass vial)

  • Anhydrous solvent for rinsing (e.g., acetonitrile)

Procedure:

  • Calibrate the conductivity meter using a standard KCl solution of known concentration.

  • Thoroughly clean and dry the conductivity probe.

  • Rinse the probe with anhydrous acetonitrile and then with a small amount of the 1-butylpyridinium bromide sample to be measured.

  • Place a sufficient amount of the 1-butylpyridinium bromide sample in a dry glass vial to ensure the probe's electrodes are fully immersed.

  • Immerse the conductivity probe into the sample.

  • Allow the reading to stabilize and record the ionic conductivity value.

  • Repeat the measurement at different temperatures if required, using a temperature-controlled bath.[14]

Catalytic Knoevenagel Condensation

Objective: To perform the Knoevenagel condensation of benzaldehyde and malononitrile using 1-butylpyridinium bromide as a catalyst.

Materials:

  • 1-Butylpyridinium bromide

  • Benzaldehyde

  • Malononitrile

  • Ethanol (for workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and 1-butylpyridinium bromide (20 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure product.

  • The ionic liquid can be recovered from the aqueous layer by evaporating the water under reduced pressure and reused for subsequent reactions.

Synthesis of Silver Nanoparticles

Objective: To synthesize silver nanoparticles using 1-butylpyridinium bromide as a stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • 1-Butylpyridinium bromide

  • Deionized water

  • Beakers and magnetic stirrer

Procedure:

  • Prepare a 0.01 M aqueous solution of 1-butylpyridinium bromide.

  • In a beaker, add 10 mL of the 1-butylpyridinium bromide solution and 1 mL of 0.1 M AgNO₃ solution. Stir the mixture vigorously.

  • Slowly add 1 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution to the mixture while stirring continuously.

  • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Continue stirring for 30 minutes to ensure the completion of the reaction.

  • The resulting nanoparticle solution can be characterized using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).[12]

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the applications of 1-butylpyridinium bromide.

Synthesis_of_1_Butylpyridinium_Bromide Pyridine Pyridine Reaction Alkylation Reaction (Reflux) Pyridine->Reaction ButylBromide 1-Bromobutane ButylBromide->Reaction Product 1-Butylpyridinium Bromide Reaction->Product

A simplified workflow for the synthesis of 1-butylpyridinium bromide.

Catalytic_Cycle cluster_reaction Knoevenagel Condensation Aldehyde Aldehyde/ Ketone Intermediate Intermediate Complex Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate IL 1-Butylpyridinium Bromide (Catalyst) IL->Intermediate activates Product Condensation Product Intermediate->Product Water Water Intermediate->Water Product->IL regenerates

The catalytic role of 1-butylpyridinium bromide in Knoevenagel condensation.

Stabilization of a metal nanoparticle by 1-butylpyridinium bromide ions.

References

1-Butylpyridinium Bromide: A Comparative Guide to Cellulose Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose is a critical step in harnessing this abundant biopolymer for a myriad of applications. This guide provides a comprehensive benchmark of 1-butylpyridinium bromide ([Bpy]Br) as a cellulose solvent, comparing its performance against other established solvent systems. The following analysis is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable solvent for your research and development needs.

The dissolution of cellulose, a polymer of glucose, is notoriously challenging due to its extensive network of intra- and intermolecular hydrogen bonds, which impart a high degree of crystallinity. Ionic liquids (ILs) have emerged as highly effective solvents capable of disrupting this hydrogen-bonding network. Among these, pyridinium-based ILs, such as 1-butylpyridinium bromide, are gaining attention as potentially more cost-effective alternatives to the more commonly used imidazolium-based ILs.[1][2]

Performance Comparison of Cellulose Solvents

The selection of an optimal solvent for cellulose depends on several factors, including dissolution capacity, processing conditions, and the properties of the regenerated cellulose. This section provides a comparative overview of 1-butylpyridinium bromide against other prevalent cellulose solvents.

Solvent SystemAbbreviationCellulose TypeMax. Solubility (wt%)Temperature (°C)Dissolution Time
1-Butylpyridinium Bromide[Bpy]BrNot SpecifiedData not availableNot SpecifiedNot Specified
1-Butyl-3-methylimidazolium Chloride[Bmim]ClDissolving Pulp~10%100-110Slow; improved with microwave
1-Allyl-3-methylimidazolium Chloride[Amim]ClMicrocrystalline14.5%80Not Specified[3]
1-Ethyl-3-methylimidazolium Acetate[Emim]OAcMicrocrystalline16%90Not Specified[3]
N,N-Dimethylacetamide/Lithium ChlorideDMAc/LiClNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sodium Hydroxide/UreaNaOH/UreaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Direct quantitative comparisons of cellulose solubility in 1-butylpyridinium bromide under the same conditions as other solvents are limited in the currently available literature. The data for [Bmim]Cl, [Amim]Cl, and [Emim]OAc are provided as a baseline for commonly achieved cellulose solubilities in imidazolium-based ionic liquids.

The Mechanism of Cellulose Dissolution in Pyridinium-Based Ionic Liquids

The dissolution of cellulose in ionic liquids is primarily driven by the ability of the anion to form hydrogen bonds with the hydroxyl groups of the cellulose chains, thereby disrupting the existing hydrogen-bond network.[1] The cation also plays a role in separating the cellulose chains.[1]

For pyridinium-based ILs, the structure of the pyridinium cation, including the position and nature of the alkyl substituents, influences the dissolving power.[1] Studies on 1-alkyl-3-methylpyridinium-based ILs have shown that the interaction between the anion of the IL and the hydroxyl groups of cellulose is a key factor in the dissolution process.[1]

Experimental Protocols

The following section details the methodologies for the synthesis of 1-butylpyridinium bromide and a general procedure for cellulose dissolution, as adapted from relevant studies.

Synthesis of 1-Butylpyridinium Bromide

A common method for the synthesis of 1-alkylpyridinium halides involves the quaternization of pyridine with an appropriate alkyl halide. For 1-butylpyridinium bromide, this would involve the reaction of pyridine with 1-bromobutane. The general procedure is as follows:

  • Reaction Setup: Pyridine and a molar excess of 1-bromobutane are mixed in a round-bottom flask, optionally with a solvent.

  • Heating: The reaction mixture is heated under reflux for a specified period.

  • Purification: After cooling, the product is typically washed with a solvent like diethyl ether to remove unreacted starting materials. The resulting solid is then collected by filtration and dried under vacuum.

General Protocol for Cellulose Dissolution in Ionic Liquids

A standardized procedure for dissolving cellulose in an ionic liquid is crucial for obtaining reproducible results and for comparing the efficacy of different solvents.

  • Drying: Both the cellulose and the ionic liquid should be thoroughly dried to remove any moisture, which can negatively impact the dissolution process.

  • Mixing: The desired amount of cellulose is added to the ionic liquid in a sealed vessel.

  • Heating and Stirring: The mixture is heated to the desired temperature with continuous stirring until the cellulose is completely dissolved, resulting in a clear and viscous solution. The dissolution can often be accelerated using microwave heating.[3]

  • Observation: The dissolution process can be monitored visually or by techniques such as polarized light microscopy to determine the point of complete dissolution.

Experimental Workflow and Signaling Pathways

The process of evaluating a novel cellulose solvent involves a series of steps from synthesis to the characterization of the resulting cellulose solution and regenerated material. The following diagrams illustrate these workflows.

experimental_workflow cluster_synthesis Solvent Synthesis cluster_dissolution Cellulose Dissolution cluster_analysis Analysis Pyridine Pyridine Reaction Quaternization Reaction Pyridine->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Purification Purification Reaction->Purification BpyBr 1-Butylpyridinium Bromide Purification->BpyBr Cellulose Cellulose Mixing Mixing & Heating Cellulose->Mixing IL Ionic Liquid (e.g., [Bpy]Br) IL->Mixing Solution Cellulose Solution Mixing->Solution Characterization Characterization (Viscosity, NMR, etc.) Solution->Characterization Regeneration Regeneration (with anti-solvent) Solution->Regeneration Regen_Cellulose Regenerated Cellulose Regeneration->Regen_Cellulose Regen_Char Characterization (FTIR, XRD, SEM) Regen_Cellulose->Regen_Char

Caption: Experimental workflow for synthesizing [Bpy]Br and evaluating its cellulose dissolution performance.

dissolution_mechanism Cellulose Crystalline Cellulose (Extensive H-Bonding) Disruption Disruption of Intermolecular H-Bonds Cellulose->Disruption IL Ionic Liquid ([Bpy]+[Br]-) IL->Disruption Solvation Solvation of Cellulose Chains Disruption->Solvation Dissolved Dissolved Cellulose Solvation->Dissolved

Caption: Simplified mechanism of cellulose dissolution by an ionic liquid.

References

Safety Operating Guide

Proper Disposal of 1-Butylpyridinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-butylpyridinium bromide, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 1-butylpyridinium bromide with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][3] If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be used.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[2][3]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite and collect it in a suitable, sealed container for disposal.[2]

Quantitative Hazard Classification

For a clear understanding of the hazards associated with 1-butylpyridinium bromide, the following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/Eye IrritationCategory 1/2Danger/Warning

Data sourced from multiple safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The disposal of 1-butylpyridinium bromide must be conducted through an approved chemical waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

  • Waste Segregation:

    • Collect all waste containing 1-butylpyridinium bromide, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.[2][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Butylpyridinium Bromide."

    • Include any other components of the waste mixture and their approximate concentrations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Recommended Disposal Method:

    • The preferred method of disposal is through a licensed disposal company.[3]

    • One recommended technique is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging:

    • Dispose of the original, empty container as unused product, following the same hazardous waste disposal stream.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-butylpyridinium bromide.

G cluster_start Start: 1-Butylpyridinium Bromide Waste cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_final Final Steps start Waste Generation (Unused Product, Contaminated Materials) assess Is the waste hazardous? start->assess hazardous_waste Segregate in a labeled, sealed hazardous waste container. assess->hazardous_waste Yes non_hazardous_waste General Waste (Not Applicable for this chemical) assess->non_hazardous_waste No store Store in a designated, secure area. hazardous_waste->store contact_ehs Contact EHS or licensed waste disposal contractor. store->contact_ehs incinerate Incineration via licensed facility. contact_ehs->incinerate

Caption: Decision workflow for the proper disposal of 1-butylpyridinium bromide.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of 1-butylpyridinium bromide, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Butylpyridinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butylpyridinium Bromide

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Butylpyridinium bromide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Hazard Identification and Classification

1-Butylpyridinium bromide is classified with several hazards that necessitate careful handling. It is harmful if swallowed, can cause significant skin irritation, and poses a risk of serious eye damage.[1][2][3][4][5] Additionally, it may cause respiratory irritation.[6] The substance is also hygroscopic, meaning it readily absorbs moisture from the air.[1][6]

Hazard Category GHS Classification Source
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2][3][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[6]
Serious Eye Damage/Irritation Category 1 / 2 (Causes serious eye damage/irritation)[1][2][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[6]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Specific Recommendations Standards/Notes
Eye and Face Protection Chemical safety goggles or a face shield.[6][7][8]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][8]Gloves must be inspected for integrity before each use.[1][9] Use proper glove removal technique to avoid skin contact.[1][9]
Body Protection Laboratory coat, apron, or full-body suit.[1][6][7][9]To prevent skin contact with spills or splashes.[6][7]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[3]For higher-level protection, use respirators approved under government standards like NIOSH (US) or CEN (EU).[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[4][6]

    • Verify that an eyewash station and safety shower are readily accessible.[6][10]

    • Don all required personal protective equipment as detailed in the table above.

    • Keep the container tightly closed when not in use and store in a cool, dry place.[1][4][6]

  • Handling :

    • Avoid all direct contact with skin and eyes.[1][4][6]

    • Do not breathe in dust, fumes, or vapors.[1][6]

    • Measure and dispense the chemical carefully to avoid generating dust.

    • Do not eat, drink, or smoke in the work area.[1][5]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Seek immediate medical attention.[6]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] If skin irritation occurs, get medical advice.[6]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][6]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][5]

Waste Disposal Plan
  • Segregation and Collection :

    • Collect all waste material (including contaminated gloves and wipes) in a designated, properly labeled, and sealed container for hazardous waste.[1][6]

  • Disposal Procedure :

    • Do not dispose of the material down the drain.[1][6]

    • All waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][6]

    • A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always consult and comply with all applicable federal, state, and local hazardous waste regulations for accurate classification and disposal.[10]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1-Butylpyridinium bromide, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_decon 3. Decontamination cluster_waste 4. Waste Management prep1 Verify Ventilation (Fume Hood) prep2 Check Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 decon1 Clean Work Area handle2->decon1 decon2 Doff PPE Correctly decon1->decon2 waste1 Segregate Hazardous Waste decon2->waste1 waste2 Store in Labeled, Sealed Container waste1->waste2 waste3 Arrange for Professional Disposal waste2->waste3

Caption: Workflow for Safe Handling of 1-Butylpyridinium Bromide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.